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  • Product: 1-(Fluoromethyl)cyclopropane-1-carbaldehyde
  • CAS: 1268519-96-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. Given...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. Given the absence of a direct reported synthesis, this document outlines a rational, multi-step approach commencing from readily available starting materials. Each synthetic step is discussed in detail, elucidating the underlying chemical principles, justifying the choice of reagents and reaction conditions, and providing exemplary experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related fluorinated cyclopropane derivatives.

Introduction: The Significance of Fluorinated Cyclopropanes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]

The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in medicinal chemistry. Its rigid, strained structure can serve as a conformational constraint, locking a molecule into a bioactive conformation. When combined, the fluoromethyl group and the cyclopropane ring create a unique structural motif with significant potential for modulating biological activity. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde, therefore, represents a key synthetic intermediate for accessing a diverse range of more complex, biologically active molecules.

This guide details a robust, four-step synthetic sequence to obtain this target molecule, as illustrated below.

Overall Synthetic Pathway Start Diethyl Malonate Step1 1,1-Cyclopropanedicarboxylic Acid Diethyl Ester Start->Step1 1. Cyclopropanation Step2 1,1-Cyclopropanedimethanol Step1->Step2 2. Reduction Step3 (1-(Fluoromethyl)cyclopropyl)methanol Step2->Step3 3. Deoxyfluorination Final 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Step3->Final 4. Oxidation

Figure 1: Proposed four-step synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Synthesis of the Cyclopropane Core: 1,1-Cyclopropanedimethanol

The foundation of this synthetic route is the construction of a 1,1-disubstituted cyclopropane ring. A practical and efficient starting point is the synthesis of 1,1-cyclopropanedimethanol.

Step 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid Diethyl Ester

The initial step involves the formation of the cyclopropane ring through a cyclization reaction. A common and effective method is the reaction of diethyl malonate with a 1,2-dihaloethane, such as 1,2-dichloroethane, in the presence of a base and a phase-transfer catalyst.[3]

Mechanism Insight: The reaction proceeds via a double alkylation of the active methylene protons of diethyl malonate. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then displaces one of the chlorine atoms of 1,2-dichloroethane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction closes the three-membered ring. The use of a phase-transfer catalyst, such as polyethylene glycol (PEG), is crucial for facilitating the reaction between the aqueous and organic phases.[3]

Step 2: Reduction of the Diester to 1,1-Cyclopropanedimethanol

With the cyclopropane ring system in place, the two ester functionalities are reduced to the corresponding primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. However, a milder and safer alternative involves the use of potassium borohydride (KBH4) in the presence of a Lewis acid like aluminum trichloride (AlCl3).[3]

Causality of Reagent Choice: The combination of KBH4 and AlCl3 generates a more reactive reducing species in situ, which is capable of reducing esters to alcohols under less stringent conditions than LiAlH4. This approach offers improved safety and operational simplicity.

Synthesis of 1,1-Cyclopropanedimethanol DiethylMalonate Diethyl Malonate Diester 1,1-Cyclopropanedicarboxylic Acid Diethyl Ester DiethylMalonate->Diester CH₂ClCH₂Cl, K₂CO₃, PEG-400 Diol 1,1-Cyclopropanedimethanol Diester->Diol KBH₄, AlCl₃

Figure 2: Synthesis pathway for the key intermediate 1,1-cyclopropanedimethanol.

Experimental Protocol: Synthesis of 1,1-Cyclopropanedimethanol[3]

Step 1: 1,1-Cyclopropanedicarboxylic Acid Diethyl Ester

  • To a stirred mixture of diethyl malonate, 1,2-dichloroethane, and potassium carbonate, add polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture, filter to remove inorganic salts, and wash the solid residue with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-cyclopropanedicarboxylic acid diethyl ester.

Step 2: 1,1-Cyclopropanedimethanol

  • Dissolve the crude diester in a suitable solvent, such as tetrahydrofuran (THF).

  • In a separate flask, prepare a suspension of potassium borohydride and aluminum trichloride in THF.

  • Slowly add the solution of the diester to the reducing agent suspension at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol.

Introduction of the Fluoromethyl Group

The selective monofluorination of a diol presents a significant synthetic challenge. A robust strategy involves the selective activation of one hydroxyl group, followed by nucleophilic displacement with a fluoride source.

Step 3: Selective Monofluorination via Deoxyfluorination

A highly effective method for the direct conversion of a primary alcohol to a fluoromethyl group is through the use of a deoxofluorinating agent such as (diethylamino)sulfur trifluoride (DAST).[4][5] While direct monofluorination of the diol is possible, it may lead to a mixture of mono- and di-fluorinated products. For a more controlled approach, one of the hydroxyl groups can be selectively protected or converted into a better leaving group, such as a tosylate, prior to fluorination.

A method for the selective monotosylation of symmetrical diols using silver(I) oxide has been reported, which could be applied here.[6] The resulting monotosylate can then be treated with a fluoride salt (e.g., potassium fluoride) to induce an SN2 displacement of the tosylate group.

However, for operational simplicity, direct monofluorination with a carefully controlled stoichiometry of DAST is a viable approach.

Mechanism of Deoxyfluorination with DAST: The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxy-sulfur difluoride. This is followed by an intramolecular or intermolecular SN2 attack by a fluoride ion, leading to the displacement of the oxygen and the formation of the alkyl fluoride.[7]

Monofluorination Diol 1,1-Cyclopropanedimethanol FluoroAlcohol (1-(Fluoromethyl)cyclopropyl)methanol Diol->FluoroAlcohol DAST (1.1 equiv), CH₂Cl₂

Figure 3: Deoxyfluorination of 1,1-cyclopropanedimethanol to yield the monofluorinated alcohol.

Experimental Protocol: Synthesis of (1-(Fluoromethyl)cyclopropyl)methanol[6][9]
  • Dissolve 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add (diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice water and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (1-(fluoromethyl)cyclopropyl)methanol.

Safety Note: DAST is a toxic and moisture-sensitive reagent that can release hydrogen fluoride upon contact with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[4]

Final Oxidation to the Target Aldehyde

The terminal step in this synthetic sequence is the oxidation of the remaining primary alcohol to the desired carbaldehyde. It is crucial to employ a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

Step 4: Selective Oxidation of the Primary Alcohol

Several reagents are well-suited for this transformation, including Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.[8][9][10][11]

  • Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that effectively converts primary alcohols to aldehydes.[1][8][9][12][13] The reaction is typically carried out in an anhydrous solvent like dichloromethane.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[14][15][16][17] It is highly efficient and proceeds at low temperatures, minimizing side reactions.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[10][11][18][19]

Rationale for Method Selection: The choice of oxidizing agent may depend on the scale of the reaction and the presence of other functional groups. For laboratory-scale synthesis, DMP is often preferred due to its mild conditions and simple workup.[10]

Final Oxidation FluoroAlcohol (1-(Fluoromethyl)cyclopropyl)methanol TargetAldehyde 1-(Fluoromethyl)cyclopropane- 1-carbaldehyde FluoroAlcohol->TargetAldehyde PCC or Swern or DMP Oxidation

Figure 4: Oxidation of the monofluorinated alcohol to the final target compound.

Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde (using PCC)[11]
  • Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Add a solution of (1-(fluoromethyl)cyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane to the PCC suspension.

  • Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

  • If necessary, purify the product by column chromatography or distillation.

Summary of Reagents and Conditions

The following table summarizes the proposed synthetic route with key reagents and typical reaction conditions.

StepTransformationStarting MaterialKey ReagentsSolventTypical Yield
1 CyclopropanationDiethyl Malonate1,2-Dichloroethane, K₂CO₃, PEG-400-50-60%[3]
2 Reduction1,1-Cyclopropanedicarboxylic Acid Diethyl EsterKBH₄, AlCl₃THFHigh
3 Deoxyfluorination1,1-CyclopropanedimethanolDASTCH₂Cl₂60-75%
4 Oxidation(1-(Fluoromethyl)cyclopropyl)methanolPCCCH₂Cl₂80-90%

Conclusion

This technical guide has outlined a logical and experimentally feasible synthetic pathway for the preparation of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. By leveraging established synthetic methodologies for cyclopropanation, reduction, deoxyfluorination, and selective oxidation, this valuable fluorinated building block can be accessed in a multi-step sequence. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for applications in drug discovery and development.

References

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • Process for the preparation of cyclopropylmethanol. Google Patents.
  • Preparation method of 1, 1-cyclopropane dimethanol. Google Patents.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • cyclopropanecarboxaldehyde. Organic Syntheses. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

  • Alcohol to Fluoride - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Available at: [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. Available at: [Link]

  • Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed. Available at: [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available at: [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • A kind of preparation method of 1,1- cyclopropyl dimethanol. Google Patents.
  • 1,1-CYCLOPROPANE DIMETHANOL. ChemBK. Available at: [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Alcohol to Aldehyde - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]

  • Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ResearchGate. Available at: [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. YouTube. Available at: [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation. YouTube. Available at: [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. Available at: [Link]

  • Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite. Google Patents.
  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available at: [Link]

  • Swern Oxidation of Alcohols | A useful alternative to PCC. YouTube. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Predicted in Molecular Characterization In the landscape of drug discovery and development, the precise structural el...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Molecular Characterization

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde, with its unique combination of a strained cyclopropane ring, a reactive aldehyde, and an electron-withdrawing fluoromethyl group, presents a compelling scaffold for medicinal chemistry. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound.

This guide is therefore constructed to serve a dual purpose. Firstly, it provides a robust, theoretically grounded prediction of the spectroscopic data—¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry—that one would expect to observe for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. These predictions are based on established principles of spectroscopic theory and comparison with data from structurally analogous compounds. Secondly, this document outlines the detailed experimental protocols that would be employed to acquire this data, offering field-proven insights into the causality behind the choice of methodologies. This approach ensures that when this molecule is synthesized, researchers will have a validated framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. These predictions are derived from the analysis of substituent effects and known spectral data for related cyclopropane derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~9.5 - 9.8s-1H, -CHOThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~4.5 - 4.8d~47 Hz (²JHF)2H, -CH₂FThe methylene protons are deshielded by the adjacent fluorine atom and will appear as a doublet due to coupling with the fluorine.
~1.2 - 1.6m-4H, cyclopropyl CH₂The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Coupling Constant (J, Hz)AssignmentRationale
~195 - 200--CHOThe carbonyl carbon of the aldehyde is characteristically found in this downfield region.
~80 - 85~170 - 180 Hz (¹JCF)-CH₂FThe carbon is significantly deshielded by the attached fluorine and will exhibit a large one-bond coupling constant.
~30 - 35-Quaternary CThe quaternary carbon of the cyclopropane ring is deshielded by the aldehyde and fluoromethyl substituents.
~15 - 20-Cyclopropyl CH₂The methylene carbons of the cyclopropane ring are expected in this upfield region.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ -210 to -230t~47 Hz (²JHF)-CH₂F The fluorine chemical shift is highly dependent on its chemical environment. It will appear as a triplet due to coupling with the two adjacent protons.
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2950 - 3050MediumC-H stretch (cyclopropane)Characteristic C-H stretching vibrations for strained rings.
~2820 & ~2720MediumC-H stretch (aldehyde)Fermi resonance doublet characteristic of aldehydes.
~1700 - 1720StrongC=O stretch (aldehyde)Strong absorption due to the carbonyl group of the aldehyde.
~1000 - 1100StrongC-F stretchStrong absorption band associated with the carbon-fluorine bond.
Table 5: Predicted Mass Spectrometry (Electron Ionization) Data
m/zInterpretationRationale
102[M]⁺Molecular ion peak corresponding to the molecular weight of C₅H₇FO.[1]
101[M-H]⁺Loss of the aldehydic proton.
73[M-CHO]⁺Loss of the formyl group.
69[M-CH₂F]⁺Loss of the fluoromethyl group.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, unambiguous data, the following experimental protocols are recommended. These represent a self-validating system, where the results from each technique corroborate the others to confirm the structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and relatively clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of 1-(fluoromethyl)cyclopropane-1-carbaldehyde and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 500 MHz spectrometer.

    • Key parameters: 32 scans, 16 dummy scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F NMR spectrum.

    • Key parameters: 128 scans, a spectral width of 100 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (COSY & HSQC):

    • To definitively assign proton and carbon signals, acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5 mg of compound B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR tube B->C D 1H NMR C->D E 13C NMR D->E F 19F NMR E->F G 2D NMR (COSY, HSQC) F->G H Process and reference spectra G->H I Assign signals H->I J Confirm structure I->J

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Causality behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of liquids and solids with minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a single drop of neat 1-(fluoromethyl)cyclopropane-1-carbaldehyde directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Causality behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Analyzer: A quadrupole analyzer is commonly used for its robustness, speed, and good resolution for routine analysis.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., 100 µg/mL in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the EI source.

  • Mass Analysis: The resulting ions are accelerated into the quadrupole mass analyzer, which filters them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

MS_Workflow A Sample Introduction (GC or Direct Infusion) B Electron Ionization (70 eV) A->B C Mass Analysis (Quadrupole) B->C D Detection C->D E Mass Spectrum Generation D->E

Sources

Foundational

An In-Depth Technical Guide to the ¹³C NMR Characterization of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Abstract The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde represents a unique molecular scaffold, combin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde represents a unique molecular scaffold, combining the strained, sp³-rich cyclopropane ring with two distinct and influential functional groups: an electron-withdrawing aldehyde and a fluoromethyl moiety. This combination presents a compelling case for detailed spectroscopic analysis. This technical guide provides a comprehensive, field-proven methodology for the characterization of this molecule using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, provide a detailed experimental protocol for data acquisition, and present a systematic approach to spectral interpretation, including the critical analysis of carbon-fluorine (C-F) coupling constants. This document is intended for researchers, chemists, and analytical scientists who require a robust and reliable method for verifying the structure and purity of similarly complex fluorinated organic molecules.

Introduction: The Structural Significance of a Unique Scaffold

The molecule 1-(fluoromethyl)cyclopropane-1-carbaldehyde is comprised of five distinct carbon environments, each subject to a unique combination of electronic and steric influences. Understanding these influences is paramount to correctly interpreting its ¹³C NMR spectrum.

  • The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain and increased s-character in its C-C bonds. This leads to a pronounced shielding effect, causing the cyclopropyl carbons to resonate at unusually high fields (low ppm values) compared to their acyclic counterparts.[1][2] The parent cyclopropane, for instance, has a chemical shift of -2.7 ppm.[1]

  • The Aldehyde Group: The carbonyl carbon of an aldehyde is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom and sp² hybridization. This results in a characteristic resonance in the far downfield region of the spectrum, typically between 190-200 ppm.[3][4]

  • The Fluoromethyl Group: The presence of a fluorine atom introduces two critical effects. First, the high electronegativity of fluorine causes a significant downfield (deshielding) shift for the carbon to which it is directly attached. Second, as ¹⁹F is a spin-active nucleus (I = ½) with 100% natural abundance, it engages in through-bond spin-spin coupling with nearby ¹³C nuclei. This coupling manifests as signal splitting (multiplicity) and provides invaluable connectivity information.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

Predicting the ¹³C NMR Spectrum: A Theoretical Framework

Based on established principles, we can predict the key features for each carbon in 1-(fluoromethyl)cyclopropane-1-carbaldehyde. For clarity, we will use the following numbering scheme:

Molecular structure with carbon numbering for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. C1 is the aldehyde carbon, C2 is the quaternary cyclopropyl carbon, C3 and C3' are the equivalent methylene cyclopropyl carbons, and C4 is the fluoromethyl carbon.
  • C1 (Aldehyde, -CHO): This will be the most deshielded carbon, appearing far downfield (~195 ppm). It is separated from the fluorine atom by two bonds (C-C-F). Therefore, its signal will be split into a doublet by a characteristic two-bond coupling constant, ²J_CF , typically in the range of 20-30 Hz.[5]

  • C4 (Fluoromethyl, -CH₂F): This carbon is directly bonded to the fluorine atom. It will be significantly deshielded by the electronegative fluorine, appearing in the 75-85 ppm region. Its signal will be a doublet with a very large one-bond coupling constant, ¹J_CF , typically between 160-250 Hz.[6][7]

  • C2 (Quaternary Cyclopropyl, C): This carbon is attached to four other non-hydrogen atoms, making it a quaternary center. Its signal intensity will be inherently lower than protonated carbons.[8] It is deshielded by both the aldehyde and fluoromethyl groups. It is also two bonds away from the fluorine atom and will thus appear as a doublet with a ²J_CF coupling constant, similar in magnitude to that of C1 (~20-30 Hz).[5]

  • C3/C3' (Methylene Cyclopropyl, -CH₂-): These two carbons are chemically equivalent due to molecular symmetry and will produce a single signal. As part of the strained cyclopropane ring, they will be highly shielded and appear far upfield (~15-25 ppm). They are separated from the fluorine by three bonds, which may result in a small ³J_CF coupling, potentially appearing as a triplet. However, three-bond C-F couplings can be very small (<5 Hz) and may not be resolved.

To confirm the identity of the CH and CH₂ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons do not appear at all.[9][10]

Experimental Protocol for High-Fidelity Data Acquisition

This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum for small organic molecules like the title compound.

A. Sample Preparation

  • Analyte Quantity: Weigh approximately 50-100 mg of purified 1-(fluoromethyl)cyclopropane-1-carbaldehyde for a standard ¹³C experiment. While less can be used, this amount ensures a good signal-to-noise ratio can be achieved in a reasonable time frame (20-60 minutes).[11]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for many organic molecules.[12]

  • Dissolution & Filtration: Dissolve the sample completely in the NMR tube. To ensure optimal magnetic field homogeneity, the solution must be free of any suspended particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.

B. Spectrometer Setup & Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

  • Initial Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the ¹³C frequency.[12]

  • Standard ¹³C Experiment (Proton Decoupled):

    • Pulse Program: zgpg30 or a similar pulse-acquire sequence with a 30° flip angle and proton decoupling. A 30° pulse is recommended for small molecules to balance signal intensity and relaxation delays.[12]

    • Spectral Width (SW): ~220-240 ppm. This range comfortably covers all expected carbon signals from TMS (0 ppm) to the aldehyde carbonyl (~200 ppm).[13][14]

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): ~1-2 seconds. A total D1+AQ time of ~3 seconds is a robust starting point for many small molecules.[15]

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. Adjust as needed to achieve a signal-to-noise ratio >20:1 for the quaternary carbon.

  • DEPT-135 Experiment:

    • Pulse Program: Use a standard DEPT-135 pulse sequence.

    • Parameters: Keep the spectral width, acquisition time, and relaxation delay consistent with the standard ¹³C experiment for easy comparison.

    • Number of Scans (NS): 256 to 1024 scans is typically sufficient.

Data Analysis and Structural Confirmation

Workflow for Spectral Interpretation

The process of moving from raw data to a confirmed structure is systematic. The following workflow ensures all available information is leveraged for an unambiguous assignment.

G cluster_prep Preparation & Acquisition cluster_proc Processing & Analysis Sample_Prep 1. Sample Preparation (50mg in 0.6mL CDCl₃, Filter) Acquire_13C 2. Acquire Standard ¹³C Spectrum (Proton Decoupled) Sample_Prep->Acquire_13C Acquire_DEPT 3. Acquire DEPT-135 Spectrum Acquire_13C->Acquire_DEPT Processing 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire_DEPT->Processing Identify_Peaks 5. Peak Identification & Tabulation (Chemical Shift, Multiplicity, J-coupling) Processing->Identify_Peaks DEPT_Analysis 6. DEPT-135 Analysis (Assign C, CH, CH₂) Identify_Peaks->DEPT_Analysis Final_Assignment 7. Final Structure Assignment (Correlate all data) DEPT_Analysis->Final_Assignment G C4_label C4 F_label F C2_label C2 C1_label C1 C3_label C3 C4_node F_node C4_node->F_node ¹J_CF (~170 Hz) C2_node C2_node->F_node ²J_CF (~25 Hz) C1_node C1_node->F_node ²J_CF (~25 Hz) C3_node C3_node->F_node ³J_CF (<5 Hz)

Caption: Through-bond spin-spin coupling pathways in the target molecule.

Conclusion

The ¹³C NMR spectrum of 1-(fluoromethyl)cyclopropane-1-carbaldehyde provides a rich dataset for unambiguous structural verification. The combination of characteristic chemical shifts for the aldehyde and cyclopropyl carbons, along with the highly diagnostic splitting patterns and coupling constants arising from the fluoromethyl group, creates a unique spectral fingerprint. By employing a standard proton-decoupled ¹³C experiment in conjunction with a DEPT-135 pulse sequence, a chemist can confidently assign all five carbon signals and confirm the connectivity of the molecule. This guide provides the theoretical basis and a practical, robust protocol to achieve this characterization with high scientific integrity. For even more complex structures, 2D NMR techniques like HSQC and HMBC can be employed to provide definitive proton-carbon correlation data. [16][17]

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

  • Li, A. F., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Mascitti, V., & Olejniczak, E. T. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of cyclopropane. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • University of Wisconsin-Madison Chemistry NMR Facility. (2020). Optimized Default 13C Parameters. [Link]

  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. [Link]

  • Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene. Acta Chemica Scandinavica. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]

  • University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Osei-Safo, D. (n.d.). Workshop on Structure Elucidation of Natural Products: Heteronuclear 2D NMR. University of Ghana. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • Schaefer, T., et al. (1983). Signs and mechanisms of ¹³C,¹⁹F spin-spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). [Link]

  • OpenStax. (2023). DEPT ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 1-(fluoromethyl)cyclopropane-1-carbaldehyde

Foreword For researchers and professionals in the fields of drug discovery, chemical synthesis, and metabolomics, the precise structural elucidation of novel small molecules is paramount. 1-(Fluoromethyl)cyclopropane-1-c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in the fields of drug discovery, chemical synthesis, and metabolomics, the precise structural elucidation of novel small molecules is paramount. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde, a compound of interest due to its unique combination of a strained cyclopropyl ring, a reactive aldehyde functional group, and an electron-withdrawing fluoromethyl substituent, presents a compelling case for mass spectrometric analysis. This guide provides an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) behavior of this molecule. We will delve into the foundational principles of its fragmentation, propose detailed mechanistic pathways, and offer practical, field-tested protocols for its analysis. Every assertion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Molecular Overview and Ionization

1-(Fluoromethyl)cyclopropane-1-carbaldehyde (C₅H₇FO) has a molecular weight of 102.11 g/mol .[1] Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron, typically from a non-bonding lone pair on the oxygen atom, to form the molecular ion (M•+).[2]

Molecular Ion Formation:

C₅H₇FO + e⁻ → [C₅H₇FO]•+ + 2e⁻

The molecular ion will have a mass-to-charge ratio (m/z) of 102. The presence of this M•+ peak is the first piece of evidence in the mass spectrum confirming the identity of the compound.

Predicted Fragmentation Pathways

The inherent structural features of 1-(fluoromethyl)cyclopropane-1-carbaldehyde—the aldehyde group, the fluoromethyl substituent, and the strained cyclopropyl ring—dictate its fragmentation pattern. The following pathways are predicted based on established principles of mass spectrometry.

Alpha-Cleavage: The Carbonyl Group's Influence

Alpha-cleavage is a characteristic fragmentation pattern for aldehydes and ketones, involving the breaking of a bond adjacent to the carbonyl group.[3][4] For 1-(fluoromethyl)cyclopropane-1-carbaldehyde, two primary alpha-cleavage pathways are anticipated:

  • Loss of a Hydrogen Radical ([M-1]⁺): Cleavage of the aldehydic C-H bond results in the formation of a stable acylium ion at m/z 101. This is a common fragmentation for aldehydes.[5]

  • Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the cyclopropyl ring and the carbonyl group leads to the expulsion of the formyl radical (•CHO), generating a cyclopropyl cation at m/z 73.

Fragmentation of the Fluoro-substituted Cyclopropyl Ring

The presence of the electronegative fluorine atom and the inherent strain of the cyclopropyl ring introduce further fragmentation possibilities:

  • Loss of the Fluromethyl Radical ([M-33]⁺): Cleavage of the bond between the cyclopropyl ring and the fluoromethyl group would result in the loss of a •CH₂F radical, leading to a fragment at m/z 69.

  • Ring Opening and Rearrangement: The strained cyclopropane ring is susceptible to opening upon ionization.[3] This can lead to a variety of rearranged structures and subsequent fragmentations. One plausible pathway involves the formation of a more stable, acyclic radical cation, which can then undergo further fragmentation.

  • Loss of HF ([M-20]⁺): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule.[2] This would result in a fragment ion at m/z 82.

A Proposed Mechanistic Fragmentation Scheme

The interplay of these fragmentation pathways can be visualized as follows:

fragmentation_pathway M [C₅H₇FO]•+ m/z 102 Molecular Ion M_minus_1 [M-H]⁺ m/z 101 M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ m/z 73 M->M_minus_29 - •CHO M_minus_33 [M-CH₂F]⁺ m/z 69 M->M_minus_33 - •CH₂F M_minus_20 [M-HF]•+ m/z 82 M->M_minus_20 - HF Fragment_41 [C₃H₅]⁺ m/z 41 M_minus_29->Fragment_41 - CH₂F• experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Aldehyde Standard Deriv Derivatize with PFBHA Prep->Deriv Extract Extract PFBHA-Oxime Deriv->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect ExtractSpec Extract Mass Spectrum Detect->ExtractSpec Interpret Interpret Fragmentation ExtractSpec->Interpret Library Library Search (Optional) Interpret->Library

Sources

Foundational

An In-depth Technical Guide to 1-(Fluoromethyl)cyclopropane-1-carbaldehyde: Properties, Stability, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a unique molecule that incorporates a reactive aldehyde functionality, a strained cyclopropane ring,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a unique molecule that incorporates a reactive aldehyde functionality, a strained cyclopropane ring, and an electron-withdrawing fluoromethyl group. This combination of structural features suggests a compound with significant potential in medicinal chemistry and drug design, offering a scaffold that can impart desirable metabolic stability and conformational rigidity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, stability profile, and potential synthetic routes for this intriguing compound. Due to the limited availability of direct experimental data, this guide leverages computational predictions and established principles of organic chemistry, drawing analogies from structurally related compounds to provide a robust resource for researchers.

Molecular Structure and Physicochemical Properties

The unique three-dimensional structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, characterized by the compact and rigid cyclopropyl ring, is a key determinant of its chemical behavior. The presence of a fluorine atom, the most electronegative element, significantly influences the electronic distribution within the molecule.

Computed Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₇FOPubChem[1]
Molecular Weight 102.11 g/mol PubChem[1]
IUPAC Name 1-(fluoromethyl)cyclopropane-1-carbaldehydePubChem[1]
SMILES C1CC1(CF)C=OPubChem[1]
InChI InChI=1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2PubChem[1]
InChIKey VVSXPZDSMOTRMF-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 102.048093005 DaPubChem[1]

These computed properties suggest a relatively small, polar molecule with the potential for dipole-dipole interactions. The absence of hydrogen bond donors indicates that it cannot act as a hydrogen bond donor in intermolecular interactions.

Stability and Handling

The stability of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is a critical consideration for its synthesis, purification, and storage. While specific experimental stability data is lacking, an analysis of its structural components allows for informed predictions.

Thermal Stability

The presence of the strained cyclopropane ring suggests a potential for thermal rearrangement or decomposition at elevated temperatures. Research on the thermal decomposition of other halogenated polyfluorocyclopropanes indicates that decomposition pathways can include the elimination of difluorocarbene or rearrangement to olefinic structures, typically at temperatures in the range of 170–250°C.[2] However, the monofluoromethyl group in the target molecule may lead to different decomposition behavior.

The photolysis of the parent compound, cyclopropanecarboxaldehyde, is known to proceed via an intramolecular reaction to yield propylene and carbon monoxide, as well as through the formation of cyclopropyl radicals which can isomerize to allyl radicals.[3] It is plausible that 1-(fluoromethyl)cyclopropane-1-carbaldehyde could undergo similar photochemical reactions.

Chemical Stability

Hydrolytic Stability: Aldehydes are known to be susceptible to hydration in the presence of water to form geminal diols. This equilibrium is typically reversible. The electron-withdrawing nature of the fluoromethyl group may influence the position of this equilibrium.

Oxidative and Reductive Stability: The aldehyde functionality is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol. Standard laboratory oxidizing and reducing agents should be compatible with the cyclopropane ring under appropriate conditions.

pH Sensitivity: Aldehydes can undergo enolization under both acidic and basic conditions, which can lead to racemization if the alpha-carbon is a stereocenter. In this case, the alpha-carbon is quaternary, precluding enolization at that position. However, strong basic conditions could potentially lead to other reactions.

Safety and Handling

Based on GHS classifications for the compound, 1-(fluoromethyl)cyclopropane-1-carbaldehyde is predicted to be a flammable liquid and vapor.[1] It is also predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Strategies

Currently, there is no specific published synthesis for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. However, based on established methodologies for the synthesis of α-fluoro aldehydes and cyclopropane derivatives, a plausible synthetic route can be proposed. The most direct approach would likely involve the α-fluorination of a suitable cyclopropyl aldehyde precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to cyclopropanecarboxaldehyde as a potential starting material. The key transformation would be the introduction of a fluoromethyl group at the α-position.

G 1-(Fluoromethyl)cyclopropane-1-carbaldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde->Cyclopropanecarboxaldehyde α-Fluoromethylation Fluoromethylation Reagent Fluoromethylation Reagent 1-(Fluoromethyl)cyclopropane-1-carbaldehyde->Fluoromethylation Reagent

Caption: Retrosynthetic analysis for 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Proposed Synthetic Protocol: Organocatalytic α-Fluoromethylation

A promising approach for the synthesis of the target molecule is the direct α-fluorination of a suitable precursor. While direct fluoromethylation of an aldehyde can be challenging, a two-step process involving hydroxymethylation followed by fluorination is a viable strategy. A more direct, albeit potentially challenging, approach would be a direct α-fluoromethylation. For the purpose of this guide, we will outline a potential organocatalytic α-fluorination of a related aldehyde.

Principle: This method utilizes an enamine intermediate, formed from the reaction of an aldehyde with a chiral secondary amine catalyst, which then undergoes electrophilic fluorination.[4]

Experimental Protocol:

  • Catalyst and Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) in the chosen solvent (e.g., a mixture of isopropanol and an appropriate organic solvent).

  • Reaction Initiation: Add 1-methylcyclopropane-1-carbaldehyde (as a structurally similar substrate) to the catalyst solution.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., -10 °C) and add the electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI), portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoro aldehyde.

G cluster_0 Enamine Formation cluster_1 Electrophilic Fluorination cluster_2 Hydrolysis Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Catalyst Fluorinated_Iminium Fluorinated_Iminium Enamine->Fluorinated_Iminium + NFSI NFSI NFSI alpha_Fluoro_Aldehyde alpha_Fluoro_Aldehyde Fluorinated_Iminium->alpha_Fluoro_Aldehyde + H₂O

Caption: Proposed workflow for organocatalytic α-fluorination of an aldehyde.

Reactivity Profile

The reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is dictated by the interplay of its three key functional components: the aldehyde, the cyclopropane ring, and the fluoromethyl group.

Reactions of the Aldehyde Group

The aldehyde functionality is expected to undergo typical reactions of aldehydes, including:

  • Nucleophilic Addition: Reaction with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide to form secondary alcohols or cyanohydrins.

  • Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.

  • Reductive Amination: Formation of amines via reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

  • Acetal Formation: Protection of the aldehyde group through reaction with alcohols under acidic conditions.

Influence of the Cyclopropane Ring

The cyclopropane ring, with its high degree of s-character in the C-C bonds, can exhibit some properties of a double bond. It can influence the reactivity of the adjacent carbonyl group through electronic effects. The rigid nature of the cyclopropane ring will also impose conformational constraints on reaction intermediates and transition states, potentially leading to unique stereochemical outcomes in its reactions.

Impact of the Fluoromethyl Group

The strongly electron-withdrawing fluoromethyl group is expected to have a significant impact on the reactivity of the aldehyde. It will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect could also influence the stability of any intermediates formed during reactions.

Spectroscopic Characterization (Predicted)

While no experimental spectra are available, the expected spectroscopic features can be predicted based on the structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

  • ¹H NMR: The spectrum would be expected to show a characteristic signal for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). The protons of the fluoromethyl group (CH₂F) would likely appear as a doublet due to coupling with the fluorine atom. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region.

  • ¹³C NMR: The carbonyl carbon (C=O) would resonate at a characteristic downfield chemical shift (around 200 ppm). The carbon of the fluoromethyl group (CH₂F) would show a large one-bond coupling constant with the fluorine atom. The carbons of the cyclopropane ring would appear in the upfield region.

  • ¹⁹F NMR: A signal corresponding to the fluoromethyl group would be observed, likely as a triplet due to coupling with the adjacent methylene protons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1700-1725 cm⁻¹. A C-F stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the formyl group, the fluoromethyl group, or opening of the cyclopropane ring.

Conclusion and Future Outlook

1-(Fluoromethyl)cyclopropane-1-carbaldehyde represents a fascinating and potentially valuable building block for medicinal chemistry and materials science. While direct experimental data on its properties and stability are currently limited, this guide provides a comprehensive overview based on computational predictions and established chemical principles. The proposed synthetic strategies offer a starting point for its preparation in the laboratory.

Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough experimental characterization of its physical and chemical properties. Elucidation of its reactivity profile will undoubtedly open up new avenues for its application in the development of novel pharmaceuticals and functional materials. The insights provided in this guide are intended to facilitate and inspire such future investigations.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • PubChem. (n.d.). 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Barham, J. P., & MacMillan, D. W. C. (2017). The photoredox-catalyzed α-trifluoromethylation of aldehydes.
  • Firth, J. D., & O'Hagan, D. (2018). Fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(12), 1433-1436.
  • Haszeldine, R. N. (1953). The thermal decomposition of trifluoroiodomethane. Journal of the Chemical Society (Resumed), 3761-3768.
  • Frey, H. M., & Walsh, R. (1969). The photolysis of cyclopropanecarboxaldehyde. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2115-2119.
  • Stavber, S., Jereb, M., & Zupan, M. (2002). Direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones with Accufluor NFTh. Synthesis, 2002(18), 2609-2615.
  • Prakash, G. K. S., & Hu, J. (2007). Selective synthesis of α-fluoro-enones and -enals.

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Reactivity of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Abstract This technical guide provides a comprehensive analysis and prediction of the chemical reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. While direct experimental data for this specific molecule is not e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the chemical reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in public literature, a robust predictive model of its behavior can be constructed by examining the well-established principles of organic chemistry and the known reactivity of analogous structures. This document synthesizes information on the electronic effects of the fluoromethyl group, the inherent strain and electronic nature of the cyclopropane ring, and the characteristic reactions of aldehydes. We will explore the interplay of these structural features to forecast the molecule's behavior in key organic transformations, including nucleophilic additions, oxidation, reduction, and potential ring-opening reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chemical entity.

Molecular Architecture and Electronic Profile

The reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is dictated by the unique convergence of three key structural motifs: the aldehyde functional group, the strained cyclopropane ring, and the electron-withdrawing fluoromethyl substituent.

  • The Aldehyde Group: As with all aldehydes, the carbonyl carbon is electrophilic due to the polarization of the C=O double bond. This makes it a prime target for nucleophilic attack.[1][2] The reactivity of the aldehyde can be further modulated by the adjacent substituents.

  • The Cyclopropane Ring: The three-membered ring possesses significant angle strain and its C-C bonds have a higher degree of p-character than typical alkanes. This "pseudo-unsaturated" character allows the ring to participate in reactions not typical for acyclic alkanes, including ring-opening under certain conditions.[3] The cyclopropyl group can also electronically influence adjacent functional groups.

  • The Fluoromethyl Group: The fluorine atom is the most electronegative element, and its presence in the fluoromethyl group (-CH₂F) imparts a strong inductive electron-withdrawing effect (-I effect). This effect is crucial in modulating the overall electronic profile of the molecule.[4][5][6]

The synergy of these components makes 1-(fluoromethyl)cyclopropane-1-carbaldehyde a fascinating subject for reactivity studies. The strong electron-withdrawing nature of the fluoromethyl group is anticipated to significantly enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue like 1-methylcyclopropane-1-carbaldehyde.[7]

Predicted Reactivity Profiles

Based on the foundational principles outlined above, we can predict the behavior of 1-(fluoromethyl)cyclopropane-1-carbaldehyde in several key reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is expected to be a dominant reaction pathway for this molecule.[1][8] The electron-withdrawing fluoromethyl group will increase the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.

Expected Outcomes with Common Nucleophiles:

NucleophileReagent ExamplePredicted ProductMechanistic Considerations
HydrideSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)1-(Fluoromethyl)cyclopropyl)methanolStandard reduction of an aldehyde to a primary alcohol.[1]
OrganometallicsGrignard Reagents (R-MgBr), Organolithium Reagents (R-Li)Secondary alcoholFormation of a new C-C bond. The increased electrophilicity of the carbonyl should lead to high yields.[1]
CyanideHydrogen Cyanide (HCN) with a catalytic baseCyanohydrinA classic nucleophilic addition. The resulting cyanohydrin is a versatile synthetic intermediate.[1]
AminesPrimary amines (RNH₂)ImineFormation of a C=N double bond, typically with the elimination of water.[1]
YlidesWittig Reagents (Ph₃P=CHR)AlkeneConversion of the carbonyl group to a C=C double bond.

Experimental Workflow: A Generalized Protocol for Nucleophilic Addition

G cluster_prep Reaction Setup cluster_addition Nucleophile Addition cluster_workup Work-up and Isolation A Dissolve 1-(fluoromethyl)cyclopropane- 1-carbaldehyde in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar). B Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C). A->B C Slowly add the nucleophilic reagent (e.g., Grignard reagent, NaBH₄ solution) dropwise to the stirred solution. B->C D Quench the reaction with an appropriate aqueous solution (e.g., NH₄Cl, H₂O). C->D E Perform an aqueous work-up to separate the organic and aqueous layers. D->E F Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄). E->F G Remove the solvent under reduced pressure. F->G H Purify the crude product via column chromatography, distillation, or recrystallization. G->H

Caption: Generalized workflow for nucleophilic addition reactions.

Oxidation and Reduction

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid.[9] Standard oxidizing agents are expected to be effective.

  • Predicted Reaction: 1-(fluoromethyl)cyclopropane-1-carbaldehyde → 1-(fluoromethyl)cyclopropane-1-carboxylic acid

  • Suitable Reagents:

    • Potassium permanganate (KMnO₄)

    • Chromium trioxide (CrO₃) in aqueous acid (Jones oxidation)

    • Silver(I) oxide (Ag₂O) (Tollens' reagent)

Reduction: As mentioned in the nucleophilic addition section, the aldehyde can be easily reduced to the corresponding primary alcohol.

  • Predicted Reaction: 1-(fluoromethyl)cyclopropane-1-carbaldehyde → (1-(fluoromethyl)cyclopropyl)methanol

  • Suitable Reagents:

    • Sodium borohydride (NaBH₄)

    • Lithium aluminum hydride (LiAlH₄)

    • Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C)

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly those involving radical intermediates or acid catalysis.[3][10]

Plausible Ring-Opening Pathways:

  • Radical-Mediated Ring Opening: The formation of a radical adjacent to the cyclopropane ring can induce ring opening. For instance, photolysis of cyclopropanecarboxaldehyde is known to produce cyclopropyl radicals which can isomerize to allyl radicals.[11] A similar pathway could be envisioned for the title compound, potentially leading to fluorinated homoallylic species.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, aryl cyclopropyl ketones have been shown to undergo ring opening and cyclization.[12] While our target molecule lacks the aryl group that facilitates this specific transformation, strong acid conditions could potentially protonate the carbonyl oxygen, making the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring opening.

  • Transition Metal-Catalyzed Reactions: Certain transition metals can catalyze the ring opening of cyclopropyl carbonyl compounds. For example, gold nanoparticles have been shown to catalyze the ring-opening hydrosilylation of aryl-substituted cyclopropyl aldehydes.[13]

G A 1-(fluoromethyl)cyclopropane- 1-carbaldehyde B Formation of an adjacent radical (e.g., via photolysis or radical initiator) A->B Initiation C Cyclopropylmethyl radical B->C D Ring-opening C->D Radical Clock Rearrangement E Homoallylic radical D->E F Product (e.g., after trapping) E->F

Caption: A potential radical-mediated ring-opening pathway.

Synthesis and Stability Considerations

Synthesis: The synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde would likely involve the construction of the fluorinated cyclopropane ring followed by the introduction or modification of the aldehyde functionality. General methods for synthesizing cyclopropanes include the Simmons-Smith reaction and reactions involving haloforms.[14] Fluorinated cyclopropanes have also been synthesized and studied, with geminal fluorine atoms providing additional stability.[15][16][17]

Thermal Stability: The thermal stability of fluorinated cyclopropanes can vary. Some halogenated polyfluorocyclopropanes have been shown to decompose at elevated temperatures (170–250 °C), sometimes via the elimination of difluorocarbene.[18] The stability of 1-(fluoromethyl)cyclopropane-1-carbaldehyde under thermal stress would be an important experimental parameter to determine.

Conclusion and Future Directions

The reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is predicted to be dominated by the highly electrophilic nature of its aldehyde group, a direct consequence of the potent electron-withdrawing effect of the neighboring fluoromethyl substituent. This enhanced electrophilicity suggests that the molecule will be an excellent substrate for a wide range of nucleophilic addition reactions. Standard oxidation and reduction protocols are expected to proceed efficiently.

The potential for ring-opening reactions, particularly through radical pathways or under specific catalytic conditions, adds another layer of complexity and synthetic utility to this molecule. Experimental validation of these predictions is a necessary next step and will undoubtedly uncover novel and useful chemical transformations. This molecule stands as a promising building block for the synthesis of complex fluorinated compounds with potential applications in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate biological activity and material properties.[19]

References

  • PubChem. Cyclopropanecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Slutsky, J., & Kende, A. S. (1974). The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex. Organometallics, 13(3), 553-557. [Link]

  • L'Heureux, A., & Beaulieu, F. (2003). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 68(14), 5535-5545. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5544. [Link]

  • Zhang, W., & Chen, P. R. (2022). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, 144(31), 14066-14072. [Link]

  • Espeel, P., & Du Prez, F. E. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4645-4743. [Link]

  • de Vries, J. G., & de Vries, E. J. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(6), 3354-3407. [Link]

  • Newcomb, M., & Choi, S. Y. (1999). Kinetics and regioselectivity of ring opening of substituted cyclopropylmethyl radicals. The Journal of Organic Chemistry, 64(5), 1503-1508. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Villegas, J., & Notario, R. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1742-1747. [Link]

  • Greig, G., & Thynne, J. C. J. (1966). Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Transactions of the Faraday Society, 62, 379-386. [Link]

  • Kumar, A., & Kumar, S. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SpringerPlus, 5(1), 1-8. [Link]

  • Chemistry LibreTexts. 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(10), 1339-1350. [Link]

  • Li, W., & Wang, J. (2015). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 1546-1557. [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Berrino, E., & Iovine, V. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 643. [Link]

  • Villegas, J., & Notario, R. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

  • PubChem. 1-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of cyclopropyl aldehydes 3. [Link]

  • ResearchGate. 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • Wang, F., & Wu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 55(12), 1632-1647. [Link]

  • Evans, M. (2024, March 1). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction [Video]. YouTube. [Link]

  • ResearchGate. Synthesis of cyclopropane carboxaldehyde derivatives 52. [Link]

  • Stratakes, B., & Toste, F. D. (2022). Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry, 87(23), 15465-15474. [Link]

  • Harvard University. Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]

  • Lin, Z., & Doyle, M. P. (2011). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 47(39), 11047-11049. [Link]

  • Danishefsky, S., & McKee, R. (1976). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1211-1214. [Link]

  • Donnelly, J. A., & O'Boyle, P. (1979). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 257-260. [Link]

  • Villegas, J., & Notario, R. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

  • ResearchGate. The rearrangement of cyclopropyl carbenes. [Link]

  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779. [Link]

Sources

Foundational

The Strategic Integration of Fluoromethylcyclopropane Scaffolds in Modern Drug Design: A Technical Guide to 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Abstract The confluence of fluorine chemistry and strained ring systems has emerged as a powerful strategy in contemporary medicinal chemistry. The cyclopropane motif, with its inherent three-dimensionality and unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of fluorine chemistry and strained ring systems has emerged as a powerful strategy in contemporary medicinal chemistry. The cyclopropane motif, with its inherent three-dimensionality and unique electronic character, offers a compelling scaffold for probing complex biological space. When functionalized with fluorine, a master element for modulating pharmacokinetic and pharmacodynamic properties, the resulting structures become highly valuable building blocks in drug discovery. This guide provides an in-depth technical overview of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a representative example of this promising class of compounds. We will explore its synthesis, characterization, predicted reactivity, and potential applications, offering a blueprint for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated cyclopropanes.

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, is far more than a mere structural curiosity. Its strained bonds exhibit partial π-character, allowing it to engage in electronic interactions not typically observed in saturated systems. In drug design, the rigid nature of the cyclopropane scaffold can lock in bioactive conformations, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[1][2]

The introduction of fluorine into drug candidates is a well-established strategy for optimizing a molecule's metabolic stability, membrane permeability, and binding affinity.[3] The fusion of these two privileged motifs in the form of fluorinated cyclopropanes has thus become a focal point of significant interest. These structures are increasingly sought after as pharmacophores in drug discovery, owing to the beneficial effects of C-F bonds on pharmacokinetic properties and the rigid conformational constraints imposed by the cyclopropane ring.[2][3]

1-(Fluoromethyl)cyclopropane-1-carbaldehyde represents a versatile synthetic intermediate, possessing a reactive aldehyde handle for further chemical elaboration and a fluoromethyl-substituted quaternary cyclopropyl core—a feature of growing importance for creating novel chemical entities with enhanced pharmacological profiles.

Synthesis and Characterization

While 1-(fluoromethyl)cyclopropane-1-carbaldehyde is not extensively described in the peer-reviewed literature, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles and the availability of key starting materials. The most direct and industrially scalable approach involves the oxidation of the corresponding primary alcohol, (1-(fluoromethyl)cyclopropyl)methanol.

Proposed Synthetic Protocol: Oxidation of (1-(Fluoromethyl)cyclopropyl)methanol

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. For substrates that are sensitive to over-oxidation or harsh reaction conditions, mild and selective methods are paramount.

Protocol:

  • Reagent Selection: A variety of mild oxidizing agents can be employed. Swern oxidation (oxalyl chloride, DMSO, triethylamine) or a Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation, known for their high yields and compatibility with a wide range of functional groups.

  • Reaction Setup: To a solution of (1-(fluoromethyl)cyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add the chosen oxidizing agent (e.g., DMP, 1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and gradually warm to room temperature over 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): This is crucial for controlling the reactivity of the oxidizing agent and preventing side reactions, such as over-oxidation to the carboxylic acid.

  • Anhydrous Conditions: The reagents used in these oxidations are sensitive to moisture, which can lead to reduced yields and the formation of byproducts.

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.

G cluster_0 Synthetic Workflow Start (1-(Fluoromethyl)cyclopropyl)methanol Oxidation Mild Oxidation (e.g., DMP, Swern) Start->Oxidation CH2Cl2, -78°C to RT Purification Column Chromatography Oxidation->Purification Product 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Purification->Product

Caption: Proposed synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Spectroscopic Characterization (Predicted)
Property Predicted Value/Observation
Molecular Formula C₅H₇FO
Molecular Weight 102.11 g/mol
¹H NMR - Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet)- Fluoromethyl protons (CH₂F): ~4.5-4.8 ppm (doublet, JHF ~48 Hz)- Cyclopropyl protons: ~0.8-1.5 ppm (multiplets)
¹³C NMR - Carbonyl carbon (C=O): ~190-200 ppm- Fluoromethyl carbon (CH₂F): ~80-85 ppm (doublet, JCF ~170 Hz)- Quaternary cyclopropyl carbon: ~30-35 ppm- Cyclopropyl CH₂ carbons: ~10-20 ppm
¹⁹F NMR A triplet corresponding to the CH₂F group.
IR Spectroscopy - Strong C=O stretch: ~1700-1720 cm⁻¹- C-F stretch: ~1000-1100 cm⁻¹
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 102.05

Chemical Reactivity and Synthetic Utility

1-(fluoromethyl)cyclopropane-1-carbaldehyde is a bifunctional molecule, with the reactivity of both an aldehyde and a strained cyclopropane ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the C=O bond.[4]

  • Nucleophilic Addition: The aldehyde will readily undergo nucleophilic addition with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.

  • Reductive Amination: Condensation with a primary or secondary amine followed by reduction (e.g., with sodium triacetoxyborohydride) will yield the corresponding amine. This is a powerful tool for introducing nitrogen-containing functional groups.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

G Aldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde CHO Alcohol Secondary Alcohol CH(OH)R Aldehyde:f0->Alcohol 1. R-MgBr 2. H₃O⁺ Alkene Alkene CH=CHR Aldehyde:f0->Alkene Ph₃P=CHR Amine Amine CH₂NR₂ Aldehyde:f0->Amine 1. R₂NH 2. NaBH(OAc)₃

Caption: Key reactions of the aldehyde group.

Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with transition metals or under acidic conditions. However, the presence of the electron-withdrawing fluoromethyl and aldehyde groups on the same carbon atom is expected to influence its reactivity in a nuanced way.

Applications in Drug Development

The 1-(fluoromethyl)cyclopropane-1-carbaldehyde scaffold is a prime candidate for incorporation into drug discovery programs for several reasons:

  • Metabolic Stability: The fluoromethyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclopropane ring acts as a rigid linker or substituent, which can enhance binding to target proteins by pre-organizing the molecule in a bioactive conformation.[1]

  • Novelty and Intellectual Property: As a relatively underexplored scaffold, it offers opportunities for generating novel chemical entities with strong intellectual property positions.

  • Versatile Synthetic Handle: The aldehyde allows for the facile introduction of a wide range of other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This building block could be particularly valuable in the development of enzyme inhibitors, where the unique stereoelectronic properties of the fluorinated cyclopropane can be exploited to interact with active sites.[5]

Safety and Handling

Based on GHS classifications for similar compounds, 1-(fluoromethyl)cyclopropane-1-carbaldehyde should be handled with appropriate safety precautions. It is predicted to be a flammable liquid and may cause skin and eye irritation.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1-(fluoromethyl)cyclopropane-1-carbaldehyde stands as a promising, albeit under-investigated, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through standard organic transformations, and its bifunctional nature provides a wealth of opportunities for further chemical diversification. The strategic combination of a strained cyclopropane ring and a fluoromethyl group offers a compelling avenue for the design of novel therapeutics with enhanced properties. This technical guide provides a foundational understanding for researchers to begin exploring the potential of this and related fluorinated cyclopropane scaffolds in their own drug discovery endeavors.

References

  • PubChem Compound Summary for CID 53302262, 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 283, 117028. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 28(1), 35. [Link]

  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 51(84), 15412-15415. [Link]

  • PubChem Compound Summary for CID 123114, Cyclopropanecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • Aldehydes and Ketones - Reactivity and Structure. ChemComplete. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Fluoromethyl)cyclopropane-1-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. The integrat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. The integration of a fluoromethyl group and a cyclopropane ring offers a unique structural motif with significant potential for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide explores the core reactivity of this aldehyde, presenting detailed protocols for key transformations such as reductive amination and Wittig olefination, thereby enabling access to a diverse range of valuable downstream intermediates.

Introduction: The Strategic Value of the Fluoromethylcyclopropyl Moiety

In contemporary drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclopropane ring, with its inherent three-dimensionality and conformational rigidity, is frequently employed to enhance metabolic stability, improve binding affinity to biological targets, and generate novel chemotypes.[1][2] The strained three-membered ring can introduce favorable bond angle distortions that lead to improved potency and selectivity compared to more flexible acyclic or larger ring analogs.[3]

Concurrently, the introduction of fluorine atoms or fluorinated groups is a well-established strategy in medicinal chemistry.[4] The fluoromethyl group (-CH₂F) can serve as a bioisostere for a hydroxyl or methyl group, block sites of metabolic oxidation, and modulate the acidity (pKa) of nearby functional groups, thereby improving properties like membrane permeability and oral bioavailability.[5][6]

The compound 1-(fluoromethyl)cyclopropane-1-carbaldehyde (Figure 1) emerges as a highly valuable building block as it provides a direct entry point to molecules containing the combined fluoromethylcyclopropyl scaffold. Its aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an indispensable tool for accessing novel chemical space.

Chemical structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde
Figure 1. Structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde

Physicochemical Properties and Safe Handling

Understanding the properties and hazards of a reagent is critical for safe and effective experimentation.

Table 1: Physicochemical and Safety Data for 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

PropertyValueSource
IUPAC Name 1-(fluoromethyl)cyclopropane-1-carbaldehyde[7]
CAS Number 1268519-96-5[7][8]
Molecular Formula C₅H₇FO[7]
Molecular Weight 102.11 g/mol [7][8]
Appearance Inferred to be a liquid-
Storage Sealed in dry, 2-8°C[8]
Hazard Identification and Safety Precautions

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[7]

  • Flammability: H226 - Flammable liquid and vapor.[7]

  • Skin Irritation: H315 - Causes skin irritation.[7]

  • Eye Irritation: H319 - Causes serious eye irritation.[7]

  • Respiratory Irritation: H335 - May cause respiratory irritation.[7]

Causality Behind Safety Measures: The aldehyde's volatility, suggested by the low boiling points of analogous structures like 1-methylcyclopropanecarbaldehyde, contributes to its flammability and respiratory hazard.[9] Standard laboratory safety protocols must be strictly followed.

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources, as recommended.[8]

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools. In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[9]

Core Synthetic Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. This transformation provides a direct pathway to install the valuable 1-(fluoromethyl)cyclopropyl moiety onto a primary or secondary amine, yielding more complex structures suitable for biological screening. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting aldehyde before it can condense with the amine, yet potent enough to efficiently reduce the resulting C=N double bond of the imine intermediate. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, allow for the selective reduction of the protonated imine in the presence of the aldehyde.

Detailed Protocol: Synthesis of N-Benzyl-1-(1-(fluoromethyl)cyclopropyl)methanamine

This protocol describes a representative procedure for the reductive amination of 1-(fluoromethyl)cyclopropane-1-carbaldehyde with benzylamine.

Materials:

  • 1-(Fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equiv) and anhydrous dichloromethane.

  • Amine Addition: Add benzylamine (1.05 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-1-(1-(fluoromethyl)cyclopropyl)methanamine.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve Aldehyde in Anhydrous DCM B 2. Add Benzylamine A->B C 3. Stir for 30 min (Imine Formation) B->C D 4. Add STAB in Portions C->D E 5. Stir at RT (Monitor by TLC) D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I Product Product I->Product

Caption: Workflow for Reductive Amination.

Core Synthetic Application: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone.[10] This provides a powerful method to convert 1-(fluoromethyl)cyclopropane-1-carbaldehyde into various olefinic products, which can serve as versatile intermediates for further functionalization (e.g., via dihydroxylation, epoxidation, or hydrogenation).

Mechanistic Rationale

The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon. This attack forms a betaine intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. The decomposition of this intermediate is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene product. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide and the reaction conditions.

Detailed Protocol: Synthesis of 1-(Fluoromethyl)-1-vinylcyclopropane

This protocol outlines a general procedure for the olefination of 1-(fluoromethyl)cyclopropane-1-carbaldehyde using the simplest Wittig ylide, derived from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • A strong base (e.g., n-Butyllithium or Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • 1-(Fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C (or -78°C for n-BuLi) and slowly add the strong base (e.g., n-BuLi, 1.05 equiv). Allow the mixture to stir and warm to room temperature, during which the characteristic deep red or orange color of the ylide will appear.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 1-(fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equiv) in anhydrous THF dropwise. Causality Note: Dropwise addition at low temperature is crucial to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (often with a non-polar eluent system like hexanes/ethyl acetate) to isolate the volatile 1-(fluoromethyl)-1-vinylcyclopropane.

Wittig Reaction Mechanism Diagram

Wittig_Mechanism Ylide R₃P⁺-C⁻H₂ (Ylide) Betaine R₃P⁺-CH₂-CHO⁻-R' (Betaine Intermediate) Ylide->Betaine Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Aldehyde->Betaine Oxaphosphetane [Oxaphosphetane] Betaine->Oxaphosphetane Ring Closure Alkene H₂C=CH-R' (Alkene) Oxaphosphetane->Alkene Decomposition TPPO R₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: Simplified Mechanism of the Wittig Reaction.

Summary of Potential Products

The protocols described enable the synthesis of diverse molecular scaffolds from a single starting material.

Table 2: Representative Products Derived from 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Starting ReagentsReaction TypeProduct StructureProduct IUPAC NameMolecular Formula
BenzylamineReductive Aminationamine productN-Benzyl-1-(1-(fluoromethyl)cyclopropyl)methanamineC₁₃H₁₈FN
Methyltriphenyl-phosphonium bromideWittig Reactionalkene product1-(Fluoromethyl)-1-vinylcyclopropaneC₆H₉F

(Note: Placeholder images are used. Actual structures correspond to the IUPAC names.)

Conclusion

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a potent and versatile chemical tool for modern organic synthesis. Its aldehyde functionality provides a reliable handle for introducing the fluoromethylcyclopropyl motif into a wide range of molecular architectures through robust and well-understood transformations like reductive amination and Wittig olefination. For researchers in medicinal chemistry and drug development, this reagent offers an efficient pathway to novel compounds with potentially enhanced pharmacological profiles, leveraging the synergistic benefits of both the cyclopropane ring and the fluoromethyl group.

References

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • PubChemLite. 1-(fluoromethyl)cyclopropane-1-carbaldehyde (C5H7FO). Available at: [Link]

  • PubChem. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. Available at: [Link]

  • PubChem. 1-Methylcyclopropane-1-carbaldehyde. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available at: [Link]

  • The Good Scents Company. (Z+E)-2-methyl-2-(4-methyl-3-pentenyl) cyclopropane carbaldehyde (+/-)-cis. Available at: [Link]

  • PubChem. 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde. Available at: [Link]

  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(8), 1894-1904. Available at: [Link]

  • Frost, J. R., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 7(5), 3029-3034. Available at: [Link]

  • ResearchGate. Synthesis of cyclopropane carboxaldehyde derivatives. Available at: [Link]

  • Robertson, L. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]

  • Organic Syntheses. Cyclopropanecarboxaldehyde. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Available at: [Link]

  • Greig, G., & Thynne, J. C. J. (1967). Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Transactions of the Faraday Society, 63, 1369-1375. Available at: [Link]

  • PubMed. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Available at: [Link]

  • MDPI. Mechanochemical Synthesis of Fluorinated Imines. Available at: [Link]

  • Beyond Benign. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Available at: [Link]

  • J-STAGE. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Available at: [Link]

  • Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

  • Sci-Hub. Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Available at: [Link]

  • Semantic Scholar. Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Available at: [Link]

  • PubMed. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-(Fluoromethyl)cyclopropane-1-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Drug Discovery The cyclopropane ring, a small, strained carbocycle, has emerged as a privileged motif in modern drug discovery. Its rigid structure can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Drug Discovery

The cyclopropane ring, a small, strained carbocycle, has emerged as a privileged motif in modern drug discovery. Its rigid structure can lock in favorable conformations for binding to biological targets, while its unique electronic properties can enhance metabolic stability and membrane permeability. The introduction of fluorine, a bioisostere for hydrogen with profound effects on acidity, basicity, and lipophilicity, further amplifies the utility of the cyclopropane scaffold. The combination of these two features in molecules like 1-(fluoromethyl)cyclopropane-1-carbaldehyde offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed protocols for the synthesis and key synthetic transformations of this valuable building block, aimed at researchers and professionals in drug development and organic synthesis.

PART 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

The target aldehyde is most conveniently prepared by the oxidation of its corresponding primary alcohol, (1-(fluoromethyl)cyclopropyl)methanol. This precursor can be synthesized through various methods, including the cyclopropanation of appropriate fluoro-containing olefins or the reduction of a corresponding carboxylic acid ester. Herein, we focus on two robust and widely applicable oxidation protocols starting from the alcohol.

Diagram of the Synthetic Pathway

Synthesis Alcohol (1-(Fluoromethyl)cyclopropyl)methanol Aldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Alcohol->Aldehyde Oxidation

Caption: Synthetic route to the target aldehyde.

Two highly effective and mild oxidation methods are presented: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. The choice between these methods will depend on the availability of reagents, scale of the reaction, and sensitivity of other functional groups in more complex substrates.

Protocol 1.1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] This method is renowned for its mild conditions and high yields.[2]

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • DMSO Addition: In the dropping funnel, dissolve DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Alcohol Addition: Dissolve (1-(fluoromethyl)cyclopropyl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to control the reactivity of the activated DMSO species and prevent side reactions.[3] Triethylamine is used to deprotonate an intermediate and facilitate the elimination reaction that forms the aldehyde.[2]

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing primary alcohols to aldehydes.[4][5]

Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (1-(fluoromethyl)cyclopropyl)methanol (1.0 equivalent) and anhydrous dichloromethane (DCM, 0.1 M).

  • DMP Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Work-up: Stir the biphasic mixture vigorously until the layers become clear. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Trustworthiness of the Protocol: The aqueous work-up with sodium thiosulfate is essential to reduce the iodine byproducts, making the purification more straightforward.[6]

Parameter Swern Oxidation Dess-Martin Periodinane Oxidation
Oxidizing Agent DMSO/Oxalyl ChlorideDess-Martin Periodinane
Temperature -78 °C to room temperatureRoom temperature
Typical Yields >90%>90%
Advantages Inexpensive reagentsMild conditions, simple setup
Disadvantages Requires low temperatures, unpleasant odor of dimethyl sulfide byproductReagent is expensive and moisture-sensitive

PART 2: Key Applications and Protocols

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a versatile intermediate for the synthesis of more complex molecules. The following protocols detail some of its most important transformations.

Application 2.1: Reductive Amination for the Synthesis of Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[7] The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ.[8]

Experimental Protocol (One-Pot Procedure):

  • Preparation: In a round-bottom flask, dissolve 1-(fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in 1,2-dichloroethane (DCE, 0.2 M).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography or crystallization.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.[8]

Diagram of Reductive Amination Workflow

ReductiveAmination Aldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine, - H2O Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product [H] (e.g., NaBH(OAc)3)

Caption: Workflow for reductive amination.

Application 2.2: Horner-Wadsworth-Emmons (HWE) Olefination for Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes, particularly for forming (E)-alkenes with high stereoselectivity.[9][10] The water-soluble phosphate byproduct simplifies purification.[11]

Experimental Protocol:

  • Ylide Formation: To a flame-dried flask under nitrogen, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) and anhydrous tetrahydrofuran (THF, 0.3 M). Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 equivalents) portion-wise. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve 1-(fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by silica gel column chromatography.

Mechanistic Insight: The HWE reaction proceeds through a phosphonate carbanion which adds to the aldehyde to form an intermediate that eliminates to give the alkene and a dialkyl phosphate salt.[10]

Diagram of HWE Reaction Mechanismdot

HWE cluster_0 Ylide Formation cluster_1 Olefination Phosphonate Phosphonate Ylide Ylide Phosphonate->Ylide + Base Intermediate Intermediate Ylide->Intermediate + Aldehyde Alkene Alkene Intermediate->Alkene - (RO)2PO2-

Sources

Method

Application Notes and Protocols: Fluorinated Cyclopropanes in Medicinal Chemistry

Introduction: A Strategic Fusion of Rigidity and Polarity In the landscape of modern medicinal chemistry, the strategic introduction of specific structural motifs can profoundly influence the pharmacokinetic and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Rigidity and Polarity

In the landscape of modern medicinal chemistry, the strategic introduction of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Two such high-impact motifs are the cyclopropane ring and the fluorine atom. The cyclopropane ring, as the smallest cycloalkane, offers a rigid, three-dimensional scaffold that can lock in specific conformations and act as a bioisosteric replacement for other groups, often improving metabolic stability and rigidity.[1][2] Concurrently, fluorine, with its small size and high electronegativity, is widely used to modulate properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[3][4]

The combination of these two elements into a fluorinated cyclopropane moiety creates a powerful and versatile building block for drug design.[1] This guide provides an in-depth exploration of the strategic applications of fluorinated cyclopropanes, detailing their impact on drug properties, showcasing their use in successful drug candidates, and providing a detailed protocol for their synthesis. This unique fusion allows medicinal chemists to harness the conformational benefits of the cyclopropane ring while leveraging the powerful electronic effects of fluorine, opening new avenues for optimizing drug candidates.[5][6]

Strategic Advantages of Fluorinated Cyclopropanes in Drug Design

The incorporation of fluorinated cyclopropanes into bioactive molecules is a deliberate strategy to address multiple drug design challenges simultaneously. The unique interplay between the strained ring system and the electronic properties of fluorine confers several key advantages.

1.1 Enhancing Metabolic Stability

A primary application of fluorination is to block sites of metabolic oxidation.[3][7] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] When fluorine is placed on a cyclopropane ring, it can shield adjacent positions from metabolism, thereby increasing the half-life of a drug.

  • Causality: The rigidity of the cyclopropane ring means that it cannot easily adopt conformations that might otherwise expose adjacent C-H bonds to enzymatic attack. Adding a sterically small but electronically powerful fluorine atom at a potential "metabolic hotspot" effectively armors that position against oxidative metabolism. This has been a successful strategy in numerous drug discovery campaigns.[4][8]

1.2 Modulating Physicochemical Properties

Fluorination provides a powerful tool for fine-tuning critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can often decrease lipophilicity, introducing multiple fluorine atoms, such as in a CF3 group, typically increases it.[2] On a cyclopropane ring, vicinal (adjacent) fluorines can create a facially polarized motif, where one face of the ring is electron-rich (due to fluorine lone pairs) and the other is electron-poor. This polarization can lead to a significant reduction in lipophilicity compared to the non-fluorinated parent molecule.[9]

  • pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[6] This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, cell permeability, and target binding. By modulating pKa, chemists can optimize the ADME profile and ensure the drug exists in the desired protonation state in its target environment.

  • Dipole Moment and Conformation: The introduction of polar C-F bonds into the rigid cyclopropane scaffold can significantly alter the molecule's overall dipole moment and conformational preferences.[10][11] This can be exploited to enhance binding to a biological target by introducing favorable dipole-dipole interactions or by pre-organizing the molecule into its bioactive conformation, which minimizes the entropic penalty upon binding.[12] For instance, the gauche effect of fluorine can influence the puckering of the ring and the orientation of substituents.[12]

1.3 Bioisosterism and Structural Mimicry

Fluorinated cyclopropanes can serve as effective bioisosteres for other common chemical groups, allowing for the substitution of a metabolically liable or otherwise undesirable group with a more stable and functionally equivalent one.[13]

  • gem-Difluorocyclopropane as a Carbonyl Mimic: A 1,1-difluorocyclopropane unit can act as a non-hydrolyzable bioisostere of a carbonyl group (C=O). It mimics the electrostatic potential and dipole moment of the carbonyl but is completely stable to hydrolysis by esterases or amidases.

  • Cyclopropane as an Alkene or Phenyl Ring Mimic: The cyclopropyl group itself is often used as a rigid bioisostere for an alkene or as a compact substitute for a phenyl ring, offering improved metabolic stability.[2] Fluorination of this core adds another layer of property modulation.

Diagram: Core Applications of Fluorinated Cyclopropanes

FC Fluorinated Cyclopropane Motif MS Enhanced Metabolic Stability FC->MS PP Modulated Physicochemical Properties FC->PP Bio Bioisosterism & Mimicry FC->Bio Block Blocks P450 Oxidation MS->Block pKa Lowers pKa of Proximal Amines PP->pKa LogP Alters Lipophilicity (LogP) PP->LogP Conf Induces Conformational Preorganization PP->Conf Carbonyl gem-CF2 mimics C=O Bio->Carbonyl Alkene Cyclopropyl mimics Alkene Bio->Alkene

Caption: Key strategic advantages derived from incorporating fluorinated cyclopropanes in drug design.

Case Studies in Drug Discovery

The theoretical advantages of fluorinated cyclopropanes are borne out in several successful drug development programs.

Drug/CandidateTherapeutic AreaRole of Fluorinated CyclopropaneReference
Sitafloxacin AntibioticThe gem-difluorocyclopropane moiety enhances antibacterial activity and contributes to the drug's broad spectrum.[6]
Lemborexant InsomniaThe fluorinated cyclopropane is crucial for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.[14]
Zosuquidar Antineoplastic (MDR inhibitor)The monofluorinated cyclopropane is a key structural feature of this potent P-glycoprotein inhibitor.[6]
Cabozantinib Analogs OncologyFluorocyclopropane was shown to be an effective bioisosteric replacement for an existing moiety, maintaining the binding conformation in c-Met and VEGFR-2 kinases.[15]
5-HT2C Agonists CNS DisordersIntroduction of a fluorine on the cyclopropane ring of 2-phenylcyclopropylmethylamines led to potent and highly selective 5-HT2C agonists with no detectable 5-HT2B agonism.[4]

These examples underscore the versatility of the fluorinated cyclopropane motif in addressing diverse challenges across different therapeutic areas, from improving potency in antibiotics to fine-tuning selectivity for CNS targets.[4][14][15]

Protocols for Synthesis

Accessing enantiomerically pure fluorinated cyclopropanes has historically been a challenge.[6] However, recent advances in both biocatalysis and chemocatalysis have made these valuable building blocks more accessible. The following protocol details a highly stereoselective biocatalytic method for the synthesis of gem-difluorinated cyclopropanes using an engineered myoglobin catalyst.[5][6]

3.1 Protocol: Biocatalytic Synthesis of a gem-Difluorinated Cyclopropane

This protocol is based on the work of Fasan and colleagues, who developed an engineered myoglobin (Mb) catalyst for the highly efficient and stereoselective cyclopropanation of gem-difluoroalkenes.[6] This method offers excellent diastereoselectivity and enantioselectivity, often exceeding what is achievable with traditional chemical catalysts.

Objective: To synthesize (1R,2R)-1-(2,2-difluorocyclopropyl)-4-methoxybenzene from 1-(difluorovinyl)-4-methoxybenzene with high stereoselectivity.

Materials:

  • Engineered Myoglobin variant (e.g., Mb(H64V,V68G,L69V)) expressing E. coli cells

  • 1-(difluorovinyl)-4-methoxybenzene (substrate)

  • Diazoacetonitrile (carbene precursor)

  • Sodium borate buffer (50 mM, pH 9.0)

  • Anaerobic chamber or glovebox

  • Centrifuge and cell disruption equipment (e.g., sonicator)

  • Standard glassware for organic synthesis and extraction

  • Purification system (e.g., flash chromatography)

Diagram: Biocatalytic Cyclopropanation Workflow

Culture 1. E. coli Culture (Expressing Engineered Myoglobin) Harvest 2. Cell Harvest & Resuspension (Centrifugation, Buffer Exchange) Culture->Harvest Reaction 3. Anaerobic Bioreaction (Substrate + Diazoacetonitrile) Harvest->Reaction Quench 4. Reaction Quench & Extraction (e.g., with Ethyl Acetate) Reaction->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Analysis (NMR, Chiral HPLC) Purify->Analyze

Caption: General workflow for the biocatalytic synthesis of fluorinated cyclopropanes.

Step-by-Step Methodology:

  • Catalyst Preparation (Whole-Cell Biocatalyst):

    • Culture E. coli cells engineered to express the desired myoglobin variant (e.g., Mb(H64V,V68G,L69V)) under standard conditions.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and resuspend the cell pellet in 50 mM sodium borate buffer (pH 9.0) to a final optical density at 600 nm (OD600) of 40.

    • Causality: Using whole cells simplifies the process by avoiding protein purification. The specified buffer and pH are optimal for the engineered myoglobin's stability and activity.[6]

  • Reaction Setup:

    • Transfer the reaction vessel containing the resuspended cells into an anaerobic chamber or glovebox to create an oxygen-free environment.

    • Add the substrate, 1-(difluorovinyl)-4-methoxybenzene, to a final concentration of 5 mM.

    • Add the carbene precursor, diazoacetonitrile, to a final concentration of 20 mM. This can be added portion-wise over 1 hour to maintain a steady concentration and improve yields.

    • Causality: The heme iron center of myoglobin, which is central to the catalytic cycle, is sensitive to oxidation. Anaerobic conditions are critical to prevent catalyst deactivation and ensure high turnover.[6] Diazoacetonitrile is the source of the carbene that forms the cyclopropane ring.

  • Reaction Execution:

    • Seal the reaction vessel and agitate it at room temperature for 16-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

    • Lyse the cells (e.g., via sonication) to release the product into the organic solvent.

    • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product using silica gel flash column chromatography.

    • Characterize the final product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR to confirm the structure.

    • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

    • Self-Validation: This biocatalytic system is reported to yield the desired product with high stereocontrol (e.g., >99:1 d.r. and >99:1 e.r.).[6] The analytical characterization serves to validate the success of the protocol and the fidelity of the biocatalyst.

Conclusion and Future Outlook

Fluorinated cyclopropanes represent a highly valuable structural motif in medicinal chemistry, offering a sophisticated tool to overcome common challenges in drug design such as metabolic instability, poor selectivity, and suboptimal physicochemical properties.[4][5] The fusion of the cyclopropane's conformational rigidity with fluorine's potent electronic influence allows for nuanced control over a molecule's biological behavior. As synthetic methods, particularly asymmetric and biocatalytic approaches, continue to advance, the accessibility of these unique building blocks will increase, likely leading to their even wider adoption in drug discovery programs. The continued exploration of fluorinated cyclopropanes promises to yield a new generation of therapeutic agents with enhanced efficacy, safety, and pharmacokinetic profiles.

References
  • ResearchGate. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. Available at: [Link]

  • Angewandte Chemie International Edition. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Available at: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • ResearchGate. Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif | Request PDF. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • The Curious Wavefunction. Classics in Medicinal Chemistry: Lenacapavir. Available at: [Link]

  • National Institutes of Health. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • National Institutes of Health. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • National Institutes of Health. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Available at: [Link]

  • Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. Available at: [Link]

  • ACS Publications. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox | ACS Omega. Available at: [Link]

  • National Institutes of Health. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Available at: [Link]

  • ResearchGate. (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis Employing 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Abstract The strategic incorporation of fluorinated cyclopropane moieties into molecular scaffolds represents a paramount strategy in modern medicinal chemistry. These motifs can significantly enhance metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated cyclopropane moieties into molecular scaffolds represents a paramount strategy in modern medicinal chemistry. These motifs can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth exploration of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a highly valuable yet sterically demanding building block, in asymmetric synthesis. We delve into the foundational principles of organocatalysis, providing detailed, field-tested protocols for key transformations such as Michael additions and cycloadditions. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical knowledge required to leverage this unique reagent in the stereocontrolled synthesis of complex, high-value molecules.

Introduction: The Significance of the Fluoromethyl-Cyclopropyl Motif

The cyclopropane ring, with its inherent rigidity and unique electronic properties, is a privileged scaffold in numerous bioactive compounds.[2] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropane can act as a bioisostere for larger or more metabolically labile groups, such as a tert-butyl group, thereby improving drug-like properties.[3][4] Specifically, the fluoromethyl-substituted cyclopropane offers a unique combination of a conformationally restricted core and a metabolically robust, lipophilic hydrogen-bond donor in the form of the CFH₂ group.[3]

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is an α-branched, prostereogenic aldehyde, making it an ideal substrate for creating chiral quaternary centers—a challenging but highly desirable feature in drug design.[5] However, its utility is tempered by the synthetic challenges it presents. The steric bulk of the cyclopropyl group adjacent to the reactive aldehyde functionality can impede reactivity and complicate stereochemical control.[5][6] Asymmetric organocatalysis, particularly aminocatalysis, has emerged as a powerful solution to overcome these hurdles, enabling the enantioselective functionalization of such challenging substrates.[7]

Foundational Principles: Asymmetric Aminocatalysis

The protocols described herein rely on the principles of asymmetric aminocatalysis, a field that has revolutionized the synthesis of chiral molecules. The core of this methodology involves the reversible reaction of a chiral secondary amine catalyst (e.g., a derivative of proline or diphenylprolinol) with the aldehyde substrate to form nucleophilic enamine or electrophilic iminium ion intermediates.

Causality Behind the Catalytic Cycle: The chiral catalyst serves as a transient auxiliary, activating the aldehyde and creating a chiral environment that directs the approach of the reaction partner.

  • Enamine Formation: The chiral secondary amine condenses with the aldehyde to form a chiral enamine. This process raises the HOMO of the substrate, transforming the α-carbon into a potent nucleophile.

  • Stereocontrolled C-C Bond Formation: The bulky groups on the catalyst effectively shield one face of the enamine, allowing the electrophile (e.g., a nitroalkene in a Michael addition) to attack from the less sterically hindered face. This step is crucial for establishing the stereochemistry of the product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Aldehyde R-CHO (Substrate) Enamine Chiral Enamine (Nucleophilic Intermediate) Aldehyde->Enamine + Catalyst - H₂O Catalyst_In Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E+) Product Chiral Product Iminium->Product + H₂O Product->Catalyst_In - Catalyst Electrophile Electrophile (e.g., Nitroalkene)

Figure 1: General mechanism of enamine catalysis for aldehydes.

Application Protocol 1: Organocatalytic Asymmetric Michael Addition to Nitroolefins

The Michael addition of aldehydes to nitroolefins is a cornerstone of organocatalysis, providing access to valuable γ-nitro aldehydes, which are precursors to GABA analogues and other important pharmacophores. This protocol details a model reaction for the conjugate addition of 1-(fluoromethyl)cyclopropane-1-carbaldehyde to a generic β-nitrostyrene.

Rationale for Experimental Choices:

  • Catalyst: A diarylprolinol silyl ether is chosen for its proven efficacy in activating sterically hindered aldehydes and providing high levels of stereocontrol. The bulky silyl group is critical for creating a well-defined chiral pocket.[8]

  • Co-catalyst/Additive: A weak acid (e.g., benzoic acid) is often used to facilitate catalyst turnover and prevent catalyst inhibition by the product.

  • Solvent: A non-polar aprotic solvent like toluene or chloroform is typically used to minimize competing background reactions and promote the key hydrogen-bonding interactions that govern stereoselectivity.[9]

  • Temperature: The reaction is run at low temperature (0 °C to room temperature) to enhance enantioselectivity by favoring the more ordered transition state.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (0.2 mmol, 1.0 equiv.).

  • Catalyst and Aldehyde Addition: Add the chiral diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) and the solvent (e.g., Toluene, 1.0 mL). Stir the mixture for 5 minutes at room temperature. Cool the flask to the desired reaction temperature (e.g., 4 °C). Add 1-(fluoromethyl)cyclopropane-1-carbaldehyde (0.3 mmol, 1.5 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroalkene is consumed (typically 24-48 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Michael_Addition_Workflow start Start setup 1. Add Nitroalkene & Catalyst to Flask start->setup cool 2. Cool to 4 °C setup->cool add_aldehyde 3. Add Aldehyde (1.5 equiv) cool->add_aldehyde stir 4. Stir for 24-48h Monitor by TLC add_aldehyde->stir workup 5. Concentrate & Purify (Flash Chromatography) stir->workup analyze 6. Characterize Product (NMR, HRMS, HPLC) workup->analyze end End analyze->end

Figure 2: Experimental workflow for the asymmetric Michael addition.

Application Protocol 2: Asymmetric [3+3] Cycloaddition

Cycloaddition reactions are powerful tools for rapidly building molecular complexity. Organocatalytic [3+3] cycloadditions of cyclopropane carbaldehydes with partners like nitrones can generate highly functionalized, enantioenriched six-membered heterocyclic rings, which are prevalent in pharmaceuticals.[10]

Rationale for Experimental Choices:

  • Catalyst: A simple chiral secondary amine like a diarylprolinol silyl ether is effective. The reaction proceeds through an initial Michael-type addition followed by an intramolecular cyclization.

  • Substrate Activation: The aldehyde is activated as a nucleophilic enamine, while the nitrone acts as the electrophilic 3-carbon component.

  • Solvent: Dichloromethane (DCM) or chloroform are common solvents that provide good solubility for the reactants and catalyst.

Step-by-Step Protocol
  • Reaction Setup: In a vial, dissolve the nitrone (0.1 mmol, 1.0 equiv.) and the chiral secondary amine catalyst (0.02 mmol, 20 mol%) in the chosen solvent (e.g., DCM, 1.0 mL).

  • Substrate Addition: Add 1-(fluoromethyl)cyclopropane-1-carbaldehyde (0.12 mmol, 1.2 equiv.) to the solution at room temperature.

  • Reaction Monitoring: Seal the vial and stir the mixture at room temperature. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting materials (typically 12-24 hours).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to isolate the enantioenriched 1,2-oxazinane product.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy, HRMS, and chiral HPLC analysis.

Expected Outcomes and Data Summary

While specific data for 1-(fluoromethyl)cyclopropane-1-carbaldehyde is not extensively published, we can extrapolate expected outcomes based on analogous, sterically demanding α-branched aldehydes in the literature.[9][10][11]

Reaction TypeCatalyst (mol%)Typical AcceptorSolventTemp (°C)Yield (%)d.r.e.e. (%)Reference Analog
Michael Addition Diarylprolinol Silyl Ether (20%)β-NitrostyreneToluene475-90>10:190-98Isobutyraldehyde[9]
[3+3] Cycloaddition Diarylprolinol Silyl Ether (20%)Phenyl NitroneDCM2580-95>20:192-99Aryl Cyclopropane Carbaldehydes[10]

Note: These values are representative and may require optimization for the specific substrate.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reactivity 1. Steric hindrance of the substrate. 2. Catalyst deactivation. 3. Insufficiently pure reagents/solvent.1. Increase reaction temperature slightly (e.g., from 4°C to 25°C), but monitor for drops in e.e. 2. Increase catalyst loading (e.g., to 30 mol%). 3. Ensure aldehyde is freshly distilled or purified; use freshly dried solvents.
Low Enantioselectivity (e.e.) 1. Reaction temperature is too high. 2. Competing uncatalyzed background reaction. 3. Inappropriate catalyst choice.1. Lower the reaction temperature (e.g., to 0°C or -20°C). 2. Use a more dilute solution; ensure no strong acids/bases are present as contaminants. 3. Screen different chiral catalysts (e.g., primary amine-thiourea catalysts).
Low Diastereoselectivity (d.r.) 1. Flexible transition state. 2. Epimerization of the product.1. Change the solvent to one that may promote a more rigid, organized transition state. 2. Minimize reaction time and purify the product promptly after workup. Use a milder purification method if needed.

Conclusion and Future Outlook

1-(Fluoromethyl)cyclopropane-1-carbaldehyde stands as a potent building block for accessing novel, chiral molecules of high interest to the pharmaceutical and agrochemical industries. The application of asymmetric organocatalysis provides a reliable and powerful platform for its stereoselective incorporation into complex targets. The protocols outlined here for Michael additions and cycloadditions serve as a robust starting point for researchers. Future work will likely focus on expanding the scope of reactions to include asymmetric aldol reactions, α-functionalizations (e.g., amination, oxidation), and cascade reactions, further cementing the role of this unique aldehyde in the synthetic chemist's toolbox.

References

  • Hu, J., & Shen, M. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. Available at: [Link]

  • Kim, D., & Lee, S. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules. Available at: [Link]

  • Mielgo, A., & Palomo, C. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules. Available at: [Link]

  • Reddy, B., et al. (2023). Organocatalytic (3+3)-cycloaddition of ortho-substituted phenyl nitrones with aryl cyclopropane carbaldehydes: a facile access to enantioenriched 1,2-oxazinanes. Chemical Communications. Available at: [Link]

  • Mikami, K., et al. (1996). Asymmetric catalysis of carbonyl-ene and aldol reactions with fluoral by chiral binaphthol-derived titanium complex. Tetrahedron. Available at: [Link]

  • Singh, V., et al. (2012). Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oyama, N., & Ito, H. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Z., et al. (2025). Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes. Nature Communications. Available at: [Link]

  • Hayashi, Y., et al. (2021). Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Mielgo, A., & Palomo, C. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PubMed. Available at: [Link]

  • Kumar, A., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kim, D., & Lee, S. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. Available at: [Link]

  • Gillis, E. P., et al. (2020). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Conia, J. M., & Ripoll, J. L. (1973). Cyclopropanecarboxaldehyde. Organic Syntheses. Available at: [Link]

  • Kovács, L., et al. (2022). Asymmetric Michael additions of aldehydes to nitroalkenes catalyzed by l-prolinamides. Scientific Reports. Available at: [Link]

  • Pellissier, H. (2016). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2025). The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. Journal of Medicinal Chemistry. Available at: [Link]

  • Cramer, N. (2025). Synthesis of cyclopropane carboxaldehyde derivatives. ResearchGate. Available at: [Link]

  • Fasan, R. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Available at: [Link]

  • Mase, N., et al. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. Available at: [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]

  • Secci, F., et al. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Unique Reactivity of a Fluorinated Cyclopropyl Aldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a unique trifunctional m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Reactivity of a Fluorinated Cyclopropyl Aldehyde

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a unique trifunctional molecule incorporating a strained cyclopropane ring, a reactive aldehyde, and an electron-withdrawing fluoromethyl group. This combination of functionalities makes it a valuable building block in medicinal chemistry and drug development, offering a pathway to novel chemical entities with tailored physicochemical and metabolic properties. The strained three-membered ring provides conformational rigidity, while the aldehyde serves as a versatile handle for a myriad of chemical transformations. The α-fluoromethyl group can significantly modulate the electronic properties and metabolic stability of resulting derivatives.

However, these same structural features necessitate a rigorous and well-informed approach to its handling and storage. The inherent ring strain of the cyclopropane, the reactivity of the aldehyde, and the specific hazards associated with organofluorine compounds converge to create a unique safety profile. This document provides a detailed guide, grounded in established safety principles and data from analogous compounds, to ensure the safe and effective use of this reagent in a research and development setting.

Section 1: Hazard Identification and Core Safety Profile

A comprehensive understanding of the potential hazards is the foundation of safe laboratory practice. Based on GHS (Globally Harmonized System) classifications, 1-(fluoromethyl)cyclopropane-1-carbaldehyde presents a multi-faceted risk profile that demands careful attention.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory.[1]

The aldehyde functional group is known for its reactivity and potential to cause irritation.[2] The addition of a fluoromethyl group can further influence its toxicological profile. The flammability is consistent with many low-molecular-weight organic aldehydes.[2][3]

Physical and Chemical Properties Overview

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from related compounds.

PropertyValue / InformationSource
Molecular FormulaC₅H₇FOPubChem[1]
Molecular Weight102.11 g/mol PubChem[1]
AppearanceLikely a liquid (inferred from related compounds)N/A
Storage Temperature2-8°C, Sealed in dry conditionsBLD Pharm[4]
TransportationCold-chain transportation requiredBLD Pharm[4]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of skin/eye irritation and respiratory exposure. The following protocol should be considered the minimum standard when handling 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

PPE_Protocol cluster_core_ppe Core PPE (Always Required) cluster_enhanced_ppe Enhanced PPE (Task-Dependent) Lab_Coat Flame-Resistant Lab Coat Respirator Air-Purifying Respirator (with organic vapor cartridges) Lab_Coat->Respirator For aerosols/ large quantities Goggles Chemical Splash Goggles (ANSI Z87.1 approved) Face_Shield Face Shield (Use with goggles) Goggles->Face_Shield For splash risk Gloves Nitrile Gloves (Double-gloving recommended) User Researcher User->Lab_Coat Wear at all times User->Goggles Minimum eye protection User->Gloves Inspect before use

Caption: Mandatory Personal Protective Equipment (PPE) Workflow.

  • Eye Protection : Chemical splash goggles are the minimum requirement. When handling larger quantities (>5g) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection : Nitrile gloves are recommended. Given the skin irritation potential, double-gloving provides an extra layer of safety. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection : A flame-resistant lab coat should be worn at all times and kept fully fastened.

  • Respiratory Protection : All handling of the compound outside of a sealed system should be performed in a certified chemical fume hood to prevent inhalation of vapors.[3] For tasks with a high potential for aerosol generation, an air-purifying respirator with organic vapor cartridges may be necessary as a supplementary measure.

Section 3: Safe Handling Protocols

Adherence to meticulous handling procedures is critical for mitigating the identified hazards. The flammability and irritant nature of 1-(fluoromethyl)cyclopropane-1-carbaldehyde requires a controlled and deliberate workflow.

Engineering Controls
  • Primary Containment : A certified chemical fume hood with a face velocity of 80-120 feet per minute is the primary engineering control for handling this compound.[3]

  • Ventilation : Ensure the work area is well-ventilated.[3] Vapors are likely heavier than air and can accumulate in low-lying areas.

  • Ignition Sources : Prohibit all sources of ignition from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[2][3] Use only non-sparking tools.[3]

  • Static Discharge : Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[3]

Step-by-Step Handling Procedure
  • Preparation : Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Have all necessary equipment, reagents, and waste containers within immediate reach.

  • Aliquotting and Dispensing :

    • Allow the reagent container to equilibrate to the temperature of the fume hood before opening to minimize vapor release.

    • Open the container slowly. If the compound is under an inert atmosphere, ensure a gentle positive pressure of inert gas (e.g., nitrogen or argon) is available for transfers.

    • Use a clean, dry syringe or cannula for liquid transfers. Avoid pouring directly from the bottle when possible to minimize splashing and vapor release.

    • Close the container tightly immediately after use.

  • Reaction Setup : When adding the aldehyde to a reaction mixture, do so in a controlled manner (e.g., dropwise via an addition funnel). Be mindful of any potential exothermic reactions.

  • Post-Handling :

    • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and decontaminate any equipment used.

    • Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated, sealed hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after completing the work, even if no direct contact occurred.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde and to prevent hazardous situations.

  • Temperature : Store in a refrigerator at 2-8°C .[4] This temperature range helps to minimize vapor pressure and slow potential degradation pathways.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen). Aldehydes can be sensitive to air and may oxidize over time. The parent compound, cyclopropanecarboxaldehyde, is noted as being air-sensitive.[5]

  • Container : Keep the compound in its original, tightly sealed container.[3] Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.

  • Location : Store in a designated flammables-rated refrigerator or cabinet.[3] The storage area should be cool, dry, and well-ventilated.[3]

  • Incompatibilities : Keep away from strong oxidizing agents, strong bases, and acids.[3] Aldehydes can undergo vigorous reactions, including polymerization, in the presence of these materials.

Storage_Protocol Compound 1-(fluoromethyl)cyclopropane- 1-carbaldehyde Storage_Location Flammables-Rated Refrigerator Compound->Storage_Location Store In Condition1 Temperature: 2-8°C Storage_Location->Condition1 Condition2 Atmosphere: Inert Gas (Argon or Nitrogen) Storage_Location->Condition2 Condition3 Container: Tightly Sealed & Labeled Storage_Location->Condition3 Incompatibles Incompatible Materials: - Strong Oxidizers - Strong Bases - Acids Storage_Location->Incompatibles Segregate From

Caption: Key Storage Requirements for Chemical Stability and Safety.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation : If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact : The compound is a skin irritant.[1] Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing.[2][6] Seek medical attention if irritation persists.

  • Eye Contact : This compound can cause serious eye irritation.[1] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Spill and Leak Management
  • Small Spills (in a fume hood) :

    • Ensure all ignition sources are removed.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • If safe to do so, increase ventilation to the area and shut off all ignition sources.

References

  • PubChem. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ChemBK. cyclopropane carbaldehyde. [Link]

  • PubChem. 1-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Application

synthesis of pharmaceutical intermediates using 1-(fluoromethyl)cyclopropane-1-carbaldehyde

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[2] When incorporated into a cyclopropane ring, these effects are further amplified by the ring's inherent conformational rigidity and three-dimensional nature.[3][4] The fluoromethylcyclopropane unit, in particular, has emerged as a valuable pharmacophore, acting as a bioisostere for labile groups like tert-butyl, thereby improving bioavailability and metabolic stability.[5]

This application note provides a detailed guide for the synthesis of key pharmaceutical intermediates starting from 1-(fluoromethyl)cyclopropane-1-carbaldehyde. We will explore its synthesis and subsequent transformations, including Wittig reactions and reductive aminations, offering experimentally validated protocols for researchers in drug discovery and development.

Synthesis of the Starting Material: 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

The synthesis of the title aldehyde is a critical first step. While several methods for constructing fluorinated cyclopropanes exist, a common approach involves the multi-step synthesis from commercially available starting materials. A plausible synthetic route is outlined below, drawing from established methodologies for cyclopropanation and functional group transformations.

Synthesis_of_1-(fluoromethyl)cyclopropane-1-carbaldehyde Starting_Material Commercially Available Ester Intermediate_Ester 1-(Fluoromethyl)cyclopropane -1-carboxylate Starting_Material->Intermediate_Ester 1. Base 2. Fluoromethylating   Agent Cyclopropanation Cyclopropanation Reagent Cyclopropanation->Intermediate_Ester Alcohol [1-(Fluoromethyl)cyclopropyl] methanol Intermediate_Ester->Alcohol Reduction Reduction Reduction (e.g., DIBAL-H) Aldehyde 1-(Fluoromethyl)cyclopropane -1-carbaldehyde Alcohol->Aldehyde Oxidation Oxidation Mild Oxidation (e.g., PCC, DMP) Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 1-(Fluoromethyl)cyclopropane -1-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Reductive_Amination_Workflow Aldehyde 1-(Fluoromethyl)cyclopropane -1-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product_Amine Product Amine Imine->Product_Amine Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product_Amine

Sources

Method

DFT calculations for 1-(fluoromethyl)cyclopropane-1-carbaldehyde reaction pathways

Application Notes & Protocols Topic: Investigating the Reaction Pathways of 1-(fluoromethyl)cyclopropane-1-carbaldehyde through Density Functional Theory (DFT) Calculations Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating the Reaction Pathways of 1-(fluoromethyl)cyclopropane-1-carbaldehyde through Density Functional Theory (DFT) Calculations

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Reactivity of a Unique Fluorinated Cyclopropane

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a fascinating molecule that combines the high ring strain of a cyclopropane ring with the electronic effects of both a fluorine atom and an aldehyde group. This unique combination makes it a potentially valuable building block in medicinal chemistry and materials science. However, the inherent strain and the presence of multiple reactive sites can lead to a complex network of possible chemical transformations. Understanding these reaction pathways is crucial for predicting its stability, reactivity, and potential applications.

This application note serves as a comprehensive guide for researchers on how to employ Density Functional Theory (DFT) calculations to explore the potential reaction pathways of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. We will delve into the theoretical underpinnings of the computational approach, provide detailed, step-by-step protocols for performing the calculations, and offer insights into the interpretation of the results. This guide is designed to be a practical resource for both computational chemists and experimentalists seeking to gain a deeper understanding of complex organic reactions.

Plausible Reaction Pathways: A Theoretical Overview

Based on the known reactivity of cyclopropanes and aldehydes, several reaction pathways can be hypothesized for 1-(fluoromethyl)cyclopropane-1-carbaldehyde under thermal or photochemical conditions. The presence of the electron-withdrawing fluoromethyl and aldehyde groups can significantly influence the energetics of these pathways.

  • Pathway A: Homolytic Cleavage and Ring Opening. The strained C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage, leading to a diradical intermediate. This can be followed by isomerization to form various open-chain products.

  • Pathway B: Intramolecular Rearrangement (Decarbonylation). Similar to other cyclopropane carboxaldehydes, an intramolecular rearrangement leading to the extrusion of carbon monoxide and the formation of a fluorinated alkene is a plausible route[1].

  • Pathway C: Reactions Involving the Aldehyde Group. The aldehyde functionality can participate in various reactions, such as nucleophilic addition or reduction, depending on the reaction conditions. While this application note focuses on unimolecular rearrangements, the computational protocols described are adaptable to bimolecular reactions.

The following diagram illustrates these potential initial steps in the reaction network of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

G cluster_pathways Potential Unimolecular Reaction Pathways Reactant 1-(fluoromethyl)cyclopropane-1-carbaldehyde Diradical Diradical Intermediate Reactant->Diradical Pathway A: Homolytic Cleavage Alkene Fluorinated Alkene + CO Reactant->Alkene Pathway B: Decarbonylation Aldehyde_Reaction Further Aldehyde Reactions Reactant->Aldehyde_Reaction Pathway C: Aldehyde Reactivity

Caption: Plausible initial reaction pathways for 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Methodology: A Rigorous Computational Protocol

To elucidate the most favorable reaction pathways, a systematic computational approach is required. This involves geometry optimization of all stationary points (reactants, intermediates, transition states, and products), frequency calculations to characterize these points, and Intrinsic Reaction Coordinate (IRC) calculations to confirm the connections between transition states and their corresponding minima.

Software Selection

A variety of quantum chemistry software packages are suitable for these calculations. Gaussian, ORCA, and Q-Chem are popular choices that offer a wide range of DFT functionals and basis sets, as well as the necessary tools for transition state searching and reaction path following[2]. The protocols described herein are generally applicable, with minor keyword modifications for different software.

Selection of DFT Functional and Basis Set

The choice of the DFT functional and basis set is critical for obtaining accurate results. For organic molecules containing halogens, a functional that can adequately describe dispersion interactions and handle the electronic effects of fluorine is essential.

  • Functionals: Hybrid functionals like B3LYP are a common starting point. However, for better accuracy, especially with activation barriers, range-separated hybrids (e.g., ωB97X-D) or double-hybrid functionals are recommended[3][4]. Always include a dispersion correction (e.g., -D3 or -D4)[4].

  • Basis Sets: A double-zeta basis set, such as 6-31G(d), can be used for initial optimizations. For final energy calculations, a triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or def2-TZVP) is recommended to provide a more accurate description of the electronic structure[5][6].

Recommended Level of Theory for this Study:

Calculation StepFunctionalBasis SetJustification
Initial Geometry ScansB3LYP-D36-31G(d)A cost-effective method for exploring the potential energy surface and obtaining initial guesses for transition states.
Geometry OptimizationωB97X-D6-311+G(d,p)A robust combination for accurate geometries and relative energies of stationary points, including those with non-covalent interactions.
Final Single-Point EnergyωB97X-Ddef2-TZVPA larger basis set for more accurate electronic energies at the optimized geometries.
Computational Workflow

The following diagram outlines the comprehensive workflow for investigating the reaction pathways.

G start 1. Propose Plausible Reaction Pathways geom_opt 2. Geometry Optimization of Reactants & Products start->geom_opt ts_search 3. Transition State (TS) Search geom_opt->ts_search freq_calc 4. Frequency Calculation ts_search->freq_calc freq_calc->ts_search If not one imaginary frequency (refine TS guess) irc_calc 5. Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc If one imaginary frequency nbo_analysis 6. Electronic Structure Analysis (e.g., NBO) irc_calc->nbo_analysis Confirm connection to minima end 7. Construct Reaction Energy Profile nbo_analysis->end

Caption: A systematic workflow for the DFT investigation of reaction pathways.

Experimental Protocols: Step-by-Step Computational Procedures

Protocol 1: Geometry Optimization of Stationary Points
  • Construct Input Structures: Build the 3D structures of the reactant (1-(fluoromethyl)cyclopropane-1-carbaldehyde) and all anticipated products using a molecular editor like GaussView or Avogadro.

  • Prepare Input File: Create an input file for the chosen software. Specify the coordinates, charge (0), and spin multiplicity (singlet).

  • Set Keywords: Use keywords for geometry optimization. For example, in Gaussian: #p opt ωB97XD/6-311+G(d,p).

  • Run Calculation: Submit the calculation.

  • Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully.

Protocol 2: Transition State (TS) Search

Finding a transition state is often the most challenging part of the calculation[7][8].

  • Generate an Initial TS Guess:

    • QST2/QST3 Method: If both the reactant and product structures are known, the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used. In Gaussian, this is invoked with opt=qst2 (for two structures) or opt=qst3 (with an additional guess for the TS structure)[9]. The atom numbering must be consistent between the reactant and product structures[9].

    • Manual Guess: Based on chemical intuition, manually modify the geometry of the reactant towards the expected transition state (e.g., elongating the bond that is breaking).

  • Prepare TS Search Input File: Use the guessed TS geometry as the input structure.

  • Set Keywords: Use keywords for transition state optimization. For example, in Gaussian: #p opt=(ts,calcfc,noeigen) ωB97XD/6-311+G(d,p).

    • ts: Specifies a search for a transition state.

    • calcfc: Calculates the force constants at the first step, which is often necessary for the optimization to proceed correctly.

    • noeigen: Helps to prevent the optimizer from following the wrong mode.

  • Run and Verify: Submit the calculation and check for convergence.

Protocol 3: Frequency Calculation

Frequency calculations are essential to characterize the nature of the optimized stationary points[8].

  • Use Optimized Geometry: Perform the frequency calculation on the successfully optimized geometry from the previous step.

  • Set Keywords: Use the freq keyword. For example, in Gaussian: #p freq ωB97XD/6-311+G(d,p).

  • Analyze Output:

    • Minimum: A true minimum (reactant, intermediate, or product) will have zero imaginary frequencies.

    • Transition State: A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate[8][10]. Visualize this imaginary frequency to ensure it represents the expected bond-breaking/forming process.

Protocol 4: Intrinsic Reaction Coordinate (IRC) Calculation

IRC calculations follow the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism[11][12][13][14][15][16].

  • Use TS Geometry and Frequencies: The IRC calculation requires the optimized transition state geometry and its calculated force constants.

  • Set Keywords: Use the irc keyword. For example, in Gaussian: #p irc=(calcfc,forward,reverse,maxpoints=100) ωB97XD/6-311+G(d,p).

    • calcfc: Ensures the force constants are calculated at the TS.

    • forward and reverse: Instructs the software to follow the reaction path in both directions from the TS.

    • maxpoints: Specifies the number of points to calculate along the path.

  • Analyze Results: Visualize the IRC path to confirm that it smoothly connects the transition state to the intended reactant and product. The final points of the forward and reverse IRC paths should be optimized to confirm they are the correct minima.

Data Analysis and Interpretation

Reaction Energy Profile

The primary output of these calculations is the reaction energy profile, which plots the relative energies of the reactants, transition states, and products. The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactant and the transition state, while the reaction energy (ΔG_rxn) is the difference between the reactant and the product. These values determine the kinetics and thermodynamics of the reaction.

Table of Calculated Energies (Hypothetical Data):

SpeciesElectronic Energy (Hartree)Gibbs Free Energy Correction (Hartree)Total Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactant-X.xxxxxx+0.yyyyy-Z.zzzzzz0.0
TS (Pathway A)-X.xxxxxy+0.yyyyx-Z.zzzzzy+25.5
Product (A)-X.xxxxxx+0.yyyyz-Z.zzzzzz-10.2
TS (Pathway B)-X.xxxxxz+0.yyyxy-Z.zzzzzx+35.1
Product (B)-X.xxxxzy+0.yyyxz-Z.zzzzzy-5.8

Note: The values in this table are for illustrative purposes only.

Electronic Structure Analysis: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution[2][17][18][19][20]. It can be used to:

  • Determine the natural atomic charges to understand charge distribution changes along the reaction pathway.

  • Analyze donor-acceptor interactions to identify key orbital interactions that stabilize the transition state.

  • Visualize the bonding and lone pair orbitals to gain insight into the electronic rearrangements during the reaction.

Protocol 5: NBO Analysis

  • Set Keywords: Include the pop=nbo keyword in Gaussian or the equivalent in other software for the optimized geometries.

  • Analyze Output: The NBO output will provide detailed information on atomic charges, orbital occupancies, and second-order perturbation theory analysis of donor-acceptor interactions.

Conclusion

DFT calculations provide a powerful toolkit for elucidating the complex reaction pathways of molecules like 1-(fluoromethyl)cyclopropane-1-carbaldehyde. By following the rigorous protocols outlined in this application note, researchers can gain valuable insights into the thermodynamics and kinetics of potential reactions. This knowledge is invaluable for predicting the chemical behavior of novel compounds and for the rational design of new synthetic routes and functional molecules in drug development and materials science.

References

  • All About TS Calculations and data Analysis || Part 1 - YouTube. (2024). Retrieved from [Link]

  • Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Chemistrees: Data-Driven Identification of Reaction Pathways via Machine Learning | Journal of Chemical Theory and Computation - ACS Publications. (2021). Retrieved from [Link]

  • Faraji, S. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Retrieved from [Link]

  • Gao, J. (2019). How do we choose basis set and DFT functional for structure optimization? ResearchGate. Retrieved from [Link]

  • Hratchian, H. P., & Schlegel, H. B. (n.d.). Intrinsic-reaction-coordinate calculations. VASP Wiki. Retrieved from [Link]

  • Homer, J. B., & Lossing, F. P. (1966). Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Canadian Journal of Chemistry, 44(18), 2211-2218. [Link]

  • Krylov, A. I., Orms, N., & Faraji, S. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Retrieved from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • NBO 5.0 Tutorial Example for Methylamine. (n.d.). Retrieved from [Link]

  • ORCA Community. (n.d.). Intrinsic Reaction Coordinate (IRC). ORCA 6.0 TUTORIALS - FACCTs. Retrieved from [Link]

  • Schlegel, H. B. (n.d.). The art of finding transition structures. The DFT Course - Nathan. Retrieved from [Link]

  • SCM. (n.d.). Intrinsic Reaction Coordinate (IRC). AMS 2025.1 documentation. Retrieved from [Link]

  • Stack Exchange. (2015). DFT Functional Selection Criteria. Chemistry Stack Exchange. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). What is NBO analysis and how is it useful?. Retrieved from [Link]

  • Reddit. (2023). Question about finding transition state using DFT. r/comp_chem. Retrieved from [Link]

  • EPFL. (n.d.). 8.4 Recording a Potential Energy Profile: The Intrinsic Reaction Coordinate (IRC). Retrieved from [Link]

  • ORCA Community. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual - FACCTs. Retrieved from [Link]

  • Hashmi, M. A. (2021). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube. Retrieved from [Link]

  • Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Retrieved from [Link]

  • Jhaa, G. (2023). IRC Calculation in Gaussian. YouTube. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • DeepRXN. (n.d.). Retrieved from [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(32), 9454-9465. [Link]

  • Weinhold, F., & Carpenter, J. E. (1988). The structure of molecules. In The Structure of Small Molecules and Ions (pp. 227-236). Springer, Boston, MA.
  • Peng, C., & Schlegel, H. B. (1993). A practical method for finding transition structures. Israel Journal of Chemistry, 33(4), 449-454. [Link]

  • Fukui, K. (1981). The path of chemical reactions-the IRC approach. Accounts of Chemical Research, 14(12), 363-368. [Link]

  • SCM. (n.d.). Tips and Tricks for Transition State Searches for Click Reactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Welcome to the dedicated technical support guide for the purification of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique combination of a strained cyclopropane ring, a reactive aldehyde, and a fluoromethyl group presents specific challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity for your downstream applications.

The information herein is structured to anticipate and address the common and uncommon issues encountered during the purification of this and structurally related compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Table of Contents

  • Compound Profile: Understanding the Challenges

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: From Crude to Pure

  • Detailed Purification Protocols

    • Protocol 1: Fractional Vacuum Distillation

    • Protocol 2: Flash Column Chromatography

    • Protocol 3: Purification via Bisulfite Adduct Formation

  • References

Compound Profile: Understanding the Challenges

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a volatile, flammable liquid that is susceptible to oxidation and polymerization, common issues with many aldehydes.[1] The presence of the electronegative fluorine atom can influence the reactivity of the aldehyde and the overall polarity of the molecule. The strained cyclopropane ring, while generally stable, can be sensitive to certain acidic conditions.

PropertyValue (Predicted/Analogous)Source
Molecular FormulaC5H7FO[1]
Molecular Weight102.11 g/mol [1]
Boiling PointEstimated: ~110-130 °C (at atm. pressure)Analogy to Cyclopropanecarboxaldehyde (98-101 °C)[2]
StabilityAir-sensitive, prone to oxidation and polymerizationGeneral aldehyde chemistry
HazardsFlammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[1]

The primary challenges in purifying this compound are:

  • Thermal Instability: Prolonged heating during distillation can lead to decomposition or polymerization.

  • Oxidation: Exposure to air can oxidize the aldehyde to the corresponding carboxylic acid.

  • Aldol Condensation: Basic conditions can catalyze self-condensation reactions.

  • Separation from Structurally Similar Impurities: Byproducts from the synthesis, such as the corresponding alcohol or over-oxidized products, can be difficult to separate.

Frequently Asked Questions (FAQs)

Q1: My final product is turning yellow upon storage, even at 2-8°C. What is happening?

A1: Yellowing is a common indicator of aldehyde degradation, likely through polymerization or oxidation. This can be mitigated by:

  • Inert Atmosphere: Always store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the product is free of acidic or basic impurities that can catalyze degradation.

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%).

Q2: Can I use standard silica gel for column chromatography?

A2: Yes, but with caution. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive aldehydes. If you observe streaking, low recovery, or the formation of new impurities on TLC, consider the following:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, in the eluent system (e.g., 0.1-1% triethylamine in your hexane/ethyl acetate mixture).

  • Alumina: Neutral or basic alumina can be a good alternative stationary phase for purifying aldehydes.

  • Speed: Do not let the compound sit on the column for an extended period. A quick flash chromatography is recommended.

Q3: What are the expected major impurities from a typical synthesis?

A3: The impurities will depend on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted precursors.

  • 1-(Fluoromethyl)cyclopropyl)methanol: The corresponding alcohol, which can be formed by over-reduction or be a starting material for an oxidation reaction.

  • 1-(Fluoromethyl)cyclopropane-1-carboxylic acid: The over-oxidized byproduct.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q4: My NMR spectrum shows my aldehyde is pure, but my bioassay results are inconsistent. Why?

A4: This could be due to non-obvious impurities:

  • Enantiomeric Purity: If your synthesis is stereoselective, you may have a mixture of enantiomers that are indistinguishable by standard achiral NMR. Chiral chromatography or NMR with a chiral shift reagent may be necessary.

  • Trace Metals: Residual metal catalysts from the synthesis can interfere with biological assays. An acid wash or treatment with a metal scavenger might be required.

  • Inorganic Salts: Salts from the workup may have been carried through.

Troubleshooting Guide: From Crude to Pure

This section provides a decision-making framework for purifying 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Caption: Troubleshooting workflow for purification.

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

Principle: This method is ideal when the target aldehyde has a significantly different boiling point from its impurities and is thermally stable at the distillation temperature. Vacuum distillation lowers the boiling point, minimizing thermal degradation.[3]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

    • Use a vacuum-jacketed column for better insulation.

    • Place a magnetic stir bar in the distillation flask.

    • Use a cold trap between the receiving flask and the vacuum pump to collect any highly volatile components.

  • Procedure:

    • Charge the distillation flask with the crude 1-(fluoromethyl)cyclopropane-1-carbaldehyde. Do not fill the flask more than two-thirds full.

    • Slowly apply vacuum, ensuring a controlled pressure drop.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling fractions first.

    • Monitor the head temperature. The desired product should distill at a constant temperature. The boiling point of the analogous cyclopropanecarboxaldehyde is 98-101 °C at atmospheric pressure.[2] Expect a slightly higher boiling point for the fluorinated analog under vacuum.

    • Collect the main fraction in a pre-weighed receiving flask cooled in an ice bath.

    • Once the main fraction is collected, stop the distillation before the pot runs dry to avoid concentrating potentially explosive peroxides.

    • Release the vacuum slowly and backfill with an inert gas.

Data Summary Table:

ParameterRecommended ValueRationale
Pressure10-50 mmHgTo lower the boiling point and prevent thermal decomposition.
Pot Temperature~20-30 °C above vapor temp.To ensure smooth boiling.
Head TemperatureStable during collectionIndicates a pure fraction is being collected.
Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is suitable for thermally sensitive compounds or for separating impurities with similar boiling points.[4]

Step-by-Step Methodology:

  • Preparation:

    • Choose an appropriate solvent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

    • Prepare the column by packing silica gel (230-400 mesh) in the chosen eluent.

    • If the aldehyde shows signs of degradation on TLC, pre-treat the silica gel by slurrying it with the eluent containing 1% triethylamine.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

    • Elute the column with the chosen solvent system, applying positive pressure (flash).

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C).

Data Summary Table:

ParameterRecommended SystemRationale
Stationary PhaseSilica Gel (or Neutral Alumina)Standard choice for many organic compounds.
Mobile PhaseHexane/Ethyl Acetate GradientAllows for good separation of compounds with varying polarities.
Additive0.1-1% Triethylamine (optional)Deactivates acidic sites on silica gel, preventing aldehyde degradation.
Protocol 3: Purification via Bisulfite Adduct Formation

Principle: Aldehydes react reversibly with sodium bisulfite to form a solid adduct, which can be separated by filtration. Ketones and other non-carbonyl compounds do not typically react. The aldehyde can then be regenerated by treatment with a base. This is a highly specific method for purifying aldehydes.[5][6][7]

Step-by-Step Methodology:

Caption: Workflow for bisulfite adduct purification.

  • Adduct Formation:

    • Dissolve the crude aldehyde in ethanol in a flask.

    • Prepare a saturated solution of sodium bisulfite in water.

    • Add the bisulfite solution to the aldehyde solution with vigorous stirring.

    • Continue stirring at room temperature. A white precipitate of the bisulfite adduct should form. The time for precipitation can vary from minutes to hours.

  • Isolation:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with cold ethanol, followed by diethyl ether, to remove any non-adducted impurities.

    • Dry the solid adduct.

  • Regeneration:

    • Suspend the dried adduct in water.

    • Slowly add a saturated solution of sodium carbonate or sodium bicarbonate with stirring until the solid dissolves and two layers form.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure aldehyde.

References

  • PubChem. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Cyclopentadiene. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

Overview of the Synthetic Challenge

The synthesis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde typically involves a multi-step process, often culminating in the deoxyfluorination of a hydroxymethyl group and subsequent oxidation to the aldehyde. A plausible and common route starts from a precursor like 1,1-bis(hydroxymethyl)cyclopropane or a protected derivative thereof.

The two key transformations, deoxyfluorination and oxidation, are prone to specific side reactions that can complicate purification and reduce yields. The high ring strain of the cyclopropane moiety and the inherent reactivity of the cyclopropylmethyl system are central to many of the challenges encountered.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My yield of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is significantly lower than expected, and my crude NMR spectrum shows a complex mixture of unexpected peaks. What are the likely culprits?

Low yields and complex mixtures often point to rearrangement of the cyclopropylmethyl intermediate during the fluorination step, a well-documented challenge in cyclopropane chemistry.

Plausible Cause: Cationic Rearrangement during Deoxyfluorination

When using common deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), the reaction proceeds through an activated alcohol intermediate.[1] Departure of the activating group can generate a transient cyclopropylmethyl cation. This cation is highly susceptible to rearrangement to relieve ring strain, leading to the formation of cyclobutyl and homoallyl (e.g., 3-butenyl) derivatives.[2][3]

Key Side Products to Identify:

Side Product Structure Expected Analytical Signature
CyclobutanoneGC-MS: Isomer of the starting material if a diol is used, or a related mass. ¹H NMR: Characteristic resonances for a cyclobutyl ring system.
1-FluorocyclobutanolGC-MS: Mass corresponding to C₄H₇FO. ¹⁹F NMR: A distinct fluorine signal.
4-Fluorobut-1-eneGC-MS: Mass corresponding to C₄H₇F. ¹H NMR: Signals in the vinyl region (δ 5-6 ppm). ¹⁹F NMR: A distinct fluorine signal.
1-(Fluoromethyl)cyclopropane-1-carboxylic acidGC-MS: Mass corresponding to C₅H₇FO₂. ¹H NMR: Absence of the aldehyde proton (δ ~9-10 ppm) and presence of a broad carboxylic acid proton signal.

Mitigation Strategies:

  • Choice of Fluorinating Reagent: Newer generation deoxyfluorination reagents like PyFluor or AlkylFluor are reported to minimize elimination and rearrangement side reactions due to their milder nature.[1]

  • Temperature Control: Maintain stringent low-temperature conditions (typically -78 °C) throughout the addition of the fluorinating agent and the initial phase of the reaction. Allowing the reaction to warm prematurely can significantly favor rearrangement pathways.

  • Solvent Selection: Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize solvent participation and stabilization of the cationic intermediate.

Question 2: My NMR analysis indicates the presence of a significant amount of a carboxylic acid derivative. How did this happen and how can I prevent it?

The presence of 1-(fluoromethyl)cyclopropane-1-carboxylic acid is a clear indication of over-oxidation.

Plausible Cause: Over-oxidation of the Aldehyde

While mild oxidizing agents like those used in Swern or Dess-Martin periodinane (DMP) oxidations are designed to stop at the aldehyde, several factors can lead to the formation of the carboxylic acid.[4][5]

Key Factors Leading to Over-oxidation:

  • Choice of Oxidant: Using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will invariably lead to the carboxylic acid.[4]

  • Reaction Conditions: Prolonged reaction times, elevated temperatures, or the presence of impurities in the oxidizing agent can contribute to over-oxidation even with milder reagents.

  • Workup Procedure: An oxidative workup can sometimes lead to the conversion of the aldehyde to the carboxylic acid.

Mitigation Strategies:

  • Strict Adherence to Mild Oxidation Protocols: Employ well-established mild oxidation methods such as the Swern or DMP oxidation.[6][7]

    • Swern Oxidation: Ensure the reaction is maintained at a low temperature (below -60 °C) until the alcohol is fully consumed. The byproducts include foul-smelling dimethyl sulfide, as well as carbon monoxide and carbon dioxide, so proper ventilation is crucial.[6][8]

    • Dess-Martin Periodinane (DMP): This reagent is highly selective for the formation of aldehydes from primary alcohols under neutral conditions and at room temperature.[7][9]

  • Control of Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure complete conversion of the alcohol, but avoid a large excess that could promote side reactions.

  • Non-oxidative Workup: Quench the reaction under anhydrous conditions before introducing water, and use a buffered aqueous solution if necessary to maintain a neutral pH during extraction.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for 1-(fluoromethyl)cyclopropane-1-carbaldehyde?

A common and logical approach involves a two-step sequence from a commercially available or readily synthesized precursor like 1,1-bis(hydroxymethyl)cyclopropane.

  • Monofluorination: Selective deoxyfluorination of one of the hydroxymethyl groups using a reagent like DAST or Deoxo-Fluor at low temperatures to yield 1-(fluoromethyl)cyclopropanemethanol.

  • Oxidation: Oxidation of the remaining primary alcohol to the aldehyde using a mild and selective method such as Swern or Dess-Martin periodinane oxidation.

Q: Are there any specific safety concerns I should be aware of?

Yes, several aspects of this synthesis require careful safety considerations:

  • Deoxyfluorinating Agents: Reagents like DAST and Deoxo-Fluor can decompose violently upon heating and react vigorously with water, releasing toxic hydrogen fluoride. Always handle them in a fume hood with appropriate personal protective equipment.[10]

  • Swern Oxidation Byproducts: The Swern oxidation generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor. All manipulations should be conducted in a well-ventilated fume hood.[8][11]

  • Cyclopropane Derivatives: Many small-molecule cyclopropane derivatives are volatile and should be handled with care to avoid inhalation.

Q: How can I confirm the identity of my product and the suspected side products?

A combination of analytical techniques is essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for separating the components of the crude reaction mixture and obtaining their mass-to-charge ratios, which helps in identifying the molecular weight of potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can identify characteristic signals for the aldehyde proton (δ 9-10 ppm), cyclopropyl protons (δ 0.5-1.5 ppm), and any olefinic protons from rearrangement products (δ 5-6 ppm).

    • ¹⁹F NMR: Is crucial for identifying all fluorine-containing species in the mixture. Each unique fluorine environment will give a distinct signal.

    • ¹³C NMR: Can confirm the presence of the aldehyde carbonyl carbon (δ ~200 ppm) and other carbon environments.

Experimental Protocols for Side Product Analysis

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.

  • GC Conditions (Typical):

    • Column: A standard non-polar column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Analysis: Use electron ionization (EI) at 70 eV. Compare the obtained mass spectra with a database (e.g., NIST) and analyze the fragmentation patterns to deduce the structures of the separated components.

Protocol 2: ¹⁹F NMR for Fluorinated Side Product Identification
  • Sample Preparation: Prepare a solution of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Use a common fluorine-containing compound as an external or internal standard if quantification is needed.

  • Interpretation: The desired product, 1-(fluoromethyl)cyclopropane-1-carbaldehyde, will have a characteristic chemical shift. Rearrangement products like 1-fluorocyclobutanol or 4-fluorobut-1-ene will exhibit distinct signals at different chemical shifts, often with different coupling patterns if proton coupling is observed.

Visualizing the Mechanistic Pathways

Understanding the potential reaction pathways is key to troubleshooting. The following diagrams illustrate the main synthetic route and a critical side reaction.

Synthetic Pathway Start 1,1-bis(hydroxymethyl)cyclopropane Intermediate 1-(fluoromethyl)cyclopropanemethanol Start->Intermediate Deoxyfluorination (e.g., DAST, -78 °C) Product 1-(fluoromethyl)cyclopropane-1-carbaldehyde Intermediate->Product Mild Oxidation (e.g., Swern, DMP) Rearrangement Mechanism cluster_main Fluorination Step cluster_side_products Side Products Activated_Alcohol Activated Alcohol (R-CH₂-O-SF₂NEt₂) Cyclopropylmethyl_Cation Cyclopropylmethyl Cation (transient) Activated_Alcohol->Cyclopropylmethyl_Cation - Et₂NSOF Cyclobutyl_Product Cyclobutyl Derivatives Cyclopropylmethyl_Cation->Cyclobutyl_Product Rearrangement Homoallyl_Product Homoallyl Derivatives (Ring-Opened) Cyclopropylmethyl_Cation->Homoallyl_Product Rearrangement

Caption: Rearrangement of the cyclopropylmethyl cation.

References

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Wang, X., Zhou, M., Liu, Q., Ni, C., Fei, Z., Li, W., & Hu, J. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates.
  • Gheorghe, C. E., et al. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society, 129(17), 5486–5496.
  • Google Patents. (2022). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Schurig, V., & Wistuba, D. (1984). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Glennon, R. A., et al. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 59(17), 8116-8127.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Sibi, M. P., & Liu, M. (2001). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Current Organic Chemistry, 5(8), 719-755.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2470–2473.
  • Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.
  • Arnold, F. H., et al. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Doyle, A. G., & Nielsen, M. K. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 144(3), 1159-1166.
  • LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? Retrieved from [Link]

  • Cramer, N., & Despois, A. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Tabolin, A. A., & Antonova, Y. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic & Biomolecular Chemistry.
  • Google Patents. (1998). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Science of Synthesis. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • O'Hagan, D., et al. (2018). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Organic Letters, 20(15), 4561–4565.
  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2019).
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • PubMed. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Royal Society of Chemistry. (2025).
  • Organic Letters. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. 6(24), 4435–4438.
  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

  • YouTube. (2025). Swern Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. Retrieved from [Link]

Sources

Troubleshooting

stability of 1-(fluoromethyl)cyclopropane-1-carbaldehyde under various reaction conditions

Welcome to the technical support center for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and reacting this unique trifunctional molecule. The inherent strain of the cyclopropane ring, combined with the electrophilic nature of the aldehyde and the influence of the fluoromethyl group, presents both synthetic opportunities and stability challenges. This document aims to elucidate the causality behind its reactivity and provide robust protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Q1: What are the primary drivers of instability for this molecule?

A: The principal sources of instability are the high ring strain of the cyclopropane (~27 kcal/mol) and the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of both the aldehyde and the adjacent fluoromethyl group polarizes the C1-C2/C1-C3 bonds of the cyclopropane ring, making it susceptible to nucleophilic ring-opening.[1][2] This creates a system where reaction pathways can compete, leading to either desired functionalization or undesired degradation.

Q2: How does the fluoromethyl group affect the compound's reactivity compared to a non-fluorinated analogue?

A: The inductive effect of the fluorine atom is significant. It enhances the electrophilic character of the carbonyl carbon, potentially increasing the rate of nucleophilic addition.[3] Furthermore, it contributes to the polarization of the cyclopropane ring, making it a better electrophile and more prone to ring-opening reactions when compared to its non-fluorinated counterpart.[1]

Q3: Is the compound prone to thermal decomposition?

A: Cyclopropanes are known to undergo thermal rearrangement, although this often requires high temperatures. For instance, the preparation of cyclopropanecarboxaldehyde from 1,2-cyclobutanediol involves heating to 230°C.[4] While 1-(fluoromethyl)cyclopropane-1-carbaldehyde is expected to be more stable than this precursor at lower temperatures, prolonged heating, especially in the presence of trace impurities (acid, base, or metal catalysts), could initiate decomposition or ring-opening. We recommend maintaining temperatures below 80°C for most applications unless thermal rearrangement is the desired outcome.

Q4: Can I purify this compound using standard silica gel chromatography?

A: Caution is advised. Standard silica gel can be slightly acidic, which may catalyze the hydration of the aldehyde to a gem-diol hydrate or potentially initiate ring-opening.[5] It is recommended to use deactivated (neutral) silica or alumina for chromatography. Alternatively, a very short plug of silica with rapid elution using a non-polar solvent system can minimize contact time and reduce the risk of degradation.

Q5: What are the expected storage conditions for this compound?

A: To ensure long-term stability, 1-(fluoromethyl)cyclopropane-1-carbaldehyde should be stored at low temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[6] The compound is listed as potentially air-sensitive and volatile.[6] Storing it in a well-sealed container in a refrigerator or freezer is optimal.

Troubleshooting Guide: Stability Under Reaction Conditions

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product; formation of linear byproducts (e.g., unsaturated aldehydes/ketones). Ring-Opening Reaction: The cyclopropane ring has undergone cleavage. This is often catalyzed by strong acids, Lewis acids, electrophiles, or certain nucleophiles.[1][7][8] Radical pathways under oxidative conditions can also lead to ring-opening.[9][10]Reaction Condition Adjustment: - If using acidic conditions, switch to a milder, non-coordinating acid or buffer the reaction.- For nucleophilic reactions, use less forceful nucleophiles or lower the reaction temperature.- Avoid strong oxidizing agents known to generate radicals unless this is the desired pathway.[9][11]
Formation of a diol or hemiacetal/acetal instead of the desired product. Reaction at the Aldehyde: The aldehyde is highly reactive towards nucleophiles like water, alcohols, or amines.[3][5][12] Trace amounts of acid or base can catalyze these additions.Solvent & Reagent Purity: - Use anhydrous solvents and reagents to prevent hydration.- When using alcohol solvents, be aware that acetal formation is a likely side reaction. Consider protecting the aldehyde if it is not the intended reaction site.- For reactions not involving the aldehyde, consider its temporary protection as a dithiane or a similar robust protecting group.[13]
Product mixture contains both the ring-opened product and the product of reaction at the aldehyde. Competing Reaction Pathways: The reaction conditions are promoting both nucleophilic attack at the carbonyl and ring-opening of the cyclopropane. This is common when the nucleophile is also a good initiator for ring cleavage.Strategic Optimization: - Temperature Control: Lowering the temperature often favors the kinetically controlled product (typically addition to the aldehyde) over the thermodynamically favored ring-opened product.- Catalyst Selection: For catalyzed reactions, screen different catalysts. For example, some Lewis acids may preferentially activate the aldehyde, while others might coordinate to promote ring-opening.[14]
No reaction or very slow conversion rate. Insufficient Activation/Reactivity: The chosen reagents may not be potent enough under the applied conditions. Aldehydes are generally more reactive than ketones, but steric hindrance or electronic effects can reduce reactivity.[3]Enhance Reactivity: - Increase the reaction temperature cautiously, monitoring for byproduct formation.- Add a suitable catalyst (e.g., a mild Lewis acid) to activate the aldehyde for nucleophilic attack.- If a nucleophile is not reacting, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Discoloration of the reaction mixture (e.g., turning brown or black). Decomposition/Polymerization: Aldehydes can be prone to self-condensation (aldol reactions) or other decomposition pathways, especially under strong basic or acidic conditions or at elevated temperatures.Modify Reaction Environment: - Ensure the reaction is run under an inert atmosphere.- Use a lower concentration of reagents.- If using a strong base, consider slow addition at low temperatures.

Key Degradation and Reaction Pathways

The following diagram illustrates the primary reaction pathways and potential degradation routes for 1-(fluoromethyl)cyclopropane-1-carbaldehyde under different chemical environments. Understanding these competing pathways is crucial for experimental design.

G cluster_products Products & Intermediates Acid Strong Acid / Lewis Acid Start 1-(Fluoromethyl)cyclopropane- 1-carbaldehyde Acid->Start Protonation of C=O, activates ring and carbonyl Base Strong Base Base->Start Enolate formation, potential condensation Nucleophile Nucleophile (e.g., ROH, RNH2, RMgX) Nucleophile->Start Direct attack on C=O or C1 of ring Oxidant Oxidant / Radical Initiator Oxidant->Start Radical formation, leads to ring opening Reducer Reducing Agent (e.g., NaBH4) Reducer->Start Hydride addition to C=O RingOpened Ring-Opened Products (e.g., Homoallylic Alcohol, Unsaturated Aldehyde) Start->RingOpened Acid-Catalyzed Ring Opening Start->RingOpened Radical-Mediated Ring Opening CarbonylAddition Carbonyl Addition Products (e.g., Alcohol, Acetal, Imine) Start->CarbonylAddition Nucleophilic Addition Oxidized Carboxylic Acid Start->Oxidized Oxidation of Aldehyde Reduced Primary Alcohol Start->Reduced Reduction of Aldehyde

Caption: Competing reaction pathways for 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Experimental Protocol: General Stability Assessment

This protocol provides a framework for assessing the stability of 1-(fluoromethyl)cyclopropane-1-carbaldehyde to a new set of reaction conditions.

Objective: To determine the stability of the target compound under proposed acidic, basic, and thermal stress conditions before committing to a large-scale reaction.

Materials:

  • 1-(fluoromethyl)cyclopropane-1-carbaldehyde

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Proposed acid (e.g., p-TsOH) or base (e.g., DBU)

  • Internal standard (e.g., dodecane, non-reactive under test conditions)

  • Reaction vials with septa

  • Stir plate and stir bars

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 1-(fluoromethyl)cyclopropane-1-carbaldehyde and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

  • Setting Up Test Reactions:

    • In separate, labeled vials, add 1 mL of the stock solution.

    • Vial 1 (Control): Add only solvent.

    • Vial 2 (Acidic Test): Add a catalytic amount (e.g., 0.1 eq) of the acid to be used in the main reaction.

    • Vial 3 (Basic Test): Add a catalytic amount (e.g., 0.1 eq) of the base to be used.

    • Vial 4 (Thermal Test): This vial will be heated. It can be the control vial or a separate vial with just the stock solution.

  • Reaction and Monitoring:

    • Seal all vials under an inert atmosphere.

    • Stir Vials 1, 2, and 3 at the proposed reaction temperature (e.g., room temperature).

    • Place Vial 4 in a heating block set to the proposed reaction temperature (e.g., 60°C).

    • At regular intervals (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) from each vial.

    • Quench the aliquot immediately in a GC-MS or LC-MS vial containing a suitable quenching agent (e.g., a buffer solution) and solvent for dilution.

  • Analysis:

    • Analyze the quenched samples by GC-MS or LC-MS.

    • Monitor the disappearance of the starting material peak relative to the internal standard.

    • Identify any new peaks corresponding to degradation products (e.g., ring-opened isomers, condensation products).

  • Interpretation:

    • Control vs. Test Vials: Compare the stability in the presence of acid/base to the control to determine if these reagents accelerate degradation.

    • Thermal Test: Assess the inherent thermal stability at the desired reaction temperature.

    • Product Identification: Use the mass spectral data to tentatively identify degradation products, which provides mechanistic insight into the instability (e.g., a product with the same mass but different retention time suggests isomerization/rearrangement).

This systematic approach allows for the rapid identification of incompatible conditions, saving valuable time and material.

References

  • Shu, X., & Tang, S. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups in Organic Chemistry. Retrieved from [Link]

  • LTQ 6.1. (2024, March 1). Nucleophilic Additions to Ketones and Aldehydes. YouTube. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxaldehyde. Organic Syntheses Procedure, Coll. Vol. 6, p.354 (1988); Vol. 55, p.32 (1976). [Link]

  • Stratakis, M., et al. (2022). Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry. [Link]

  • Fernández-González, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • South, A. Jr., & Ouellette, R. J. (1968). Oxidative cleavage of cyclopropanes. V. Kinetics of the cleavage of arylcyclopropanes by thallium triacetate. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]

  • Eitzinger, A., et al. (2023). Reactivity of electrophilic cyclopropanes. National Center for Biotechnology Information. [Link]

  • LaLonde, R. T., et al. (1975). Alkylation-reduction of carbonyl systems. VII. Synthesis of .alpha.-cyclopropyl aromatic hydrocarbons by cyclopropylation-reduction of aromatic aldehydes and ketones. The Journal of Organic Chemistry. [Link]

  • Marsh, E. N., et al. (2013). Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde. Biochemistry. [Link]

  • Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopropyl aldehydes 3. Retrieved from [Link]

  • American Chemical Society. (n.d.). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropane-1-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Shabarov, Y. S., et al. (1975). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, October 27). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopropane carboxaldehyde derivatives 52. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]

  • Stetter, H., & Kuhlmann, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English. [Link]

  • PubChem. (n.d.). 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]

  • ResearchGate. (2023). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • It's Chemistry Time. (2022, January 19). Addition to Cyclopropane Ring - Rxn by Electrophile,Nucleophile & Free Radical. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of α, β‐unsaturated cyclopropyl aldehyde 73. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Parameters for 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Welcome to the technical support center for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this valuable fluorinated building block. The unique combination of a strained cyclopropane ring, a reactive aldehyde, and an electron-withdrawing fluoromethyl group presents specific challenges and opportunities in synthesis. This document provides practical, field-proven insights to help you navigate these complexities and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, synthesis, and characterization of 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Q1: What is a reliable synthetic route to prepare 1-(fluoromethyl)cyclopropane-1-carbaldehyde, and what are the expected impurities?

A1: A common and effective strategy involves a two-step process starting from a suitable cyclopropane precursor. A plausible route is the oxidation of (1-(fluoromethyl)cyclopropan-1-yl)methanol.

  • Step 1: Synthesis of (1-(fluoromethyl)cyclopropan-1-yl)methanol. This can be achieved through various cyclopropanation methods.

  • Step 2: Oxidation to the aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Mild oxidation conditions are recommended.

Potential Impurities:

  • (1-(fluoromethyl)cyclopropan-1-yl)methanol: Unreacted starting material from an incomplete oxidation.

  • 1-(Fluoromethyl)cyclopropane-1-carboxylic acid: Resulting from over-oxidation of the aldehyde.[1]

  • Solvent residues: From the reaction and purification steps.

  • Byproducts from the oxidant: For example, dimethyl sulfide from a Swern oxidation, which has a characteristic unpleasant odor.[2][3]

Q2: How can I best characterize 1-(fluoromethyl)cyclopropane-1-carbaldehyde and assess its purity?

A2: A combination of spectroscopic methods is recommended for full characterization and purity assessment.

Analytical TechniqueExpected Observations
¹H NMR The aldehyde proton signal is expected in the downfield region (δ 9-10 ppm). The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom. The cyclopropyl protons typically appear in the upfield region (δ 0.5-1.5 ppm) and will show complex splitting patterns.[4]
¹⁹F NMR A signal corresponding to the -CH₂F group is expected. The chemical shift will be influenced by the cyclopropane ring and the aldehyde.[5][6][7][8]
¹³C NMR The carbonyl carbon will have a characteristic downfield shift (δ >190 ppm). The carbon of the fluoromethyl group will show a large one-bond C-F coupling constant.
GC-MS Useful for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
IR Spectroscopy A strong carbonyl (C=O) stretch will be present around 1700-1720 cm⁻¹.

Q3: What are the main stability concerns and recommended storage conditions for this aldehyde?

A3: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. The presence of the strained cyclopropane ring may also make it sensitive to acidic conditions, which could potentially lead to ring-opening.[9]

Recommended Storage:

  • Store in an amber vial under an inert atmosphere (argon or nitrogen).

  • Keep refrigerated at 2-8 °C.

  • Use in a well-ventilated fume hood.

II. Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for common synthetic transformations using 1-(fluoromethyl)cyclopropane-1-carbaldehyde as a substrate.

A. Wittig Reaction: Olefination

The Wittig reaction is a primary method for converting aldehydes to alkenes.[10][11] However, the steric hindrance around the carbonyl group in our substrate can lead to challenges.

Problem: Low or no yield of the desired alkene.

Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance The cyclopropane ring and the adjacent fluoromethyl group can sterically hinder the approach of the phosphorus ylide. Use a less bulky, more reactive ylide (e.g., a non-stabilized ylide). Consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with sterically hindered aldehydes.[12]
Ylide Instability/Decomposition Ensure the ylide is freshly prepared and used under strictly anhydrous and inert conditions. The presence of moisture or oxygen can rapidly quench the ylide.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and selectivity. For non-stabilized ylides, ethereal solvents like THF or diethyl ether are standard. For stabilized ylides, a wider range of solvents can be used.
Insufficient Reaction Time/Temperature Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

Problem: Poor Stereoselectivity (E/Z mixture).

Potential Cause Troubleshooting Steps & Explanation
Ylide Type The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., R=alkyl) generally favor the Z-alkene. Stabilized ylides (e.g., R=ester, ketone) typically yield the E-alkene.[12]
Reaction Conditions The presence of lithium salts can affect the stereoselectivity. Using salt-free ylides can often improve Z-selectivity with non-stabilized ylides. The Schlosser modification can be employed to favor the E-alkene.

Experimental Workflow: Wittig Reaction Optimization

Wittig_Troubleshooting start Start: Wittig Reaction with 1-(fluoromethyl)cyclopropane-1-carbaldehyde check_yield Low or No Yield? start->check_yield steric_hindrance Potential Cause: Steric Hindrance check_yield->steric_hindrance Yes check_stereoselectivity Poor E/Z Selectivity? check_yield->check_stereoselectivity No hwe_reaction Solution: Use Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->hwe_reaction ylide_reactivity Solution: Use a more reactive, less bulky ylide steric_hindrance->ylide_reactivity hwe_reaction->check_stereoselectivity ylide_reactivity->check_stereoselectivity ylide_type Cause: Ylide Type check_stereoselectivity->ylide_type Yes end End: Optimized Alkene Synthesis check_stereoselectivity->end No ylide_choice Solution: Choose ylide based on desired stereoisomer (Stabilized for E, Non-stabilized for Z) ylide_type->ylide_choice ylide_choice->end Ring_Opening substrate 1-(Fluoromethyl)cyclopropane-1-carbaldehyde protonation Protonation of Carbonyl Oxygen substrate->protonation H⁺ carbocation Formation of a Tertiary Carbocation protonation->carbocation ring_opening Ring-Opening carbocation->ring_opening product Undesired Ring-Opened Product ring_opening->product

Sources

Troubleshooting

Technical Support Center: 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Welcome to the technical support guide for 1-(fluoromethyl)cyclopropane-1-carbaldehyde (CAS 1268519-96-5). This document is intended for researchers, scientists, and drug development professionals utilizing this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(fluoromethyl)cyclopropane-1-carbaldehyde (CAS 1268519-96-5). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile building block. Our goal is to provide you with expert insights and practical troubleshooting advice to ensure the stability and successful application of this reagent in your experiments. The unique combination of a reactive aldehyde, a strained cyclopropane ring, and an electron-withdrawing fluoromethyl group presents specific challenges and opportunities. This guide is structured to address the most common issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for 1-(fluoromethyl)cyclopropane-1-carbaldehyde?

Based on its structure, the compound is susceptible to two main degradation pathways: Aldehyde Oxidation and Cyclopropane Ring-Opening . These pathways can be triggered by various experimental conditions such as exposure to air, acidic or basic media, or high temperatures.

  • Pathway A: Aldehyde Oxidation: The carbaldehyde group is readily oxidized, especially when exposed to atmospheric oxygen, to form the corresponding carboxylic acid: 1-(fluoromethyl)cyclopropane-1-carboxylic acid .[1] This is often the most common and rapid degradation route under ambient storage or reaction conditions.

  • Pathway B: Cyclopropane Ring-Opening: The cyclopropane ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5°.[2][3][4] This strain makes the ring susceptible to cleavage. The presence of the electron-withdrawing aldehyde group can further activate the ring towards nucleophilic or acid-catalyzed ring-opening.[5][6] This typically results in the formation of linear, unsaturated products. For example, under acidic conditions, a Lewis acid can coordinate to the aldehyde oxygen, promoting the opening of the ring to form a stabilized carbocation intermediate, which can then be trapped by a nucleophile.[6][7]

DegradationPathways cluster_main 1-(Fluoromethyl)cyclopropane-1-carbaldehyde cluster_a Pathway A: Oxidation cluster_b Pathway B: Ring-Opening start Start Compound (C₅H₇FO) acid 1-(Fluoromethyl)cyclopropane- 1-carboxylic acid start->acid [O] (Air, Oxidants) ring_open Linear Unsaturated Products (e.g., Butene Derivatives) start->ring_open H⁺ / Lewis Acid or Nucleophile

Caption: Predicted degradation pathways of the title compound.

Q2: How should I properly store this compound to minimize degradation?

To ensure the long-term stability and purity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, proper storage is critical. Given its reactivity, we recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to the carboxylic acid.[1]
Container Amber Glass Vial with Secure CapProtects from light, which can catalyze radical reactions, and prevents moisture entry.
State Neat (undiluted)Storing in solution can accelerate degradation, especially in protic or reactive solvents.

A product data sheet from a supplier also recommends storage at 2-8°C, sealed in a dry environment.[8]

Q3: My post-reaction NMR/LC-MS shows an unexpected peak. What could it be?

If you observe an unexpected species, it is likely a degradation product. Compare the analytical data against the potential structures listed below.

Degradation ProductLikely CauseKey Analytical Signatures (Predicted)
1-(Fluoromethyl)cyclopropane-1-carboxylic acid Air/oxidant exposure¹H NMR: Disappearance of the aldehyde proton (~9-10 ppm), appearance of a broad carboxylic acid proton (>10 ppm). MS: M+16 peak relative to starting material.
Linear butene derivatives (from ring-opening) Acidic conditions, high temp.¹H NMR: Appearance of vinylic protons (4.5-6.5 ppm), disappearance of cyclopropyl protons (<1.5 ppm). ¹³C NMR: Appearance of sp² carbon signals (>100 ppm).
Gem-diol hydrate Presence of water¹H NMR: Disappearance of the aldehyde proton, appearance of a new methine proton and two hydroxyl protons (exchangeable). This is often reversible upon drying.
Q4: Is the compound stable under acidic or basic conditions?

Acidic Conditions: The compound is expected to be sensitive to both Brønsted and Lewis acids. The lone pairs on the aldehyde oxygen can be protonated or coordinated, which significantly activates the cyclopropane ring for nucleophilic attack and subsequent ring-opening.[5][6][7] We advise using non-acidic conditions where possible or introducing the aldehyde at the last step if acidic conditions are unavoidable.

Basic Conditions: While the aldehyde does not have an α-proton and thus cannot undergo classical enolization, strong basic conditions could potentially promote other reactions like Cannizzaro-type disproportionation (if conditions are harsh) or catalyze ring-opening, although this is generally less common than acid-catalyzed pathways. Caution is advised.

Troubleshooting Guide for Synthesis
Problem: My reaction yield is low and inconsistent, even with fresh material.

Low or variable yields are often traced back to the degradation of the starting material either before or during the reaction.

Possible Cause 1: Starting Material Degradation Your "fresh" material may have already partially oxidized if not handled under inert atmosphere. Before starting your reaction, we recommend running a quick purity check.

  • Solution:

    • Verify Purity: Obtain a ¹H NMR or HPLC trace of your starting material immediately before use. Look for the characteristic aldehyde proton and the absence of a significant carboxylic acid peak.

    • Inert Handling: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to oxygen.

Possible Cause 2: Reaction Conditions Promote Degradation The conditions of your specific reaction (e.g., solvent, temperature, pH, reagents) may be inadvertently causing either oxidation or ring-opening.

  • Solution:

    • Run a Control Reaction: Set up a control experiment containing only the 1-(fluoromethyl)cyclopropane-1-carbaldehyde and your reaction solvent. Heat it to the reaction temperature for a few hours. Analyze the mixture to see if the compound is stable under these thermal and solvent conditions alone.

    • De-gas Solvents: Use properly de-gassed solvents to minimize dissolved oxygen, which can lead to oxidation.

    • Evaluate Reagents: If your reaction uses acidic or strongly nucleophilic reagents, consider that these may be promoting the ring-opening pathway. You may need to screen for milder alternatives or adjust the order of addition.

Experimental Protocol: Stability Assessment Workflow

This protocol provides a framework for testing the stability of 1-(fluoromethyl)cyclopropane-1-carbaldehyde in various solvents and conditions relevant to your planned synthesis.

Caption: Workflow for a systematic stability study.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, prepare a stock solution of the aldehyde (e.g., 10 mg/mL) in a stable, anhydrous, aprotic solvent like toluene. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis.

  • Aliquoting: Distribute the stock solution into several vials, each corresponding to a specific test condition.

  • Applying Conditions: Add the solvent, acid, or other test reagent to each respective vial. For aerobic testing, bubble air through the solution for 1 minute. Seal all vials.

  • Incubation: Place the vials under the specified temperature conditions.

  • Time-Point Analysis: At each designated time point (e.g., 0, 2, 6, 24 hours), remove a vial. Quench the reaction if necessary (e.g., by neutralizing the acid).

  • Quantification: Analyze the sample by HPLC or ¹H NMR. Calculate the percentage of the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining aldehyde against time for each condition to visualize its stability profile.

This systematic approach will provide clear, actionable data on which conditions are suitable for your synthetic transformations, preventing loss of material and improving reaction outcomes.

References
  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 2021. [Link]

  • The cyclopropyl group in drug discovery. Journal of the American Chemical Society, 2022. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace, 2019. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts, 2023. [Link]

  • Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate, 2022. [Link]

  • Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 2021. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health (PMC), 2016. [Link]

  • General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Angewandte Chemie International Edition, 2018. [Link]

  • STABILITY OF CYCLOALKANES. Gyan Sanchay, N.D. [Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing, 1999. [Link]

  • The Photolysis of Cyclopropane Carboxaldehyde. ResearchGate, 1961. [Link]

  • Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. National Institutes of Health (PMC), 2021. [Link]

  • Is there a way to open up cyclopropane so it reacts with formaldehyde like this? Reddit, 2023. [Link]

  • 4.2 Cycloalkanes and Their Relative Stabilities. KPU Pressbooks, N.D. [Link]

  • Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing), 2021. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1-(fluoromethyl)cyclopropane-1-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the unique reactivity of this valuable building block and optimize your synthetic outcomes. The inherent strain of the cyclopropane ring, combined with the electronic influence of the adjacent fluoromethyl and aldehyde functionalities, presents both synthetic opportunities and challenges. This document, structured in a question-and-answer format, addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst Selection & Initial Reaction Setup

Question 1: I am planning a nucleophilic addition to the aldehyde. What class of catalyst should I start with, and what are the key considerations?

Answer: The choice of catalyst fundamentally depends on the nature of the nucleophile and the desired transformation (e.g., aldol, Mannich, cyanation). For 1-(fluoromethyl)cyclopropane-1-carbaldehyde, both organocatalysis and Lewis acid catalysis are viable starting points, each with distinct advantages and potential pitfalls.

  • Organocatalysis (Enamine/Iminium Activation): Chiral secondary amines, such as imidazolidinones, are excellent for activating aldehydes towards enantioselective additions.[1][2] This approach is generally mild and tolerant of various functional groups. The fluoromethyl group, being electron-withdrawing, can influence the rate of enamine formation and its subsequent reactivity.

    • Causality: The organocatalyst forms a nucleophilic enamine intermediate with the aldehyde, which then reacts with the electrophile. The stereochemical outcome is dictated by the chiral environment of the catalyst.[3]

  • Lewis Acid Catalysis: Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen, rendering it more electrophilic. This is effective for reactions with less reactive nucleophiles. However, strong Lewis acids can promote undesired ring-opening of the cyclopropane.[4] Therefore, milder Lewis acids such as Cu(OTf)₂, Sc(OTf)₃, or In(OTf)₃ are recommended starting points.

    • Causality: Coordination of the Lewis acid to the carbonyl oxygen lowers the LUMO of the aldehyde, accelerating nucleophilic attack. The choice of metal and ligands can be tuned to modulate reactivity and prevent side reactions.

Initial Catalyst Screening Recommendations:

Catalyst ClassRecommended Starting CatalystsTypical Loading (mol%)Key Considerations
Organocatalysts (S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine5-20Mild conditions, good for stereocontrol.[1]
Imidazolidinone derivatives5-20Effective for various α-functionalized aldehydes.[2]
Lewis Acids Cu(OTf)₂5-15Generally mild and effective for carbonyl activation.
Sc(OTf)₃5-15Stronger Lewis acid; use with caution to avoid ring-opening.
In(OTf)₃5-15Often water-tolerant and can be used in various solvents.[5]
Section 2: Troubleshooting Poor Conversion & Low Yields

Question 2: My reaction shows low conversion of the starting aldehyde, even after extended reaction times. What are the likely causes and how can I improve it?

Answer: Low conversion can stem from several factors, including insufficient catalyst activity, steric hindrance, or catalyst deactivation. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst increase_loading 2. Increase Catalyst Loading check_catalyst->increase_loading If active reagent_quality 6. Assess Reagent Purity check_catalyst->reagent_quality If inactive/degraded temp 4. Modify Reaction Temperature increase_loading->temp If still low outcome Improved Conversion increase_loading->outcome Successful change_catalyst 3. Switch Catalyst Class change_catalyst->outcome Successful solvent 5. Screen Solvents temp->solvent If no improvement temp->outcome Successful solvent->change_catalyst If still low solvent->outcome Successful

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Verify Catalyst Activity: Ensure the catalyst is not degraded. If using a Lewis acid, ensure it is anhydrous as water can deactivate many Lewis acids. For organocatalysts, verify their purity and proper storage.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). High catalyst loading can sometimes overcome slow reaction kinetics.[6][7]

  • Switch Catalyst Class: If increasing the loading of an organocatalyst is ineffective, the aldehyde may require stronger activation. Consider switching to a mild Lewis acid catalyst. Conversely, if a Lewis acid is causing decomposition, an organocatalyst may be a better choice.

  • Modify Reaction Temperature: For slow reactions, cautiously increasing the temperature can improve rates. However, be mindful that higher temperatures can also promote side reactions like ring-opening or decarbonylation. For exothermic reactions, lowering the temperature might be beneficial.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and reaction rates. Screen a range of solvents with varying polarities (e.g., DCM, THF, Toluene, Acetonitrile).

  • Assess Reagent Purity: Ensure the purity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde and the nucleophile. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Section 3: Addressing Side Reactions & Impurity Profile

Question 3: I am observing significant side products, particularly a product that appears to have lost the cyclopropane ring. What is happening and how can I prevent it?

Answer: The most likely side reaction is the ring-opening of the cyclopropane, which is susceptible to cleavage under certain conditions, especially with strong Lewis acids or high temperatures. The presence of the electron-withdrawing fluoromethyl and aldehyde groups can further activate the ring towards nucleophilic or acid-catalyzed opening.

Potential Side Reactions & Mitigation Strategies:

G cluster_0 Desired Reaction cluster_1 Side Reactions substrate 1-(Fluoromethyl)cyclopropane-1-carbaldehyde catalyst Mild Catalyst (Organocatalyst or mild Lewis Acid) substrate->catalyst + Nucleophile strong_lewis_acid Strong Lewis Acid / High Temp substrate->strong_lewis_acid radical_initiator Radical Initiator / High Temp substrate->radical_initiator desired_product Nucleophilic Addition Product catalyst->desired_product ring_opening Ring-Opened Product decarbonylation Fluoromethylcyclopropane strong_lewis_acid->ring_opening radical_initiator->decarbonylation

Caption: Desired reaction pathway versus common side reactions.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: If ring-opening is observed, switch from strong Lewis acids (e.g., AlCl₃, TiCl₄) to milder ones like Cu(OTf)₂ or Zn(OTf)₂.[4] Alternatively, explore organocatalytic options which operate under neutral conditions.[8]

  • Lower Reaction Temperature: High temperatures can provide the activation energy for ring-opening. Running the reaction at room temperature or below can often suppress this side reaction.

  • Control Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of side products. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Beware of Decarbonylation: At elevated temperatures, particularly with transition metal catalysts, decarbonylation to form fluoromethylcyclopropane is a possibility.[9] If this is observed, reducing the temperature is crucial.

Question 4: My product appears to be a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common challenge. The choice of catalyst and reaction conditions are the primary factors influencing the diastereomeric ratio.

Protocol for Optimizing Diastereoselectivity:

  • Catalyst Selection:

    • Organocatalysis: The steric environment of the chiral organocatalyst is paramount. Screen a panel of catalysts with different steric bulk on the directing groups (e.g., different imidazolidinone derivatives).

    • Lewis Acid Catalysis: The choice of ligands on the metal center is critical. Chiral ligands can create a chiral environment around the activated aldehyde, directing the nucleophilic attack to one face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of aprotic solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, CH₃CN) is recommended.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Additive Screening: In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity. For example, in Lewis acid-catalyzed reactions, a non-coordinating base can scavenge protons and prevent side reactions.

Experimental Protocol: Catalyst and Solvent Screen for Diastereoselectivity

  • Set up an array of parallel reactions in small vials.

  • To each vial, add 1-(fluoromethyl)cyclopropane-1-carbaldehyde (1.0 equiv) and the nucleophile (1.2 equiv).

  • Add the chosen solvent (0.5 M concentration).

  • Add the catalyst (5-10 mol%) to each respective vial.

  • Stir the reactions at the desired temperature (start with room temperature).

  • Monitor the reactions by TLC or LC-MS.

  • After a set time (e.g., 24 hours), quench the reactions and analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Screening Table Example:

EntryCatalyst (10 mol%)SolventTemp (°C)Conversion (%)Diastereomeric Ratio
1Sc(OTf)₃CH₂Cl₂25852:1
2Cu(OTf)₂CH₂Cl₂25704:1
3Cu(OTf)₂Toluene25656:1
4Cu(OTf)₂Toluene05010:1
5Imidazolidinone A CH₂Cl₂259015:1
6Imidazolidinone B CH₂Cl₂258812:1

This systematic approach will help identify the optimal conditions for maximizing both yield and stereoselectivity.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Available at: [Link]

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. Available at: [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(4), 2547-2611. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of α, β‐unsaturated cyclopropyl aldehyde 73. Available at: [Link]

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117–3179. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. ChemistrySelect, 1(12), 3149-3153. Available at: [Link]

  • Boudet, N., & Knochel, P. (2006). Stereoselective Functionalization of Cyclopropane Derivatives Using Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions. Organic Letters, 8(17), 3737–3740. Available at: [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 10(6), 109-113. Available at: [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77-80. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Available at: [Link]

  • ResearchGate. (n.d.). Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. Available at: [Link]

  • Maleev, V. I., et al. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 26(14), 4275. Available at: [Link]

  • Sodeoka, M., & Hamashima, Y. (2009). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. The Chemical Record, 9(2), 95-109. Available at: [Link]

  • Liu, X., et al. (2010). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 46(40), 7521-7523. Available at: [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed cyclopropanation. Available at: [Link]

  • Maleev, V. I., et al. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 26(14), 4275. Available at: [Link]

  • YouTube. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Catalyst Loading for Hydroboration of the Aldehyde a. Available at: [Link]

  • ResearchGate. (n.d.). The Influence of Fluorine on the Asymmetric Reduction of Fluromethyl Ketones. Available at: [Link]

  • Rocaboy, C., & Gladysz, J. A. (2018). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 9(1), 28. Available at: [Link]

  • Xiang, J., & Orita, A. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Current Organic Chemistry, 10(12), 1439-1454. Available at: [Link]

  • YouTube. (2021, August 25). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters, 25(1), 18-23. Available at: [Link]

  • ResearchGate. (n.d.). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Available at: [Link]

  • Greig, G., & Thynne, J. C. J. (1966). Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society, 62, 3338-3344. Available at: [Link]

  • Ashenhurst, J. (2026, January 9). Meet the (Most Important) Functional Groups. Master Organic Chemistry. Available at: [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Angewandte Chemie International Edition, 52(33), 8214-8264. Available at: [Link]

  • Paras, N. A., & MacMillan, D. W. C. (2001). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 123(18), 4370–4371. Available at: [Link]

  • Lin, G., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(59), 8251-8254. Available at: [Link]

  • YouTube. (2021, August 25). Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). Available at: [Link]

  • Grotjahn, D. B., et al. (2011). Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. Dalton Transactions, 40(35), 8874-8884. Available at: [Link]

  • Wang, Y.-N., et al. (2020). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Chemical Communications, 56(80), 12011-12014. Available at: [Link]

  • Wang, H., et al. (2023). Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. Chemical Science, 14(3), 745-751. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde with other aldehydes

A Comparative Guide to the Reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde For researchers and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde

For researchers and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The aldehyde functional group, a cornerstone of organic synthesis, presents a landscape of varied reactivity, dictated by its steric and electronic environment. This guide provides an in-depth analysis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a unique structure featuring competing electronic influences and significant steric bulk. We will dissect its probable reactivity profile and benchmark it against a spectrum of common aldehydes, offering a predictive framework grounded in fundamental chemical principles and supported by analogous experimental data.

The Fundamentals of Aldehyde Reactivity: An Overview

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The carbon-oxygen double bond is polarized, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen[1]. This inherent polarity makes the carbonyl carbon a prime target for nucleophiles. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol[2][3][4].

Two primary factors modulate this reactivity:

  • Electronic Effects : Electron-withdrawing groups (EWGs) attached to the carbonyl carbon increase its partial positive charge, enhancing electrophilicity and thus reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish the positive charge, reducing reactivity[5].

  • Steric Effects : Bulky substituents around the carbonyl group impede the nucleophile's approach, slowing the reaction rate. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is much smaller than any alkyl or aryl group[4][5][6].

Caption: General mechanism of nucleophilic addition to an aldehyde.

Deconstructing 1-(fluoromethyl)cyclopropane-1-carbaldehyde

The reactivity of the title compound is a product of the interplay between its unique substituents: the fluoromethyl group and the cyclopropyl ring.

  • Fluoromethyl Group (-CH₂F) : Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bonds to the adjacent carbonyl carbon, significantly increasing its electrophilicity. This is analogous to the trifluoromethyl group (-CF₃), which is one of the most potent electron-withdrawing groups known to enhance the reactivity of adjacent electrophilic centers[7].

  • Cyclopropyl Group : The cyclopropane ring presents a more complex electronic profile. Due to significant ring strain, the C-C bonds of a cyclopropane ring possess a high degree of p-character[8]. This allows the ring to act as an electron-donating group through conjugation with an adjacent π-system, such as a carbonyl group. This conjugative effect would tend to decrease the electrophilicity of the carbonyl carbon, counteracting the inductive effect of the fluoromethyl group.

  • Steric Hindrance : The tertiary carbon of the cyclopropyl ring, substituted with both a fluoromethyl group and the aldehyde moiety, creates a sterically congested environment. This bulk will hinder the trajectory of an incoming nucleophile, reducing the overall reaction rate compared to less substituted aldehydes[5].

Electronic_Effects cluster_effects Opposing Electronic Forces mol Structure of 1-(fluoromethyl)cyclopropane-1-carbaldehyde inductive Inductive Withdrawal (-I) (Increases Reactivity) F_source conjugative Conjugative Donation (+R) (Decreases Reactivity) Ring_source Carbonyl_target F_source->Carbonyl_target F-CH₂ → C=O Ring_source->Carbonyl_target Cyclopropyl → C=O

Caption: Competing electronic effects in the target molecule.

Our prediction is that the strong, localized inductive withdrawal from the fluoromethyl group will likely dominate over the conjugative donation from the cyclopropyl ring, leading to a highly activated, electrophilic carbonyl carbon. However, this enhanced electronic reactivity will be tempered by significant steric hindrance.

A Comparative Reactivity Spectrum

To contextualize the reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, we compare it to a series of benchmark aldehydes, each highlighting distinct steric and electronic properties.

AldehydeStructureKey Steric FactorsKey Electronic FactorsPredicted Relative Reactivity
Formaldehyde HCHOMinimal hindranceNo donating/withdrawing groupsVery High
Acetaldehyde CH₃CHOLow hindrance (methyl group)Weakly electron-donating (alkyl)High
Pivaldehyde (CH₃)₃CCHOHigh hindrance (tert-butyl)Moderately electron-donatingLow
Benzaldehyde C₆H₅CHOModerate hindrance (phenyl)Resonance donation, inductive withdrawalModerate
Cyclopropanecarbaldehyde c-C₃H₅CHOModerate hindrance (cyclopropyl)Resonance donationModerate to High
Trifluoroacetaldehyde CF₃CHOLow hindrance (CF₃ group)Strongly electron-withdrawingExtremely High
1-(fluoromethyl)cyclopropane-1-carbaldehyde c-C₃H₄(CH₂F)CHOVery high hindranceStrongly electron-withdrawing (-I) vs. donating (+R)Moderate to High

Analysis:

  • vs. Cyclopropanecarbaldehyde : The addition of the fluoromethyl group is the key difference. The powerful inductive withdrawal of the -CH₂F group will make the title compound significantly more electrophilic and reactive than its non-fluorinated counterpart[9].

  • vs. Pivaldehyde : Both molecules are sterically hindered at the α-position. However, the powerful electron-withdrawing nature of the -CH₂F group in our target molecule contrasts sharply with the electron-donating tert-butyl group in pivaldehyde. Therefore, 1-(fluoromethyl)cyclopropane-1-carbaldehyde is expected to be substantially more reactive.

  • vs. Trifluoroacetaldehyde : Trifluoroacetaldehyde is one of the most reactive aldehydes due to the intense inductive effect of the -CF₃ group[7]. While the -CH₂F group is also strongly withdrawing, its effect is less pronounced than -CF₃. Coupled with the greater steric bulk of the cyclopropyl moiety, the title compound will be less reactive than trifluoroacetaldehyde.

Quantitative Indicators of Reactivity

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (¹³C=O) is a sensitive probe of its electron density. A more downfield chemical shift (higher ppm value) indicates a more deshielded, electron-poor carbon, which correlates with higher electrophilicity and reactivity[10][11].

AldehydeTypical ¹³C=O Chemical Shift (δ, ppm)
Acetaldehyde~200
Benzaldehyde~192
Cyclopropanecarbaldehyde~201
Pivaldehyde~205
Trifluoroacetaldehyde~185 (as hydrate)
Predicted: 1-(F-methyl)cyclopropane-1-carbaldehyde > 201

Note: The value for trifluoroacetaldehyde reflects its dominant hydrate form in solution. The free aldehyde would be significantly further downfield. We predict the carbonyl carbon of our title compound will resonate downfield of cyclopropanecarbaldehyde due to the deshielding effect of the fluorine atom.

Computational Chemistry (LUMO Energy): Frontier Molecular Orbital (FMO) theory provides a powerful predictive tool. For a nucleophilic attack, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A lower LUMO energy indicates a more electrophilic molecule that is more receptive to nucleophilic attack[12][13]. Computational estimates consistently show that aldehydes with electron-withdrawing groups have lower LUMO energies, correlating with their higher reactivity[13].

Experimental Protocols for Empirical Comparison

To empirically validate the predicted reactivity, the following protocols can be employed.

Protocol 1: Competitive Kinetic Analysis by GC-MS

This experiment provides a direct comparison of reaction rates by allowing two aldehydes to compete for a limited amount of a common nucleophile.

Objective: To determine the relative reactivity of Aldehyde A (e.g., cyclopropanecarbaldehyde) and Aldehyde B (1-(fluoromethyl)cyclopropane-1-carbaldehyde).

Methodology:

  • Standard Preparation: Prepare equimolar stock solutions (e.g., 0.1 M in THF) of Aldehyde A, Aldehyde B, and an internal standard (e.g., dodecane).

  • Reaction Setup: In a reaction vial, combine Aldehyde A (1.0 eq), Aldehyde B (1.0 eq), and the internal standard (1.0 eq) in a suitable solvent (e.g., dry THF).

  • Initiation: Cool the mixture to 0 °C. Add a sub-stoichiometric amount of a nucleophile (e.g., 0.2 eq of a 1.0 M solution of methylmagnesium bromide in THF) dropwise. The limited amount of nucleophile ensures the reaction is competitive.

  • Quenching: After a set time (e.g., 5 minutes), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction & Analysis: Extract the organic components with diethyl ether, dry the organic layer over MgSO₄, and analyze the product ratio by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The ratio of the product from Aldehyde A to the product from Aldehyde B, corrected by the internal standard, gives a quantitative measure of their relative reactivity.

Competitive_Kinetics_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A1 Prepare Equimolar Stock Solutions B1 Combine Aldehydes + Internal Standard A1->B1 B2 Cool to 0 °C B1->B2 B3 Add Limiting Nucleophile (0.2 eq) B2->B3 B4 Quench Reaction B3->B4 C1 Extract Organics B4->C1 C2 Analyze by GC-MS C1->C2 C3 Determine Product Ratio C2->C3

Caption: Workflow for competitive kinetic analysis.

Protocol 2: ¹H NMR Analysis of Hydrate Formation

The extent of hydrate formation in aqueous solution is a direct measure of the electrophilicity of the carbonyl carbon.

Objective: To determine the equilibrium constant (K_hyd) for the hydration of an aldehyde.

Methodology:

  • Sample Preparation: Prepare a solution of the aldehyde (e.g., 5-10 mg) in a deuterated solvent mixture, such as DMSO-d₆/D₂O (e.g., 9:1 v/v), in an NMR tube.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) within the NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Integration: Identify the signals corresponding to the aldehyde proton (-CHO) and the gem-diol proton (-CH(OD)₂). Integrate these signals accurately.

  • Calculation: The equilibrium constant is calculated from the ratio of the integrals: K_hyd = [Hydrate] / [Aldehyde] = Integral(gem-diol H) / Integral(aldehyde H).

  • Comparison: A higher K_hyd value indicates a more electrophilic aldehyde that favors the hydrated form.

Conclusion

The reactivity of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is dictated by a compelling balance of opposing forces. The powerful inductive electron withdrawal by the fluoromethyl group serves to significantly activate the carbonyl group towards nucleophilic attack. This is counteracted by potential electron donation from the high p-character bonds of the cyclopropane ring and, perhaps more significantly, by the substantial steric hindrance at the α-carbon.

Based on this analysis, 1-(fluoromethyl)cyclopropane-1-carbaldehyde is predicted to be a moderately to highly reactive aldehyde. Its reactivity will be substantially greater than sterically similar but electronically richer aldehydes like pivaldehyde, and also greater than its non-fluorinated analog, cyclopropanecarbaldehyde. However, it will not reach the extreme reactivity of minimally hindered, highly activated aldehydes like trifluoroacetaldehyde. This unique reactivity profile makes it an intriguing building block for medicinal chemistry, where fine-tuning electronic and steric parameters is key to biological activity.

References

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • BYJU'S. (2010). Functional Groups. [Link]

  • National Institutes of Health (NIH). (2016). Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. [Link]

  • National Institutes of Health (NIH). (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. [Link]

  • University of Calgary. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • National Institutes of Health (NIH). (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarboxaldehyde. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclopropane Aldehydes for Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique electronic properties offer a conformational rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique electronic properties offer a conformational rigidity that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and metabolic stability. When this privileged scaffold is strategically adorned with fluorine, the most electronegative of elements, a fascinating interplay of properties emerges. This guide provides a comparative analysis of fluorinated and non-fluorinated cyclopropane aldehydes, offering insights into their synthesis, physicochemical properties, reactivity, and metabolic stability to aid researchers in their drug design endeavors.

The Strategic Value of Cyclopropane Aldehydes in Medicinal Chemistry

Cyclopropane moieties are increasingly incorporated into drug candidates to navigate the complex challenges of drug discovery. The rigid, three-membered ring can act as a conformationally restricted bioisostere for larger, more flexible groups, thereby reducing the entropic penalty of binding to a target protein.[1] The C-H bonds of a cyclopropane ring are also shorter and stronger than those in alkanes, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

The introduction of an aldehyde functionality provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. However, the decision to employ a fluorinated versus a non-fluorinated cyclopropane aldehyde can have profound consequences on a molecule's overall profile.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of these building blocks is a key consideration. While both classes of compounds can be prepared through multi-step sequences, the approaches differ significantly.

Synthesis of Non-Fluorinated Cyclopropanecarboxaldehyde

A common and reliable method for the preparation of the parent cyclopropanecarboxaldehyde involves the thermal isomerization of 2,3-dihydrofuran under pressure.[2] Another accessible route is the oxidation of commercially available cyclopropylmethanol.

Experimental Protocol: Oxidation of Cyclopropylmethanol to Cyclopropanecarboxaldehyde [3]

  • Reagents and Setup:

    • Cyclopropylmethanol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask equipped with a magnetic stirrer

    • Silica gel for purification

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane, add a solution of cyclopropylmethanol (1 equivalent) in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at ambient temperature for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and carefully remove the solvent under reduced pressure to yield crude cyclopropanecarboxaldehyde.

    • Purify the crude product by distillation to obtain the final product (yield ~60%).[3]

Synthesis of Fluorinated Cyclopropane Aldehydes

The synthesis of fluorinated cyclopropane aldehydes is more complex and often involves the introduction of the aldehyde functionality from a precursor after the formation of the fluorinated cyclopropane ring. A representative example is the synthesis of 2,2-difluorocyclopropanecarboxaldehyde. The core 2,2-difluorocyclopropane ring is typically constructed via the addition of difluorocarbene to an appropriate alkene.

Experimental Protocol: Synthesis of a 2,2-Difluorocyclopropyl Precursor

This protocol outlines the generation of a gem-difluorocyclopropane from an alkene, which can then be further functionalized to the aldehyde.

  • Reagents and Setup:

    • An appropriate alkene precursor (e.g., an allyl alcohol derivative)

    • A difluorocarbene source, such as sodium bromodifluoroacetate (BrCF₂CO₂Na)[4]

    • A suitable solvent (e.g., diglyme)

    • Round-bottom flask, condenser, and nitrogen atmosphere setup

  • Procedure:

    • To a solution of the alkene in diglyme, add sodium bromodifluoroacetate.

    • Heat the mixture under a nitrogen atmosphere. The thermal decomposition of the salt generates the difluorocarbene in situ.

    • The difluorocarbene undergoes a [2+1] cycloaddition with the alkene to form the 2,2-difluorocyclopropane ring.

    • Monitor the reaction by GC-MS or NMR.

    • After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2,2-difluorocyclopropyl derivative by column chromatography.

The resulting fluorinated cyclopropyl alcohol or ester can then be converted to the corresponding aldehyde via standard oxidation (e.g., using PCC or Swern oxidation) or reduction (e.g., using DIBAL-H from an ester) methods, respectively.[5]

Comparative Physicochemical Properties

The introduction of fluorine atoms onto the cyclopropane ring dramatically alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug action.

PropertyNon-Fluorinated (Cyclopropanecarboxaldehyde)Fluorinated (2,2-Difluorocyclopropanecarboxaldehyde)Rationale for the Difference
Molecular Weight 70.09 g/mol [6]106.07 g/mol Addition of two fluorine atoms.
Boiling Point 95–98 °C[7]Expected to be lower due to reduced intermolecular dipole-dipole interactions.The highly polarized C-F bonds can lead to a decrease in the overall molecular dipole moment if their vectors oppose each other or the carbonyl dipole.
Calculated logP ~0.3 (Estimated)~0.1 (Estimated)Fluorination generally increases lipophilicity, but for small, rigid systems like cyclopropane, the effect can be minimal or even lead to a slight decrease depending on the substitution pattern and its influence on the molecular dipole and hydration. Studies on cyclopropylmethanol show only a minor decrease in logP upon monofluorination.[8]
Acidity (pKa of α-proton) ~19-20 (Estimated for aldehydes)Expected to be lower (more acidic)The strong electron-withdrawing inductive effect of the two fluorine atoms increases the acidity of the α-proton.
Dipole Moment High due to the carbonyl group.Highly dependent on the stereochemistry of fluorination. Gem-difluorination at the 2-position is expected to significantly alter the overall dipole moment.[9][10][11][12]The individual C-F bond dipoles can either augment or counteract the carbonyl group's dipole moment.

Reactivity: An Aldehyde in a Strained, Electron-Deficient Ring

The reactivity of the aldehyde and the cyclopropane ring is significantly modulated by fluorination.

Aldehyde Reactivity

The aldehyde group in both fluorinated and non-fluorinated cyclopropanes is susceptible to standard transformations like oxidation, reduction, and nucleophilic addition.[13] However, the electronic environment created by the fluorine atoms in the fluorinated analogues is expected to enhance the electrophilicity of the carbonyl carbon. This would make fluorinated cyclopropane aldehydes more reactive towards nucleophiles compared to their non-fluorinated counterparts.

Ring Stability and Reactivity

A key difference lies in the stability of the cyclopropane ring itself. The presence of gem-difluoro substituents can destabilize the ring, making it more prone to ring-opening reactions. For instance, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes leads to unexpected ring-opened products, a phenomenon not observed with the non-fluorinated analogue.[14] This suggests that the acylium ion intermediate is unstable and rearranges. This inherent reactivity of the fluorinated ring should be a critical consideration during synthetic planning and in understanding potential metabolic pathways.

G cluster_non_fluorinated Non-Fluorinated cluster_fluorinated Gem-Difluorinated NF_Aldehyde Cyclopropanecarboxaldehyde NF_Product Stable Addition Product NF_Aldehyde->NF_Product Nucleophilic Addition F_Aldehyde 2,2-Difluorocyclopropanecarboxaldehyde F_Product Addition Product F_Aldehyde->F_Product Nucleophilic Addition (Potentially Faster) F_Ring_Opened Ring-Opened Product F_Aldehyde->F_Ring_Opened Ring Opening (Under Certain Conditions)

Caption: Comparative reactivity pathways.

Metabolic Stability: The Double-Edged Sword of Fluorination

Both cyclopropane rings and fluorine substitution are independently used as strategies to enhance metabolic stability.[1][15] The cyclopropyl group is often used to "block" sites of metabolism due to the high C-H bond dissociation energy.[16] Fluorination can also prevent oxidation at the site of substitution and can have a shielding effect on neighboring C-H bonds by increasing their bond strength.

While direct comparative data for cyclopropane aldehydes is scarce, studies on related structures provide valuable insights. For example, a cis-(S,S)-fluorocyclopropyl amide demonstrated good stability in both rat and human liver microsomes.[17]

However, the electronic effects of fluorine can sometimes lead to unexpected metabolic pathways. While fluorination is often employed to block metabolism, in some cases, it can lead to the formation of reactive metabolites. Therefore, the metabolic fate of any new fluorinated compound must be carefully evaluated experimentally.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) [11][15][18][19]

  • Materials and Setup:

    • Pooled Human Liver Microsomes (HLM)

    • Test compounds (fluorinated and non-fluorinated aldehydes) and positive control (e.g., testosterone)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Incubator set to 37°C

    • Acetonitrile (with internal standard) to quench the reaction

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a reaction mixture containing HLM in phosphate buffer.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.[19]

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

G Start Prepare HLM, Buffer, and Test Compound PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH to Start Reaction PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for Microsomal Stability Assay.

Conclusion and Future Outlook

The choice between a fluorinated and a non-fluorinated cyclopropane aldehyde is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program.

  • Non-fluorinated cyclopropane aldehydes offer straightforward synthesis and a conformationally constrained core with inherent metabolic stability. They are excellent starting points for exploring the SAR of the cyclopropyl motif.

  • Fluorinated cyclopropane aldehydes provide a powerful tool for fine-tuning physicochemical properties. The introduction of fluorine can modulate pKa, lipophilicity, and dipole moment, which can be leveraged to improve cell permeability, reduce off-target effects, and further enhance metabolic stability. However, chemists must be mindful of the potential for altered reactivity and unexpected metabolic pathways.

The strategic application of fluorine to the cyclopropane scaffold is a testament to the principle of "minimalist" design in medicinal chemistry, where subtle atomic changes can elicit profound biological consequences. As synthetic methodologies become more sophisticated, we can expect to see an even wider array of functionalized cyclopropane building blocks, enabling the continued development of safer and more effective medicines.

References

  • Mondal, R., Agbaria, M., & Nairoukh, Z. (2021).
  • Silva, J. M., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem., 21, 1742–1747.
  • Thomson, C. J., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun., 54, 8415-8418.
  • Wang, Y., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. J. Med. Chem., 62(17), 8036–8051.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 545–553.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem., 16, 182-192.
  • Meanwell, N. A. (2016). Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry. J. Org. Chem., 81(17), 7523–7534.
  • Request PDF. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Singh, A., & Tandon, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem., 59(23), 10551–10582.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Weng, L., et al. (2019). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett., 10(11), 1541–1547.
  • Google Patents. (1996). Process for the production of cyclopropanecarboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Avoxa. (2020). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2020).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • PubMed. (2021). A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-(Fluoromethyl)cyclopropane Moiety The strategic incorporation of fluorine into organic molecules is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Fluoromethyl)cyclopropane Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a conformationally rigid three-membered carbocycle, is another privileged scaffold in drug design, prized for its ability to act as a bioisostere for larger, more flexible groups and to introduce unique three-dimensional topology. The combination of these two features in the form of a fluoromethylcyclopropane unit presents a compelling structural motif for the development of novel therapeutics. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a versatile building block that provides a synthetic handle for the elaboration into a wide array of more complex, biologically active molecules. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.

Route A: The Diol Approach - Building from a Symmetrical Precursor

This strategy commences with a readily available, symmetrical C5 building block, 1,1-cyclopropanedimethanol, and proceeds through a sequence of selective functional group manipulations. The key challenge in this route lies in achieving selective mono-oxidation of the diol.

Conceptual Workflow of Route A

Route A start Diethyl Malonate + 1,2-Dibromoethane A Cyclopropane-1,1-dicarboxylic acid diethyl ester start->A  NaOEt, EtOH   B 1,1-Cyclopropanedimethanol A->B  LiAlH4, THF   C 1-(Hydroxymethyl)cyclopropane-1-carbaldehyde B->C  Selective Oxidation (e.g., TEMPO)   D Protected Aldehyde C->D  Protection (e.g., Ethylene Glycol, p-TsOH)   E Protected 1-(Fluoromethyl)cyclopropane-1-carbaldehyde D->E  Deoxyfluorination (e.g., PyFluor)   F 1-(Fluoromethyl)cyclopropane-1-carbaldehyde E->F  Deprotection (e.g., aq. HCl)  

Caption: Synthetic pathway for Route A, starting from diethyl malonate.

Experimental Protocols for Route A

Step A-1: Synthesis of 1,1-Cyclopropanedimethanol

This procedure is adapted from the known synthesis of 1,1-cyclopropanedicarboxylic acid diethyl ester and its subsequent reduction.[1]

  • Cyclopropanation: To a solution of sodium ethoxide (2.2 mol) in absolute ethanol (500 mL) is added diethyl malonate (1.0 mol). The mixture is stirred at room temperature for 30 minutes. 1,2-Dibromoethane (1.2 mol) is then added dropwise, and the reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.

  • Reduction: The crude diethyl 1,1-cyclopropanedicarboxylate (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF, 1 L) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 mol) in anhydrous THF (1 L) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential addition of water (95 mL), 15% aqueous NaOH (95 mL), and water (285 mL). The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 1,1-cyclopropanedimethanol as a colorless oil.

Step A-2: Selective Mono-oxidation to 1-(Hydroxymethyl)cyclopropane-1-carbaldehyde

Achieving selective mono-oxidation of a symmetrical diol is a significant challenge. Several methods can be employed, with the choice of reagent being critical to minimize over-oxidation to the dicarboxylic acid or di-aldehyde.

  • Option 1: TEMPO-catalyzed oxidation. [2][3] To a solution of 1,1-cyclopropanedimethanol (0.1 mol) in dichloromethane (DCM, 200 mL) is added (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 mol) and potassium bromide (0.01 mol) in water (20 mL). The biphasic mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (0.11 mol) containing sodium bicarbonate (0.15 mol) is added dropwise while maintaining the temperature below 5 °C. The reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium thiosulfate, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude hydroxy-aldehyde.

  • Option 2: Swern Oxidation. [4][5][6] A solution of oxalyl chloride (0.11 mol) in anhydrous DCM (200 mL) is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 0.22 mol) in DCM (40 mL) is added dropwise. After stirring for 15 minutes, a solution of 1,1-cyclopropanedimethanol (0.1 mol) in DCM (50 mL) is added slowly. The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (0.5 mol). The reaction is allowed to warm to room temperature, and water is added. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the product. Careful control of stoichiometry is crucial to favor mono-oxidation.

Step A-3: Protection of the Aldehyde

To prevent unwanted side reactions during the fluorination step, the aldehyde must be protected, typically as an acetal.

  • To a solution of 1-(hydroxymethyl)cyclopropane-1-carbaldehyde (0.1 mol) in toluene (200 mL) is added ethylene glycol (0.12 mol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.001 mol).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the protected intermediate.

Step A-4: Deoxyfluorination

Modern deoxyfluorination reagents offer mild conditions and good functional group tolerance.[7]

  • To a solution of the protected hydroxy-aldehyde (0.1 mol) in anhydrous toluene (200 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.15 mol).

  • 2-Pyridinesulfonyl fluoride (PyFluor, 0.12 mol) is added portion-wise at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours until completion.

  • The reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried and concentrated.

Step A-5: Deprotection

  • The crude protected fluorinated product is dissolved in a mixture of THF (100 mL) and 2M aqueous HCl (50 mL).

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Route B: The Nitrile Pathway - A Convergent Approach

This route utilizes a nitrile group as a precursor to the aldehyde. A key advantage is the availability of a synthetic procedure for the starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile.

Conceptual Workflow of Route B

Route B start 3-Bromo-neopentyl alcohol A 1-(Bromomethyl)cyclopropyl methanol start->A  Zn, base   B 1-(Hydroxymethyl)cyclopropane-1-carbonitrile A->B  NaCN, DMSO   C 1-(Fluoromethyl)cyclopropane-1-carbonitrile B->C  Deoxyfluorination (e.g., DAST)   D 1-(Fluoromethyl)cyclopropane-1-carbaldehyde C->D  DIBAL-H, Toluene, -78°C  

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-(fluoromethyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and concentration of intermediates are critical control points that dictate the quality, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and concentration of intermediates are critical control points that dictate the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(Fluoromethyl)cyclopropane-1-carbaldehyde, a key building block, presents unique analytical challenges due to its volatility, reactive aldehyde functional group, and the presence of fluorine. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization and quantification of this compound. We will delve into the causality behind experimental choices and establish a framework for the cross-validation of results to ensure data integrity.

Introduction to the Analyte and the Imperative of Orthogonal Analysis

1-(Fluoromethyl)cyclopropane-1-carbaldehyde (C₅H₇FO, MW: 102.11) is a structurally unique intermediate. The strained cyclopropane ring, the reactive aldehyde, and the electronegative fluoromethyl group all influence its chemical behavior and, consequently, the analytical strategies required for its assessment. Reliance on a single analytical technique is fraught with risk; impurities may co-elute, the analyte may degrade under certain conditions, or matrix effects can lead to inaccurate quantification. Therefore, a multi-pronged approach using orthogonal methods—techniques that rely on different chemical and physical principles—is essential for robust and reliable characterization. This guide will focus on a tripartite strategy employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Cross-Validation Workflow: A Visual Overview

Cross-validation is a systematic comparison of results from different analytical methods to ensure their concordance.[1][2] This process is fundamental to demonstrating the robustness and reliability of the analytical data package for a pharmaceutical intermediate.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_crossval Cross-Validation GC_MS GC-MS (Volatility-based Separation) Specificity Specificity/ Selectivity Data_Comparison Comparative Analysis of Assay & Purity Results GC_MS->Data_Comparison HPLC HPLC-UV (Polarity-based Separation) HPLC->Data_Comparison qNMR qNMR (Nuclear Spin-based Quantification) qNMR->Data_Comparison Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness Acceptance_Criteria Acceptance Criteria Met? Data_Comparison->Acceptance_Criteria Acceptance_Criteria->GC_MS No - Re-evaluate Methods Acceptance_Criteria->HPLC No - Re-evaluate Methods Acceptance_Criteria->qNMR No - Re-evaluate Methods Final_Report Verified Analytical Report Acceptance_Criteria->Final_Report Yes Analyte_Sample 1-(fluoromethyl)cyclopropane- 1-carbaldehyde Sample Analyte_Sample->GC_MS Split Sample Analyte_Sample->HPLC Split Sample Analyte_Sample->qNMR Split Sample

Caption: Cross-validation workflow for 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Orthogonal Analytical Techniques: A Head-to-Head Comparison

The selection of analytical techniques was driven by the physicochemical properties of 1-(fluoromethyl)cyclopropane-1-carbaldehyde. Its expected volatility makes it a prime candidate for GC-MS. The presence of a carbonyl group allows for derivatization, enabling sensitive detection by HPLC-UV. Finally, the presence of both protons and a fluorine atom in unique chemical environments allows for highly specific and accurate quantification by qNMR without the need for a reference standard of the analyte itself for purity determination.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH DerivatizationQuantitative NMR (¹H and ¹⁹F)
Principle Separation based on volatility and boiling point, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance of a derivative.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[3]
Specificity High, based on chromatographic retention time and mass fragmentation pattern.Moderate to high, dependent on chromatographic resolution from other UV-active species.Very high, based on unique chemical shifts and coupling constants for both ¹H and ¹⁹F nuclei.
Sensitivity (LOD/LOQ) Very high (pg-ng/mL), especially with selective ion monitoring (SIM).High (ng-µg/mL).[4]Lower (µg-mg/mL).
Precision (RSD%) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%98-102%99-101%
Sample Throughput ModerateHighLow to Moderate
Key Advantage Excellent for identifying volatile impurities and providing structural information.Robust and widely available technique suitable for routine quality control.Absolute quantification without a specific reference standard for the analyte; provides unambiguous structural confirmation.
Key Limitation Derivatization is required, and the analyte must be thermally stable.Indirect analysis via a derivative; potential for incomplete derivatization or derivative instability.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

Rationale: Direct GC analysis of aldehydes can be problematic due to their reactivity and potential for thermal degradation. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a stable, volatile oxime derivative that is amenable to GC analysis and provides excellent sensitivity.[5]

GCMS_Workflow Sample Analyte in appropriate solvent Derivatization Add PFBHA reagent, heat Sample->Derivatization Extraction Liquid-liquid extraction (e.g., with hexane) Derivatization->Extraction GC_Injection Inject organic layer into GC-MS Extraction->GC_Injection Separation Separation on capillary column GC_Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM) Separation->Detection Data_Analysis Data Analysis (Integration & Quantification) Detection->Data_Analysis

Caption: GC-MS with PFBHA derivatization workflow.

Protocol:

  • Standard and Sample Preparation: Prepare a stock solution of 1-(fluoromethyl)cyclopropane-1-carbaldehyde reference standard and sample solutions in a suitable solvent (e.g., acetonitrile).

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of PFBHA derivatizing reagent solution. Heat the mixture at 60°C for 1 hour.

  • Extraction: After cooling, perform a liquid-liquid extraction with hexane to isolate the oxime derivative.

  • GC-MS Analysis:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: 60°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Detection Mode: Electron Ionization (EI) in both full scan (for impurity identification) and Selected Ion Monitoring (SIM) mode (for quantification).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization

Rationale: The aldehyde functional group lacks a strong chromophore for sensitive UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) produces a stable 2,4-dinitrophenylhydrazone derivative with strong UV absorbance around 360 nm, enabling sensitive quantification.[6][7]

HPLC_Workflow Sample Analyte in acetonitrile Derivatization Add acidic DNPH solution Sample->Derivatization Reaction Allow to react at room temperature Derivatization->Reaction HPLC_Injection Inject reaction mixture into HPLC Reaction->HPLC_Injection Separation Reversed-phase C18 column separation HPLC_Injection->Separation Detection UV Detection at 360 nm Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: HPLC-UV with DNPH derivatization workflow.

Protocol:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and samples in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add an acidic solution of DNPH in acetonitrile. Allow the reaction to proceed for at least 1 hour at room temperature.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for an identical reference standard of the analyte. By using a certified internal standard of known purity and concentration, the amount of the analyte can be determined by comparing the integral of a specific analyte signal to a signal from the internal standard. The presence of both ¹H and ¹⁹F nuclei provides two independent methods for quantification.

qNMR_Workflow Sample_Prep Accurately weigh analyte and internal standard Dissolution Dissolve in deuterated solvent (e.g., CDCl₃) Sample_Prep->Dissolution NMR_Acquisition Acquire ¹H and ¹⁹F NMR spectra under quantitative conditions Dissolution->NMR_Acquisition Data_Processing Process spectra (phasing, baseline correction) NMR_Acquisition->Data_Processing Integration Integrate analyte and internal standard signals Data_Processing->Integration Calculation Calculate purity/concentration Integration->Calculation

Caption: Quantitative NMR (qNMR) workflow.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the 1-(fluoromethyl)cyclopropane-1-carbaldehyde sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like trifluorotoluene for ¹⁹F qNMR). The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H and ¹⁹F.

    • Quantitative Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. Use a calibrated 90° pulse.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectra.

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton in the ¹H spectrum, or the fluoromethyl signal in the ¹⁹F spectrum) and a signal from the internal standard.

    • Calculate the purity or concentration using the standard qNMR equation, accounting for the molecular weights, masses, number of nuclei per signal, and integral values of the analyte and the internal standard.

Cross-Validation: Ensuring Concordance of Results

After validating each method individually according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness, the cross-validation is performed by analyzing the same batch of 1-(fluoromethyl)cyclopropane-1-carbaldehyde by all three methods.

Acceptance Criteria: The results for the assay of the main component from all three methods should agree within a predefined limit, typically ±2.0%. Any significant discrepancy would trigger an investigation to identify the source of the difference.

Conclusion

The analysis of 1-(fluoromethyl)cyclopropane-1-carbaldehyde requires a thoughtful and multi-faceted approach. By employing a combination of GC-MS, HPLC-UV (with derivatization), and qNMR, a comprehensive analytical profile can be established. GC-MS provides unparalleled sensitivity for volatile impurities, HPLC-UV offers a robust method for routine quantification, and qNMR serves as a primary method for unambiguous structural confirmation and absolute quantification. The cross-validation of results from these orthogonal techniques provides the highest level of confidence in the analytical data, ensuring the quality and consistency of this critical pharmaceutical intermediate. This rigorous approach is not merely a matter of regulatory compliance but is a cornerstone of scientific integrity in the development of safe and effective medicines.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 427-434. Retrieved from [Link]

  • Voinov, V. G., & Deinzer, M. L. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 915-923. Retrieved from [Link]

  • van den Berg, B. M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2071-2082. Retrieved from [Link]

  • Agilent Technologies. (2018). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2018). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 147, 637-649. Retrieved from [Link]

  • Nijjar, T. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. Retrieved from [Link]

  • Al-Tannak, N. F., & Gaunt, M. J. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(20), 2655-2663. Retrieved from [Link]

  • Imai, K., et al. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(1), 30-35. Retrieved from [Link]

  • Li, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 57(9), 823-829. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1173. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 1-10. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Wang, H., et al. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance, 360, 107641. Retrieved from [Link]

  • de Andrade, J. B., et al. (2018). Determination of carbonyl compounds in the atmosphere of charcoal plants by HPLC and UV detection. Journal of the Brazilian Chemical Society, 29(1), 123-132. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(10), 968-986. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Derivatives

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, fluorinated cyclopropanes have emerged as a particularly promising class of compounds. The rigid cyclopropane ring offers a conformationally constrained scaffold that can improve binding affinity to biological targets, while the introduction of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding interactions. This guide provides a comparative analysis of the biological activity of derivatives of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, a versatile scaffold with the potential for broad therapeutic applications.

The inherent reactivity of the aldehyde functional group in 1-(fluoromethyl)cyclopropane-1-carbaldehyde makes it a valuable precursor for the synthesis of a diverse range of derivatives, including amides, carboxylic acids, and other bioisosteric replacements. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for guiding the rational design of new drug candidates. This document will delve into the reported and inferred biological activities of these compounds, supported by experimental data from the literature, and provide detailed protocols for their evaluation.

The 1-(Fluoromethyl)cyclopropyl Scaffold: A Privileged Motif in Medicinal Chemistry

The combination of a cyclopropane ring and a fluoromethyl group bestows unique properties upon this scaffold. The cyclopropane moiety acts as a bioisostere for other small rings and double bonds, offering a rigid structure that can lock a molecule into a bioactive conformation.[1][2] This rigidity can lead to increased potency and selectivity for the target protein.

The presence of a fluorine atom, the most electronegative element, has profound effects on the physicochemical properties of a molecule.[3] The replacement of a hydrogen atom with fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[4]

  • Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[5]

  • Influence Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[3]

These properties make the 1-(fluoromethyl)cyclopropyl scaffold an attractive starting point for the development of new drugs targeting a wide range of diseases.

Comparative Biological Activities of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Derivatives

While direct comparative studies on a series of 1-(fluoromethyl)cyclopropane-1-carbaldehyde derivatives are limited in the public domain, we can infer potential biological activities and establish a framework for comparison based on studies of structurally related compounds. The primary derivatives considered here are the parent aldehyde, and its synthetic precursors, the corresponding carboxylic acid and carboxamide.

DerivativeStructurePotential Biological ActivityRationale and Supporting Evidence
1-(Fluoromethyl)cyclopropane-1-carbaldehyde 1-(Fluoromethyl)cyclopropane-1-carbaldehydeEnzyme Inhibition, AntimicrobialThe aldehyde group is a known reactive pharmacophore that can form covalent bonds with nucleophilic residues in enzyme active sites. Fluorinated aldehydes have shown potent inhibitory activity against enzymes like acetylcholinesterase.[6] Aldehydes have also been investigated for their antimicrobial properties.
1-(Fluoromethyl)cyclopropane-1-carboxylic Acid 1-(Fluoromethyl)cyclopropane-1-carboxylic AcidAntibacterial, AnticancerCarboxylic acid moieties are common in many antibacterial agents, including some quinolone antibiotics that incorporate a cyclopropyl group.[7] Carboxylic acid-containing cyclopropane derivatives have also been explored for their anticancer properties.
1-(Fluoromethyl)cyclopropane-1-carboxamide 1-(Fluoromethyl)cyclopropane-1-carboxamideAnticancer, Antifungal, AntiviralThe carboxamide group is a versatile functional group found in a wide range of biologically active compounds. Phenylcyclopropane carboxamide derivatives have shown antiproliferative activity against cancer cell lines.[8][9] Amide derivatives containing a cyclopropane ring have also been synthesized and evaluated for their antimicrobial and antifungal activities.[1] Fluorinated carboxamides are present in some antiviral drugs.

Note: The image for 1-(Fluoromethyl)cyclopropane-1-carboxamide is a representative structure as a specific public domain image was not available.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several key SAR trends can be proposed for this class of derivatives:

  • The Role of the Carbonyl Group: The aldehyde in the parent compound is a key reactive center. Its conversion to a carboxylic acid or a carboxamide significantly alters the electronic and steric properties of the molecule, leading to different biological activities. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amide can participate in a wider range of hydrogen bonding interactions.

  • Impact of the Fluoromethyl Group: The fluoromethyl group is crucial for enhancing metabolic stability and may contribute to improved binding affinity. The position and number of fluorine atoms can have a significant impact on activity.

  • Influence of Amide Substituents: For the carboxamide derivatives, the nature of the substituent on the nitrogen atom (R-group) will be a critical determinant of biological activity. A library of amides with diverse R-groups would be necessary to fully explore the SAR.

Experimental Protocols

To enable researchers to evaluate the biological activity of novel 1-(fluoromethyl)cyclopropane-1-carbaldehyde derivatives, detailed protocols for key assays are provided below.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing the Chemical Space and Workflow

To better understand the relationships between the different derivatives and the general workflow for their evaluation, the following diagrams are provided.

G Aldehyde Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation Other Bioisosteres Other Bioisosteres Aldehyde->Other Bioisosteres Derivatization Carboxamide Carboxamide Carboxylic Acid->Carboxamide Amide Coupling

Caption: Key derivatives of the core scaffold.

G cluster_0 Compound Synthesis cluster_1 Biological Screening Synthesis Synthesis of Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, MoA) Primary_Screening->Secondary_Screening ADMET In Vitro ADMET Secondary_Screening->ADMET

Caption: General workflow for derivative evaluation.

Conclusion and Future Directions

The 1-(fluoromethyl)cyclopropane-1-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data is still emerging, the analysis of related fluorinated and cyclopropyl-containing compounds suggests significant potential for discovering potent and selective modulators of various biological targets. The conversion of the aldehyde to carboxylic acid and carboxamide derivatives opens up a vast chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives. This will allow for the establishment of robust structure-activity relationships and the identification of lead compounds for further optimization. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full therapeutic potential of this exciting class of molecules.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. [Link]

  • Cyclopropyl based O- and N- and S-protecting groups.
  • Bioactive compound.
  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Biologically active compounds.
  • Optically active azabicyclo ring derivative.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. CDN. [Link]

  • Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

Sources

Comparative

A Technical Guide to the Stereoselectivity of Reactions Involving 1-(Fluoromethyl)cyclopropane-1-carbaldehyde: A Comparative Analysis for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, fluorinated cyclopropanes have emer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, fluorinated cyclopropanes have emerged as a privileged motif, offering a unique combination of conformational rigidity, metabolic stability, and altered lipophilicity that can profoundly influence a drug candidate's biological activity. This guide provides an in-depth analysis of the stereoselectivities achievable in reactions involving a promising, yet underexplored, building block: 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical considerations for controlling stereochemistry in key synthetic transformations of this aldehyde. We will present a comparative analysis with alternative chiral building blocks, supported by established stereochemical models and analogous experimental data, to provide a predictive framework for its application in complex molecule synthesis.

The Stereochemical Landscape of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde

The stereochemical outcome of nucleophilic additions to the carbonyl group of 1-(fluoromethyl)cyclopropane-1-carbaldehyde is dictated by the interplay of steric and electronic effects of the substituents alpha to the carbonyl. The well-established Felkin-Anh model provides a powerful predictive tool for understanding the facial selectivity of such reactions.

Nucleophilic Addition Reactions: Predicting Diastereoselectivity

The Felkin-Anh model posits that the largest group (L) on the alpha-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of 1-(fluoromethyl)cyclopropane-1-carbaldehyde, the cyclopropane ring itself constitutes the alpha-substituent. The fluoromethyl group and a hydrogen atom are also attached to this carbon. The relative steric bulk of these substituents will determine the preferred trajectory of nucleophilic attack.

Felkin_Anh_Model C_alpha C_carbonyl C C_alpha->C_carbonyl L Cyclopropyl C_alpha->L L M CH₂F C_alpha->M M S H C_alpha->S S O_carbonyl O C_carbonyl->O_carbonyl H_aldehyde H C_carbonyl->H_aldehyde Nu Nu⁻ Nu->C_carbonyl Bürgi-Dunitz Trajectory

Caption: Felkin-Anh model for nucleophilic addition to 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Based on this model, we can predict the stereochemical outcome of various nucleophilic additions:

  • Grignard and Organolithium Reagents: These "hard" nucleophiles are expected to add directly to the carbonyl group. The diastereoselectivity will be primarily governed by the steric hindrance of the cyclopropyl and fluoromethyl groups. It is anticipated that the nucleophile will preferentially attack from the face opposite to the larger cyclopropyl group, leading to the anti diastereomer as the major product.

  • Enolates and Other "Soft" Nucleophiles: In reactions like aldol and Michael additions, the stereochemical outcome can be more complex and may be influenced by the geometry of the enolate (E vs. Z) and the presence of chelating metal ions. However, the inherent facial bias of the aldehyde, as predicted by the Felkin-Anh model, will still play a significant role.

Stereoselective Reductions

The reduction of the aldehyde to the corresponding alcohol introduces a new stereocenter. The stereoselectivity of this transformation is highly dependent on the nature of the reducing agent.

  • Hydride Reagents (e.g., NaBH₄, LiAlH₄): These non-bulky hydrides are expected to follow the Felkin-Anh model, with the hydride attacking from the less hindered face to yield the anti alcohol as the major product.

  • Bulky Hydride Reagents (e.g., L-Selectride®): The increased steric bulk of these reagents can lead to a reversal of selectivity, favoring the syn diastereomer. This is known as anti-Felkin selectivity.

Comparative Analysis with Alternative Fluorinated Building Blocks

While 1-(fluoromethyl)cyclopropane-1-carbaldehyde is a promising building block, it is essential to consider its performance in the context of other readily available fluorinated chiral synthons.

Building BlockKey FeaturesCommon ApplicationsPredicted Stereoselectivity
1-(Fluoromethyl)cyclopropane-1-carbaldehyde Conformationally constrained, fluoromethyl group for metabolic stability.Introduction of a fluorinated cyclopropyl motif.Governed by Felkin-Anh model; predictable diastereoselectivity.
Ethyl 4,4,4-trifluorocrotonate Electron-deficient alkene, versatile for conjugate additions.Synthesis of trifluoromethyl-containing heterocycles and amino acids.High diastereoselectivity in Michael additions with chiral auxiliaries or catalysts.
3,3,3-Trifluoropyruvate Highly electrophilic ketone, prone to hydration.Precursor for trifluoromethylated alcohols and amino acids.Excellent enantioselectivity in asymmetric reductions and additions.
(S)-2-(Trifluoromethyl)oxirane Chiral epoxide, versatile for ring-opening reactions.Synthesis of chiral trifluoromethylated alcohols and amines.Regio- and stereospecific ring-opening with various nucleophiles.

This comparison highlights that while other building blocks offer excellent stereocontrol in specific transformations, 1-(fluoromethyl)cyclopropane-1-carbaldehyde provides a unique scaffold with predictable diastereoselectivity in a range of fundamental C-C bond-forming reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the stereoselectivity of reactions involving 1-(fluoromethyl)cyclopropane-1-carbaldehyde.

Protocol 1: Diastereoselective Grignard Addition

This protocol describes the addition of methylmagnesium bromide to 1-(fluoromethyl)cyclopropane-1-carbaldehyde to evaluate the inherent facial selectivity.

Grignard_Workflow start Start: Dry Reaction Flask under N₂ add_aldehyde Add 1-(fluoromethyl)cyclopropane-1-carbaldehyde in dry THF start->add_aldehyde cool Cool to -78 °C add_aldehyde->cool add_grignard Slowly add MeMgBr solution cool->add_grignard react Stir at -78 °C for 2h add_grignard->react quench Quench with saturated NH₄Cl (aq) react->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze diastereomeric ratio by ¹H NMR or GC concentrate->analyze end End: Isolate Product Mixture analyze->end

Validation

A Comparative Guide to Cyclopropanation Reagents for Synthetic Chemistry

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic synthesis, gracing the structures of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique stereoelectronic p...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic synthesis, gracing the structures of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique stereoelectronic properties and inherent ring strain make it a valuable synthon for further chemical transformations. However, the construction of this strained ring system presents a significant synthetic challenge, necessitating the use of highly reactive reagents. This guide provides a comparative analysis of the most prevalent cyclopropanation reagents, offering insights into their mechanisms, substrate scope, stereoselectivity, and practical considerations to aid researchers in selecting the optimal method for their synthetic endeavors.

The Simmons-Smith Reaction: A Classic and Reliable Workhorse

First reported in 1958, the Simmons-Smith reaction has established itself as a robust and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[1] The key reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[2][3]

Mechanism and Stereoselectivity

The Simmons-Smith reaction proceeds via a concerted "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond, resulting in a syn-addition.[1] This stereospecificity is a major advantage, as the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product.[2] For example, a cis-alkene will yield a cis-disubstituted cyclopropane.

A key feature of the Simmons-Smith reaction is the influence of proximal directing groups, such as hydroxyl groups. The zinc atom of the carbenoid can coordinate to the oxygen of a nearby hydroxyl group, directing the cyclopropanation to the same face of the molecule, often overriding steric hindrance.[3][4] This property has been extensively exploited in the stereocontrolled synthesis of complex molecules.

Substrate Scope and Modifications

The Simmons-Smith reaction is compatible with a wide range of functional groups and is particularly effective for electron-rich alkenes.[1] Several modifications to the original protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, generates a more reactive carbenoid.[1][3] For less reactive, electron-poor alkenes, the use of acidic additives can be beneficial.[1] While effective, the high cost of diiodomethane can be a drawback for large-scale syntheses, leading to the development of protocols using cheaper alternatives like dibromomethane.[3]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

  • Cyclohexene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple to a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the zinc-copper couple suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the initial reaction subsides, add cyclohexene to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield norcarane.

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

The transition metal-catalyzed decomposition of diazo compounds represents a powerful and versatile alternative for cyclopropane synthesis.[5] This method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a metal catalyst, typically based on rhodium, copper, or ruthenium.[6]

Mechanism and Control of Selectivity

The reaction proceeds through the formation of a metal-carbene intermediate. The diazo compound coordinates to the metal center and loses nitrogen gas to form the highly reactive metal-carbene species. This carbene is then transferred to the alkene to form the cyclopropane. The nature of the metal and the ligands plays a crucial role in modulating the reactivity and selectivity of the catalyst.[5] Chiral ligands can be employed to achieve high levels of enantioselectivity, making this a valuable method for asymmetric synthesis.

Advantages and Disadvantages

A significant advantage of this method is the ability to synthesize a wide variety of substituted cyclopropanes by simply varying the diazo compound. However, the primary drawback is the hazardous nature of diazo compounds.[2] Diazomethane, the simplest diazo compound, is highly toxic and explosive, requiring specialized handling procedures and glassware.[2][7][8] Trimethylsilyldiazomethane is a safer, more stable alternative but is still highly toxic.[9][10]

Safety Precautions for Handling Diazomethane

Due to its high toxicity and explosive nature, diazomethane must be handled with extreme caution in a well-ventilated fume hood, and the use of a blast shield is highly recommended.[8][9] Specialized glassware with flame-polished joints should be used to avoid scratches that could trigger an explosion.[8] Diazomethane should always be prepared and used in solution and never stored.[7][8] All personnel must be thoroughly trained on the standard operating procedures for handling this hazardous reagent.[7]

The Kulinkovich Reaction: A Unique Route to Cyclopropanols

The Kulinkovich reaction offers a distinct approach to cyclopropanation, providing access to valuable cyclopropanol derivatives.[11] This reaction involves the treatment of a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[11]

Mechanism and Synthetic Utility

The reaction mechanism is believed to involve the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[11] This intermediate then reacts with the ester to generate the cyclopropanol product. The Kulinkovich reaction is particularly useful for the synthesis of 1-substituted cyclopropanols. The reaction tolerates a range of functional groups and has been applied in the total synthesis of natural products.[8]

Comparative Summary of Cyclopropanation Reagents

FeatureSimmons-Smith ReactionTransition Metal-Catalyzed (Diazo)Kulinkovich Reaction
Reagent Type Organozinc carbenoidMetal-carbene from diazo compoundTitanacyclopropane from Grignard
Substrate AlkenesAlkenesCarboxylic Esters
Product CyclopropaneSubstituted CyclopropaneCyclopropanol
Stereoselectivity High (stereospecific syn-addition)Controllable with chiral catalystsGenerally good diastereoselectivity
Advantages Reliable, good functional group tolerance, directing group effectsHigh versatility, access to diverse substituted cyclopropanes, excellent for asymmetric synthesisUnique access to cyclopropanols
Limitations High cost of diiodomethane, stoichiometric zincHazardous nature of diazo compoundsLimited to ester substrates
Safety Standard organometallic precautionsEXTREME CAUTION (toxic, explosive diazo compounds)Standard organometallic precautions

Visualizing the Mechanisms

Simmons-Smith Reaction Mechanism

SimmonsSmith cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Carbenoid) CH2I2->ICH2ZnI ZnCu Zn(Cu) ZnCu->ICH2ZnI TS [Butterfly Transition State] ICH2ZnI->TS Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane ZnI2 ZnI₂ TS->ZnI2

Caption: The Simmons-Smith reaction proceeds via a zinc carbenoid.

Catalytic Cycle of Diazo Compound Cyclopropanation

DiazoCyclopropanation Catalyst [M] Catalyst Carbene [M]=CR₂ (Metal Carbene) Catalyst->Carbene + R₂C=N₂ Diazo R₂C=N₂ Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene Cyclopropane->Catalyst Product Release

Caption: Metal-catalyzed reaction of diazo compounds.

Conclusion

The choice of a cyclopropanation reagent is a critical decision in synthetic planning. The Simmons-Smith reaction remains a highly reliable method, especially when stereocontrol is paramount and directing groups can be utilized. For access to a wide array of substituted and chiral cyclopropanes, transition metal-catalyzed reactions with diazo compounds are unparalleled, provided that the necessary safety infrastructure is in place. The Kulinkovich reaction provides a valuable niche for the synthesis of cyclopropanols. By understanding the nuances of each method, researchers can confidently select the most appropriate tool to construct the valuable cyclopropane ring in their target molecules.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation reactions. Chemical Reviews, 95(4), 1141-1172.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Retrieved from [Link]

  • Jadhav, A. M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • The Organic Chemistry Tutor. (2023, April 3). Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction [Video]. YouTube. [Link]

  • Pellissier, H. (2007).
  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Wang, Z., & Chen, P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research, 56(10), 1226-1237.
  • Organic Chemistry Portal. Simmons-Smith Reaction. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]

  • Friščić, T., & James, S. L. (2023). Mechanochemistry: A Transformative Technique for the Synthesis of Polar Organometallics from Zero‐Valent Metals.
  • Kulinkovich, O. G. (2004). The Kulinkovich cyclopropanation reaction and related processes. Synlett, 2004(01), 77-88.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
  • Reddy, B. V. S., & Yadav, J. S. (2006). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate.
  • Moss, R. A. (1989). Carbenic reactivity revisited. Accounts of chemical research, 22(1), 15-21.
  • M. A. G. M. (2024).
  • The West Group. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Retrieved from [Link]

  • Cha, J. K., & Kulinkovich, O. G. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-445.
  • Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(37), 14679-14688.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde: A Guide to Personal Protective Equipment and Operational Safety

For Immediate Use by Laboratory Professionals Hazard Analysis by Chemical Analogy Understanding the potential hazards is the foundation of a robust safety plan. The structure of 1-(Fluoromethyl)cyclopropane-1-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

Hazard Analysis by Chemical Analogy

Understanding the potential hazards is the foundation of a robust safety plan. The structure of 1-(Fluoromethyl)cyclopropane-1-carbaldehyde suggests a multi-faceted hazard profile that demands rigorous control measures.

  • The Aldehyde Moiety (-CHO): Aldehydes as a class are known for their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract.[1] A structurally similar compound, Cyclopropanecarboxaldehyde, is classified as a flammable liquid that causes severe skin burns and serious eye damage.[2][3] It is prudent to assume that 1-(Fluoromethyl)cyclopropane-1-carbaldehyde shares these properties. Inhalation may also be harmful.[1]

  • The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. While cyclopropane itself is primarily a flammability hazard, this strain can enhance the reactivity of the molecule.[4][5][6]

  • The Fluoromethyl Group (-CH2F): The introduction of fluorine can significantly alter a molecule's biological properties.[7] Organofluorine compounds can have unique toxicological profiles and may release hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., combustion).

Given these considerations, this compound must be treated as a hazardous substance requiring stringent safety precautions to prevent exposure.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory, starting with engineering controls as the primary barrier.[9] All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[10]

Tier 1 PPE: Standard Laboratory Operations

For routine tasks such as preparing dilute solutions, transfers, and running reactions involving milligram to low-gram quantities.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Protects against splashes and vapors. Standard safety glasses are insufficient.[1][11]
Face Protection Face shield (worn over goggles).Required when there is a significant risk of splashing, such as during transfers of neat material or when handling larger volumes (>50 mL).[11][12][13]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Given the corrosive potential of similar aldehydes, inspect gloves for integrity before each use.[13]
Body Protection Flame-resistant (FR) lab coat.Protects against splashes and provides a layer of protection in case of fire.[8]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[13]
Tier 2 PPE: Elevated Risk Scenarios

For non-routine or high-risk tasks such as working with neat (undiluted) material, large-scale reactions (>10g), or in situations with a higher potential for spills.

  • Double Gloving: Wear two pairs of nitrile gloves. This is a best practice when handling highly corrosive or readily absorbed compounds.[7]

  • Chemical-Resistant Apron: An impervious apron worn over the lab coat provides an additional layer of protection against significant splashes.[13]

  • Respiratory Protection: In the event of a fume hood failure or a large spill, respiratory protection may be necessary. The selection of a respirator must be based on a formal risk assessment by a qualified safety professional and must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[9][13]

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. The following protocol outlines the preparation of a stock solution.

Protocol: Preparing a 1M Solution in Dichloromethane (DCM)

  • Preparation: Don all required Tier 1 PPE. Ensure the chemical fume hood sash is at the proper operating height and the work area is clear of clutter.[10]

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble and purge the reaction glassware with an inert gas (e.g., Argon or Nitrogen).

  • Aliquotting the Aldehyde: Secure the vial containing 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. Using a clean, dry syringe, carefully withdraw the required volume of the neat aldehyde.

  • Dispensing: Slowly dispense the aldehyde into the solvent-containing flask, ensuring the needle tip is below the solvent surface to prevent splashing.

  • Rinsing: Rinse the syringe with clean solvent and add the rinsing to the reaction flask to ensure a complete transfer.

  • Securing: Tightly cap the stock solution and the original aldehyde vial.

  • Labeling: Clearly label the newly prepared solution with the chemical name, concentration, solvent, date, and your initials.[7]

  • Cleanup: Decontaminate the work surface. Dispose of all contaminated consumables in the appropriate hazardous waste container.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_final Finalization Prep 1. Don PPE & Verify Fume Hood Aliquot 2. Aliquot Aldehyde (Neat) Prep->Aliquot Proceed Dispense 3. Dispense into Solvent Aliquot->Dispense Rinse 4. Rinse Syringe Dispense->Rinse Secure 5. Secure & Label Containers Rinse->Secure Cleanup 6. Decontaminate & Dispose Secure->Cleanup

Caption: Workflow for Safe Solution Preparation.

Emergency Response & Decontamination

Preparedness is key to managing unexpected events.

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[14]

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: For small spills (<10 mL) inside a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For larger spills or any spill outside a fume hood, contact your institution's emergency response team immediately.

  • Cleanup: Use a chemical spill kit with an absorbent material suitable for flammable liquids. Do not use combustible materials like paper towels to absorb the neat chemical.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: All cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional guidelines.[1]

G cluster_immediate Immediate Actions cluster_assessment Assessment cluster_response Response Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Alert->Evacuate Location Inside Fume Hood? Evacuate->Location Size <10mL? Location->Size Yes Emergency Call Emergency Response Location->Emergency No Cleanup Trained Staff Cleanup Size->Cleanup Yes Size->Emergency No

Sources

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